molecular formula C6H10O2 B1582014 (R)-6-Methyltetrahydro-2H-pyran-2-one CAS No. 43112-32-9

(R)-6-Methyltetrahydro-2H-pyran-2-one

Katalognummer: B1582014
CAS-Nummer: 43112-32-9
Molekulargewicht: 114.14 g/mol
InChI-Schlüssel: RZTOWFMDBDPERY-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-6-Methyltetrahydro-2H-pyran-2-one (CAS 43112-32-9) is a chiral lactone of significant value in organic synthesis and pharmaceutical research. This compound, also known as (R)-5-Hexanolide, serves as a versatile chiral building block for constructing complex molecular architectures. Its core structure features a six-membered lactone ring with a defined stereocenter at the 6-position, making it a privileged scaffold for asymmetric synthesis. In research, this chiral lactone is a key precursor in the synthesis of natural products and biologically active compounds. The tetrahydropyran-2-one core is a common motif found in numerous bioactive molecules, and its functionalization allows for the creation of diverse heterocyclic systems. Researchers utilize it in the asymmetric synthesis of spirocyclic skeletons, which are potential candidates for developing drug molecules for the central nervous system (CNS). Furthermore, its derivatives have been investigated for their photophysical properties and potential applications in material science. The product is provided with high chemical purity. Proper storage conditions recommend sealing the product in a dry environment at 2-8°C under an inert atmosphere. Please refer to the associated Safety Data Sheet for comprehensive handling instructions. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(6R)-6-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTOWFMDBDPERY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349057
Record name (R)-5-Hexanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43112-32-9
Record name (R)-5-Hexanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-6-Methyltetrahydro-2H-pyran-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-6-Methyltetrahydro-2H-pyran-2-one , also known under synonyms such as (R)-δ-hexalactone and (R)-5-hexanolide , is a chiral lactone that serves as a valuable building block in the synthesis of complex natural products and pharmacologically active molecules. Its defined stereochemistry at the C-6 position offers a strategic advantage in the construction of chiral architectures, making it a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, stereoselective synthesis, and potential applications, offering a technical resource for researchers in the field.

Core Molecular Characteristics

This compound is a six-membered saturated lactone (a cyclic ester) with a methyl group at the chiral center adjacent to the ring oxygen. This seemingly simple structure belies the critical role its stereochemistry plays in determining the biological activity and physical properties of larger molecules into which it is incorporated.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in synthetic protocols.

PropertyValueSource
IUPAC Name (6R)-6-methyloxan-2-oneN/A
Synonyms (R)-5-Hexanolide, (R)-δ-hexalactoneN/A
CAS Number 43112-32-9N/A
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
Appearance Colorless to pale yellowish liquid or solid[2]
Melting Point 31-32 °CN/A
Boiling Point 120-140 °C @ 11 TorrN/A
Density ~1.037 g/mL at 25 °C[2]
Solubility Soluble in alcohol, oil, propylene glycol, and ether; slightly soluble in water.[1]N/A

Note: Some physical properties are reported for the racemic mixture (δ-hexalactone) and are expected to be very similar for the pure enantiomer.

Stereochemistry and Chirality

Caption: 2D representation of this compound.

Spectroscopic Characterization

Spectroscopic data is fundamental for the identification and quality control of this compound. Below are the expected characteristic signals based on data for the racemic mixture and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyranone ring and the methyl group. The proton at the chiral C-6 position will appear as a multiplet, coupled to the adjacent methylene protons. The methyl group will appear as a doublet, coupled to the C-6 proton. The methylene protons on the ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and adjacent protons.[3]

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift (around 170-180 ppm). The carbon of the chiral center (C-6) will appear in the region typical for an oxygen-substituted carbon, and the methyl carbon will be found at a high field.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone. This peak is typically observed in the range of 1720-1750 cm⁻¹. The C-O stretching vibrations of the ester group will also be present, usually in the 1250-1000 cm⁻¹ region. The spectrum will also feature C-H stretching and bending vibrations for the methyl and methylene groups.[4][5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of δ-hexalactone typically shows a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns involve the loss of the methyl group, ethylene, and carbon monoxide, leading to characteristic fragment ions.[3]

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge and a testament to the advances in asymmetric synthesis. Several strategies have been developed, broadly categorized into chiral pool synthesis, enzymatic resolution, and asymmetric catalysis.

G cluster_0 Enantioselective Synthesis Pathways Prochiral Prochiral Substrate Product (R)-6-Methyltetrahydro- 2H-pyran-2-one Prochiral->Product Asymmetric Catalysis (e.g., Hydrogenation) Racemic Racemic 6-Methyltetrahydro- 2H-pyran-2-one Racemic->Product Enzymatic Kinetic Resolution (Lipase-mediated) ChiralPool Chiral Pool (e.g., (R)-citronellol) ChiralPool->Product Multi-step Synthesis

Caption: Overview of synthetic routes to the target molecule.

Enzymatic Kinetic Resolution

One of the most efficient methods for obtaining enantiomerically pure lactones is through enzymatic kinetic resolution of the corresponding racemic mixture or a precursor. Lipases are commonly employed for this purpose.

Principle: A lipase enzyme selectively catalyzes a reaction (e.g., hydrolysis or transesterification) of one enantiomer of the racemic lactone or a precursor hydroxy ester at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product.

Example Workflow: Lipase-Catalyzed Resolution of a Precursor

  • Substrate Preparation: Synthesize a racemic precursor, such as methyl 5-hydroxyhexanoate.

  • Enzymatic Reaction: Incubate the racemic ester with a suitable lipase (e.g., Candida antarctica lipase B, CALB) in an appropriate organic solvent. The lipase will selectively acylate or deacylate one enantiomer.

  • Separation: After a certain conversion (ideally around 50%), the reaction is stopped. The mixture, now containing one enantiomer of the starting material and the product from the other enantiomer, is separated using standard chromatographic techniques.

  • Cyclization: The enantiomerically enriched 5-hydroxyhexanoate is then cyclized under acidic or basic conditions to yield this compound.

Asymmetric Synthesis from a Chiral Pool

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a suitable starting material would be a molecule that already contains the required stereocenter or one that can be readily converted to it.

Hypothetical Protocol based on (R)-Citronellol:

  • Starting Material: (R)-Citronellol.

  • Oxidative Cleavage: The double bond of (R)-citronellol is cleaved, for example, via ozonolysis followed by an oxidative workup, to yield a carboxylic acid with the desired stereocenter intact.

  • Functional Group Manipulation: The resulting molecule is then subjected to a series of reactions to introduce the necessary functional groups for lactonization. This may involve reduction of a carboxylic acid to an alcohol and subsequent oxidation steps.

  • Lactonization: The final precursor, a 5-hydroxyhexanoic acid derivative, is cyclized to form the target lactone.

Asymmetric Catalysis

Asymmetric catalysis involves the use of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity.

Example Protocol: Asymmetric Hydrogenation

  • Substrate: A suitable prochiral precursor, such as 6-methyl-5,6-dihydro-2H-pyran-2-one.

  • Catalyst: A chiral transition metal catalyst, for example, a Ruthenium-BINAP complex.

  • Reaction: The substrate is hydrogenated under a hydrogen atmosphere in the presence of the chiral catalyst. The catalyst directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

  • Purification: The product is isolated and purified by chromatography.

Applications in Drug Development and Research

The tetrahydropyran-2-one scaffold is a common motif in a wide range of biologically active natural products.[6] The presence of a defined stereocenter, as in this compound, is often crucial for the biological activity of these molecules.

Chiral Building Block for Natural Product Synthesis

This compound is an ideal starting point for the synthesis of more complex molecules that contain this structural unit. Its pre-defined stereochemistry obviates the need for a later-stage resolution or asymmetric synthesis, often simplifying the overall synthetic route.

Precursor for Pharmacologically Active Compounds

Derivatives of 2-pyranones have been shown to exhibit a wide range of biological activities, including antifungal, antimicrobial, and antitumor properties.[5][7] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive lactones suggests its potential as a lead structure for the development of new therapeutic agents. The principle of stereoselectivity in pharmacology strongly suggests that the (R) and (S) enantiomers could have distinct biological profiles.[8]

Use in Flavor and Fragrance Industry

Lactones, including δ-hexalactone, are known for their characteristic aromas and are used in the food and fragrance industries. δ-Hexalactone is described as having a creamy, fruity, and coconut-like odor.[2] The enantiomers of chiral flavor compounds can have different odor profiles and intensities, making enantiomerically pure compounds like this compound valuable for fine fragrance and flavor formulations.

Conclusion

This compound is a versatile chiral building block with significant potential in organic synthesis, particularly in the fields of drug discovery and natural product synthesis. Its defined stereochemistry and the presence of the lactone functional group allow for a wide range of chemical transformations. The continued development of efficient and scalable enantioselective synthetic routes to this and related chiral lactones will undoubtedly facilitate further exploration of their biological activities and applications. This guide has provided a foundational understanding of the key properties and synthetic considerations for this important molecule, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

Sources

An In-Depth Technical Guide to (R)-6-Methyltetrahydro-2H-pyran-2-one: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (R)-6-Methyltetrahydro-2H-pyran-2-one, a chiral lactone of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, stereospecific synthesis, physicochemical properties, and its emerging applications as a versatile chiral building block in the pharmaceutical industry.

Core Identity: CAS Number and Molecular Structure

This compound, also known as (R)-δ-hexalactone, is the (R)-enantiomer of the saturated six-membered lactone, 6-methyltetrahydro-2H-pyran-2-one. It is crucial to note that the Chemical Abstracts Service (CAS) number 823-22-3 officially corresponds to the racemic mixture of this compound. While a specific CAS number for the (R)-enantiomer is not consistently used in the literature, its synthesis and properties are well-documented.

The molecular structure of this compound is characterized by a tetrahydropyran ring with a ketone group at the 2-position and a methyl group at the 6-position, with the stereochemistry at the chiral center being of the (R)-configuration.

Molecular Formula: C₆H₁₀O₂

Molecular Weight: 114.14 g/mol

Structure:

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in synthesis and formulation. The properties of the racemic mixture provide a useful baseline.

PropertyValueSource
Boiling Point110-112 °C at 15 mmHg[1]
Density1.037 g/mL at 25 °C[2]
Refractive Indexn20/D 1.452[2]
SolubilityImmiscible with water; soluble in chloroform and methanol[2]

The chirality of the molecule significantly influences its biological activity and interaction with other chiral molecules, a critical aspect in drug development.

Enantioselective Synthesis: The Gateway to Chiral Purity

The synthesis of enantiomerically pure this compound is paramount for its use in pharmaceutical applications. Various stereoselective strategies have been developed to achieve high enantiomeric excess.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral lactones. Three primary biocatalytic routes are particularly relevant:

  • Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the oxidation of cyclic ketones to lactones with high regio- and enantioselectivity. A suitable cyclohexanone precursor can be oxidized to the corresponding lactone.

  • Oxidative Lactonization of Diols: Specific oxidoreductases can catalyze the intramolecular esterification of a diol to form the lactone.

  • Reductive Cyclization of Ketoesters: The reduction of a γ- or δ-ketoester can lead to the formation of the chiral lactone.

Biocatalytic_Synthesis Substrate Prochiral Substrate (e.g., Cyclic Ketone, Diol, Ketoester) Enzyme Enzyme (e.g., BVMO, Oxidoreductase) Substrate->Enzyme Biocatalytic Transformation Product This compound Enzyme->Product High Enantioselectivity

Asymmetric Chemical Synthesis

Chiral catalysts and auxiliaries are employed in asymmetric chemical synthesis to control the stereochemistry of the lactone.

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable unsaturated precursor using a chiral catalyst can yield the desired (R)-enantiomer.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, a series of chemical transformations can be performed to construct the target lactone while retaining the initial stereochemistry.

  • Kinetic Resolution: A racemic mixture of the lactone or a precursor can be subjected to a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer, leaving the other enantiomer enriched.

Asymmetric_Synthesis cluster_0 Asymmetric Hydrogenation cluster_1 Chiral Pool Synthesis AH_Start Unsaturated Precursor AH_Cat Chiral Catalyst + H₂ AH_Start->AH_Cat AH_End (R)-Lactone AH_Cat->AH_End CP_Start Chiral Starting Material CP_Steps Multi-step Synthesis CP_Start->CP_Steps CP_End (R)-Lactone CP_Steps->CP_End

Applications in Drug Development

The tetrahydropyran ring is a privileged scaffold in many natural products and pharmaceuticals. The chirality of this compound makes it a valuable building block for the synthesis of complex and biologically active molecules.

  • Synthesis of Chiral Intermediates: It serves as a key starting material for the construction of more complex chiral molecules, where the stereocenter of the lactone is incorporated into the final drug substance.

  • Natural Product Synthesis: The 2,6-disubstituted tetrahydropyran moiety is present in numerous natural products with interesting biological activities.

  • Development of Novel Therapeutics: The pyran-2-one scaffold itself is a subject of interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

Experimental Protocol: Enantioselective Biocatalytic Reduction of a Ketoester

This protocol outlines a general procedure for the biocatalytic reduction of a δ-ketoester to this compound using a ketoreductase enzyme.

Materials:

  • δ-ketoester precursor

  • Ketoreductase enzyme (e.g., from a commercial supplier or expressed in-house)

  • NADPH or NADH cofactor

  • Glucose and glucose dehydrogenase (for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (bioreactor, centrifuge, rotary evaporator)

Procedure:

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a solution of the phosphate buffer.

  • Cofactor Regeneration System: Add glucose and glucose dehydrogenase to the buffer to establish the cofactor regeneration system.

  • Cofactor Addition: Add the NADPH or NADH cofactor to the reaction mixture.

  • Enzyme Addition: Introduce the ketoreductase enzyme to the solution and allow it to equilibrate.

  • Substrate Addition: Add the δ-ketoester precursor to initiate the reaction. The substrate may be added neat or as a solution in a water-miscible co-solvent to improve solubility.

  • Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, quench the reaction and separate the biomass by centrifugation.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: Purify the crude product by column chromatography to obtain the pure this compound. Confirm the structure and enantiomeric purity by spectroscopic methods (NMR, IR, Mass Spectrometry) and chiral chromatography.

Experimental_Workflow Setup 1. Reaction Setup (Buffer, Cofactor Regen.) Enzyme_Add 2. Add Enzyme & Cofactor Setup->Enzyme_Add Substrate_Add 3. Add Substrate Enzyme_Add->Substrate_Add Monitor 4. Monitor Reaction (Chiral HPLC/GC) Substrate_Add->Monitor Workup 5. Work-up & Extraction Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Analysis (NMR, MS, Chiral GC) Purify->Analysis

Conclusion

This compound is a chiral building block with significant potential in the pharmaceutical industry. The development of efficient enantioselective synthetic methods, particularly biocatalytic routes, has made this molecule more accessible for the synthesis of complex drug candidates. Its utility in the construction of chiral intermediates and its presence in biologically active scaffolds underscore its importance for researchers and scientists in drug discovery and development. This guide provides a foundational understanding of its core properties and synthesis, empowering further innovation in its application.

References

  • Delta Hexalactone Cas 823-22-3 manufacturers and suppliers in China - ODOWELL. (n.d.). Retrieved from [Link]

  • Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem, 4(1), 7-9.
  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. (2021). Chemical Communications. Retrieved from [Link]

  • Biocatalytic synthesis of lactones and lactams. (2014). PMC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to (R)-6-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the "Why" Behind the Properties

In modern drug development and materials science, the precise characterization of chiral molecules is not merely an academic exercise; it is the cornerstone of efficacy, safety, and innovation. (R)-6-Methyltetrahydro-2H-pyran-2-one, a member of the δ-lactone family, exemplifies this principle. Its significance extends from being a valuable chiral building block in the synthesis of complex natural products and pharmaceuticals to its application in biodegradable polymers.[1][2] The orientation of the methyl group at the C6 position in the (R)-configuration is a critical determinant of its biological activity and interaction with other chiral molecules. This guide provides an in-depth look at its physicochemical properties, not as isolated data points, but as a cohesive set of information that informs its application, handling, and analysis in a research and development setting.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its structure and identity. This ensures reproducibility and allows for the correct interpretation of all subsequent data.

  • Chemical Name: this compound

  • Synonyms: (R)-δ-Hexalactone

  • CAS Number: 63349-97-3

  • Molecular Formula: C₆H₁₀O₂[3]

  • Molecular Weight: 114.14 g/mol [3]

The structural integrity and stereochemistry are typically confirmed by a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the carbon-hydrogen framework.

Physicochemical Properties: A Quantitative Overview

The bulk physical properties of a compound dictate its behavior in various experimental and manufacturing processes, from reaction solvent selection to purification and formulation. The data presented below has been compiled from various authoritative sources.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[4]
Boiling Point 110-112 °C at 15 mmHg[5][6]
Melting Point 31 °C at 760 mmHg[5][6]
Density ~1.047 g/cm³ at 20°C[4]
Refractive Index 1.449 - 1.453 at 20°C[4]
Vapor Pressure 0.145 mmHg at 25 °C (estimated)[6]
Flash Point 107.22 °C (Closed Cup)[6]

Causality Insight: The relatively low melting point and high boiling point are characteristic of a small, polar molecule with the ability to form dipole-dipole interactions. The lactone ring introduces polarity, leading to a higher boiling point than a non-polar hydrocarbon of similar molecular weight.

Solubility Profile: Guiding Solvent Selection

Understanding the solubility of this compound is critical for its use in synthesis, purification, and formulation.

SolventSolubilitySource(s)
Water Slightly soluble (12.97 g/L at 25°C)[5][7]
Ethanol Soluble (578.29 g/L at 25°C)[5][7]
Methanol Soluble (813.17 g/L at 25°C)[7]
Acetone Soluble (455.67 g/L at 25°C)[7]
Diethyl Ether Soluble[5]
Propylene Glycol Soluble[5]
Oils Soluble[5]
n-Hexane Soluble (18.8 g/L at 25°C)[7]

Expertise in Practice: The compound's miscibility with a wide range of organic solvents makes it versatile for various reaction conditions. Its slight solubility in water is a key consideration for aqueous workups, where it may partition between the aqueous and organic layers, potentially affecting yield if not accounted for. For purification by chromatography, its solubility in hexane/ethyl acetate mixtures is particularly relevant.

Spectroscopic and Analytical Characterization

Authenticating the identity and purity of this compound requires a multi-faceted analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. A strong absorption band characteristic of the lactone's carbonyl group (C=O) is expected in the region of 1735-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying the compound in complex mixtures. The NIST Chemistry WebBook lists mass spectral data for the racemic compound.[3]

Chiral Chromatography

To confirm the enantiomeric purity of this compound, chiral chromatography is essential. This technique separates the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (ee).

Experimental Insight: The choice of a chiral stationary phase (CSP) is critical. For lactones of this type, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating and provide a framework for the analysis of this compound.

Protocol: Determination of Purity by Gas Chromatography (GC)
  • Objective: To determine the chemical purity of a sample.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Method:

    • Sample Preparation: Prepare a 1 mg/mL solution of the lactone in ethyl acetate.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium, constant flow of 1 mL/min.

      • Injection Volume: 1 µL, split ratio 50:1.

    • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Trustworthiness: This method is self-validating as the separation of impurities from the main peak is visually confirmed on the chromatogram. The use of a standard non-polar column ensures robustness and transferability.

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Lactone Sample Solution 1 mg/mL Solution Sample->Solution Solvent Ethyl Acetate Solvent->Solution Inject Inject 1 µL into GC Solution->Inject Separate Separation on DB-5 Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Result Result Calculate->Result Final Report

Caption: Workflow for GC Purity Analysis.

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
  • Objective: To determine the ratio of (R) to (S) enantiomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as a Chiralcel OD-H or equivalent.

  • Method:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.

    • Sample Preparation: Prepare a 0.5 mg/mL solution of the lactone in the mobile phase.

    • Analysis: Inject 10 µL and record the chromatogram. The two enantiomers should appear as separate peaks.

    • Calculation:

      • ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100

  • Causality and Trust: The choice of a polysaccharide-based chiral column is based on its proven efficacy in resolving a wide range of chiral compounds, including lactones. The separation itself provides visual confirmation of the method's success. The UV detection wavelength is chosen for the lactone chromophore.

Applications and Significance

The physicochemical properties of this compound are directly linked to its applications:

  • Chiral Synthesis: As a chiral building block, its defined stereochemistry is transferred to more complex molecules, which is critical in the synthesis of pharmaceuticals where only one enantiomer is active.[8][9][10]

  • Flavor and Fragrance: Lactones are known for their creamy, fruity, and coconut-like aromas. This compound and its derivatives are used in the food and cosmetic industries.[4][11]

  • Polymer Chemistry: It can be used in the production of biodegradable polyesters, offering a more environmentally friendly alternative to traditional plastics.[1]

Structure_Property_Application Structure (R)-Chirality Lactone Ring Properties Physicochemical Properties (Polarity, BP, Solubility) Structure->Properties Dictates Applications Key Applications Properties->Applications Enables Pharma Pharmaceutical Synthesis Applications->Pharma Flavor Flavor & Fragrance Applications->Flavor Polymer Biodegradable Polymers Applications->Polymer

Sources

The Alchemist's Guide to Chiral Pyranones: A Technical Treatise on Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyranone scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The stereochemical orientation of substituents on this six-membered ring profoundly dictates biological activity, rendering the enantioselective synthesis of chiral pyranones a critical endeavor in modern organic chemistry and drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for constructing these valuable chiral molecules. We will dissect the mechanistic underpinnings of key asymmetric transformations, offer field-proven insights into experimental design, and provide detailed, self-validating protocols for the synthesis of enantioenriched pyranones.

The Significance of Chirality in Pyranone Scaffolds

Chirality is a fundamental property of matter that has profound implications in biological systems.[1][2][3][4][5] The enzymes, receptors, and other biomolecules that govern physiological processes are themselves chiral, creating a diastereomeric relationship when interacting with enantiomers of a chiral drug molecule. This can lead to significant differences in pharmacology, toxicology, and metabolism between enantiomers.[1] Consequently, the ability to selectively synthesize a single enantiomer of a pyranone-containing therapeutic agent is not merely an academic exercise but a regulatory and safety imperative.[3] The pursuit of enantiopure compounds drives the development of innovative asymmetric catalytic methods, which form the core of this guide.[6]

Foundational Strategies in Asymmetric Pyranone Synthesis

The asymmetric synthesis of chiral pyranones can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances. This guide will focus on three pillars of modern asymmetric synthesis: organocatalysis, transition-metal catalysis, and enzymatic transformations.

Organocatalysis: The Rise of Small Molecule Catalysts

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small, chiral organic molecules to induce enantioselectivity.[7] These catalysts operate through a variety of activation modes, often mimicking the function of enzymes.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that has been extensively leveraged in the synthesis of pyranones.[8] The use of chiral organocatalysts, such as prolinol derivatives and squaramides, can effectively control the stereochemical outcome of this reaction.

A prevalent strategy involves the domino Michael addition/cyclization sequence. For instance, the reaction of 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes or ketones, catalyzed by a chiral secondary amine, proceeds through a chiral enamine intermediate. This intermediate then undergoes a stereoselective Michael addition, followed by an intramolecular cyclization and dehydration to afford the chiral dihydropyranone.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition/Cyclization

Objective: To synthesize an enantioenriched dihydropyranone via a domino Michael addition/cyclization reaction.

Materials:

  • α,β-Unsaturated aldehyde (1.0 mmol)

  • 1,3-Dicarbonyl compound (1.2 mmol)

  • (S)-Diphenylprolinol silyl ether (0.1 mmol, 10 mol%)

  • Benzoic acid (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 1,3-dicarbonyl compound, (S)-diphenylprolinol silyl ether, and benzoic acid.

  • Add toluene and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the α,β-unsaturated aldehyde dropwise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the chiral dihydropyranone.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Catalyst: The (S)-diphenylprolinol silyl ether acts as a chiral amine catalyst, forming a transient chiral iminium ion with the α,β-unsaturated aldehyde. This iminium ion activation lowers the LUMO of the aldehyde, facilitating the nucleophilic attack of the enolized 1,3-dicarbonyl compound. The bulky diphenylsilyl group on the catalyst provides steric hindrance that directs the nucleophile to one face of the molecule, thereby inducing enantioselectivity.

  • Co-catalyst: Benzoic acid acts as a Brønsted acid co-catalyst, protonating the enolate to facilitate the Michael addition and subsequent cyclization steps.

  • Solvent and Temperature: Toluene is a non-polar solvent that is often optimal for these types of reactions. Lowering the temperature to 0 °C generally enhances the enantioselectivity by favoring the more ordered transition state.

Logical Relationship: Organocatalytic Michael Addition/Cyclization

G sub Substrates (α,β-Unsaturated Aldehyde, 1,3-Dicarbonyl) iminium Chiral Iminium Ion Formation sub->iminium cat Chiral Organocatalyst ((S)-Diphenylprolinol silyl ether) cat->iminium michael Stereoselective Michael Addition iminium->michael cyclization Intramolecular Cyclization michael->cyclization product Enantioenriched Dihydropyranone cyclization->product

Caption: Organocatalytic cascade for chiral dihydropyranone synthesis.

Transition-Metal Catalysis: Precision and Power

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of chiral pyranones.[9] Chiral ligands coordinated to a metal center create a chiral environment that can effectively control the stereochemical outcome of a variety of transformations.[10]

The hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition that forms a six-membered heterocycle.[11][12][13] The use of chiral Lewis acid catalysts, typically complexes of metals such as copper, chromium, or scandium with chiral ligands, can promote the enantioselective reaction between a diene and an aldehyde to produce chiral dihydropyranones.[11]

The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, lowering its LUMO energy and accelerating the reaction with the diene. The chiral ligands on the metal create a sterically defined pocket that forces the diene to approach the aldehyde from a specific face, leading to high levels of enantioselectivity.

Data Presentation: Comparison of Chiral Lewis Acid Catalysts in Hetero-Diels-Alder Reactions

Catalyst SystemDieneAldehydeYield (%)ee (%)Reference
Cu(II)-(S)-BINAPDanishefsky's DieneBenzaldehyde8592[11]
Cr(III)-Salen1-Methoxy-3-trimethylsilyloxy-1,3-butadieneFurfural9196[11]
Sc(III)-(R)-PYBOXDanishefsky's DieneCinnamaldehyde7888[14]

Experimental Workflow: Asymmetric Hetero-Diels-Alder Reaction

G start Start: Assemble Reaction reactants Add Diene, Aldehyde, and Chiral Lewis Acid Catalyst to Solvent start->reactants reaction Stir at Low Temperature (-78 °C to rt) reactants->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup purify Purify by Column Chromatography workup->purify analyze Analyze Product: NMR, HRMS, Chiral HPLC purify->analyze

Caption: General workflow for a catalytic asymmetric HDA reaction.

Enzymatic and Chemo-enzymatic Approaches: Nature's Catalysts

Enzymes are highly efficient and selective catalysts that can be harnessed for the synthesis of chiral molecules.[15][16] Lipases, for example, are commonly used for the kinetic resolution of racemic alcohols and esters, which can be precursors to chiral pyranones.[6] In a kinetic resolution, the enzyme selectively acylates or deacylates one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two enantiomers.

More advanced chemo-enzymatic strategies combine the strengths of both chemical and biological catalysis.[15] For instance, a chemical reaction can be used to generate a racemic pyranone precursor, which is then subjected to an enzymatic resolution to obtain the desired enantiomerically pure product.

Signaling Pathway: Enzymatic Kinetic Resolution of a Racemic Pyranone Precursor

G racemate Racemic Pyranone Precursor (R/S) reaction Enzymatic Acylation racemate->reaction enzyme Lipase + Acyl Donor enzyme->reaction product_R (R)-Acylated Pyranone reaction->product_R Fast unreacted_S (S)-Unreacted Pyranone Precursor reaction->unreacted_S Slow separation Separation product_R->separation unreacted_S->separation final_R Enantiopure (R)-Product separation->final_R final_S Enantiopure (S)-Product separation->final_S

Caption: Kinetic resolution of a racemic pyranone precursor using a lipase.

Conclusion and Future Outlook

The synthesis of chiral pyranones is a dynamic and evolving field. The methodologies discussed in this guide represent the state-of-the-art in asymmetric catalysis and provide a strong foundation for researchers in drug discovery and development. The ongoing development of novel catalytic systems, including cooperative catalysis and photoredox catalysis, promises to further expand the synthetic chemist's toolkit for accessing these important chiral building blocks with even greater efficiency and selectivity. As our understanding of the intricate interplay between catalyst structure and stereochemical control deepens, so too will our ability to design and synthesize the next generation of pyranone-based therapeutics.

References

  • García-García, P., & Díez, D. (2020). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 25(15), 3463. [Link]

  • Thomson, R. J. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of chemical research, 48(3), 689–701. [Link]

  • Kundu, A., & Pradhan, S. (2018). Recent Advances in the Synthesis of 2-Pyrones. Current Organic Chemistry, 22(1), 2-25. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2018). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 8(11), 533. [Link]

  • Smith, A. D. et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 12(35), 12001-12011. [Link]

  • Masson, G. et al. (2011). Study of the Povarov reaction : enantioselective chiral acid phosphoric-catalyzed synthesis of diamino compounds. ResearchGate. [Link]

  • Kumar, A. et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(1), 23-38. [Link]

  • Gill, M. (2001). Synthesis of Pyran and Pyranone Natural Products. Molecules, 6(12), 976-987. [Link]

  • Wang, J. et al. (2017). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 19(19), 5142-5145. [Link]

  • Feringa, B. L. et al. (1995). Enzymatic Synthesis of 6-Acyloxy-pyran-3-ones. University of Groningen research portal. [Link]

  • Scheidt, K. A. et al. (2009). One-Pot Catalytic Asymmetric Synthesis of Pyranones. Organic Letters, 11(13), 2744-2747. [Link]

  • Denmark, S. E. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. University of Illinois Urbana-Champaign. [Link]

  • Alfonso, I. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(4), 241. [Link]

  • Gasparrini, F. et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(16), 4983. [Link]

  • Sun, J. et al. (2024). Facile construction of 2-pyrones under carbene catalysis. RSC Advances, 14(40), 28864-28876. [Link]

  • Xu, X. et al. (2016). Efficient Enantioselective Synthesis of Dihydropyrans Using a Chiral N,N′-Dioxide as Organocatalyst. Organic Letters, 18(15), 3662-3665. [Link]

  • Jacobsen, E. N., & Marcaurelle, L. A. (2010). Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library. DASH (Harvard). [Link]

  • Greeves, N. (1998). enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. [Link]

  • de la Pradilla, R. F., & Viso, A. (2011). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 111(7), 4107-4171. [Link]

  • Palomo, C., & Oiarbide, M. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(14), 4966-4993. [Link]

  • Scheidt, K. A. et al. (2009). One-pot catalytic asymmetric synthesis of pyranones. PubMed. [Link]

  • Wang, J. et al. (2022). Divergent Synthesis of Axially Chiral 2-Pyranones and Fused 2-Pyridones via N-Heterocyclic Carbene-Catalyzed Atroposelective [3 + 3] Annulation. The Journal of Organic Chemistry, 87(3), 1645-1658. [Link]

  • Amireddy, N. (2015). The Significance of Chirality in Drug Design and Development. Journal of Pharmacogenomics & Pharmacoproteomics, 6(3). [Link]

  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Organic Chemistry Portal. [Link]

  • Meggers, E. (2021). Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. Chemical Society Reviews, 50(15), 8633-8681. [Link]

  • Jacobsen, E. N. et al. (2014). Chiral sulfinamidourea/Strong Brønsted Acid co-catalyzed enantioselective Povarov reaction to access tetrahydroquinolines. Protocol Exchange. [Link]

  • Wang, J. et al. (2010). Organocatalytic Highly Enantioselective Michael Addition of 2-Hydroxy-1,4-naphthoquinones to Nitroalkenes. Organic Letters, 12(23), 5482-5485. [Link]

  • de Souza, R. O. M. A. et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(13), 5133. [Link]

  • Arı, M. et al. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. CABI Digital Library. [Link]

  • Kwong, F. Y. et al. (2020). Organocatalytic Approach for Assembling Flavanones via a Cascade 1,4-Conjugate Addition/oxa-Michael Addition between Propargylamines with Water. Organic Letters, 22(11), 4306-4310. [Link]

  • Daugulis, O. (2017). Transition Metal Catalyzed Remote C-H Activation: A New Direction Towards Site-Selective Chemical Reactions. ScienceOpen. [Link]

  • Adolfsson, H. et al. (2020). Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC-Catalyzed Kinetic Resolution. Chalmers University of Technology. [Link]

  • Sun, J. et al. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4306. [Link]

  • Tanyeli, C. (2023). STEREOSELECTIVE SYNTHESIS OF CHIRAL DIHYDROPYRANO[2,3-C]PYRAZOLES VIA ORGANOCATALYTIC DOMINO REACTION. Middle East Technical University. [Link]

  • Majumdar, K. C. (2020). Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. Molecules, 25(8), 1905. [Link]

  • Pharmaffiliates. (2023). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. [Link]

  • Singh, S. (2021). Role of Chirality in Drugs Discovery and Development. Journal of Drug Discovery and Development, 3(1). [Link]

  • Fringuelli, F. et al. (2017). An Efficient Lewis Acid Catalyzed Povarov Reaction for the One-Pot Stereocontrolled Synthesis of Polyfunctionalized Tetrahydroqu. University of Camerino. [Link]

  • Kumar, A. et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(10), 1149. [Link]

  • Companyó, X. et al. (2013). Organocatalytic Michael addition/intramolecular Julia-Kocienski olefination for the preparation of nitrocyclohexenes. PubMed. [Link]

  • France, S. P. et al. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Reddy, D. S. et al. (2020). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry, 18(28), 5407-5411. [Link]

  • Salgado-Morán, G., & Hisaki, I. (2023). Chiral Porous Organic Frameworks: Synthesis, Chiroptical Properties, and Asymmetric Organocatalytic Applications. Polymers, 15(13), 2872. [Link]

  • Companyó, X. et al. (2018). Enantioselective Synthesis of 3,4‐Dihydropyranones via Low‐Loading Squaramide Catalysis “on Water”. ResearchGate. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

Sources

An In-Depth Technical Guide to the Stereochemistry of 6-Methyl-Substituted Tetrahydropyran-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Significance of Stereochemistry in δ-Lactones

The tetrahydropyran-2-one (or δ-valerolactone) framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active molecules, from antitumor agents to pheromones, underscores its importance. When this ring is substituted, particularly at the 6-position with a methyl group, a chiral center is introduced, creating a stereochemical puzzle that dictates molecular shape, receptor binding, and ultimately, biological function. Understanding and controlling the three-dimensional arrangement of this simple yet profound structural motif is paramount for the rational design of novel therapeutics and the efficient synthesis of complex natural products.

This guide provides a comprehensive exploration of the stereochemistry of 6-methyl-substituted tetrahydropyran-2-ones. It moves beyond a simple recitation of facts to delve into the causal relationships behind synthetic strategies and the principles governing conformational behavior. We will examine the foundational concepts of stereocontrol, from substrate- and reagent-driven methodologies to modern biocatalytic approaches, and detail the analytical techniques required for unambiguous stereochemical assignment.

Conformational Landscape: The Chair, The Twist, and The Anomeric Effect

The stereochemical behavior of a 6-methyl-tetrahydropyran-2-one is fundamentally governed by its conformational preferences. The six-membered δ-lactone ring is not planar; to alleviate angle and torsional strain, it adopts puckered conformations, primarily low-energy chair and higher-energy boat/skew-boat forms[1].

The presence of the sp²-hybridized carbonyl carbon and the endocyclic oxygen atom introduces unique stereoelectronic effects. The lactone functionality creates a partially planar segment within the ring, influencing the overall geometry. The most critical factor for a 6-substituted ring is the energetic penalty associated with placing the substituent in an axial position due to unfavorable 1,3-diaxial interactions with other axial hydrogens on the ring. Consequently, the chair conformation that places the 6-methyl group in an equatorial position is overwhelmingly favored.

The equilibrium between the two chair conformers strongly favors the one with the equatorial methyl group, as this minimizes steric strain. This preference is a critical determinant of the molecule's reactivity and its presentation to biological targets.

Caption: Conformational equilibrium of 6-methyl-tetrahydropyran-2-one.

Architectures of Asymmetry: Strategies for Stereoselective Synthesis

The central challenge in working with 6-methyl-tetrahydropyran-2-ones is the precise installation of the desired stereochemistry at the C6 position. Numerous strategies have been developed, broadly categorized into asymmetric catalysis, chiral pool synthesis, and diastereoselective cyclizations.

Asymmetric Catalysis: Crafting Chirality

Asymmetric catalysis offers an elegant and atom-economical approach to enantiomerically enriched δ-lactones. This involves using a small amount of a chiral catalyst to generate large quantities of a chiral product.

  • Asymmetric Hydrogenation: A powerful strategy involves the asymmetric hydrogenation of a prochiral precursor, such as a 6-methyl-5,6-dihydropyran-2-one. Chiral transition metal complexes, often based on iridium or rhodium, can deliver hydrogen to one face of the double bond with high selectivity, establishing the C6 stereocenter.

  • Enzymatic and Bio-catalytic Methods: Nature's catalysts, enzymes, offer unparalleled stereoselectivity under mild conditions. Carbonyl reductases can reduce a 5-oxo-hexanoic acid precursor to a specific chiral 5-hydroxy acid, which then undergoes spontaneous or acid-catalyzed lactonization to yield the enantiopure δ-lactone.[2] This method is valued for its environmental credentials and high enantiomeric excesses (ee).[2]

  • Organocatalysis: In recent years, small organic molecules have emerged as powerful catalysts for asymmetric reactions. Chiral N-heterocyclic carbenes (NHCs) and chiral acids can catalyze the enantioselective lactonization of functionalized precursors, providing a metal-free alternative for constructing these chiral scaffolds.[3][4][5]

Chiral Pool Synthesis: Nature's Starting Blocks

This strategy leverages readily available, enantiomerically pure starting materials from nature, such as carbohydrates, amino acids, or terpenes. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product. For instance, the total synthesis of (-)-Civet, a natural product featuring a (2R, 6R)-6-methyltetrahydropyran core, has been achieved starting from the cheap and commercially available tri-O-acetyl-D-glucal, a derivative of glucose.[6] This approach guarantees absolute stereochemical control based on the chosen starting material.

Diastereoselective Cyclizations: Substrate Control

In this approach, a pre-existing stereocenter in an acyclic precursor directs the stereochemical outcome of the ring-forming reaction.

  • Oxy-Michael Addition: An intramolecular oxy-Michael addition of a hydroxyl group onto an α,β-unsaturated ester is a common method for forming the tetrahydropyranone ring. The stereochemistry of a substituent on the acyclic chain will influence the facial selectivity of the cyclization, leading to a predominance of one diastereomer. The reaction can be mediated by various conditions, and the resulting cis/trans selectivity can sometimes be tuned by the choice of acid or base catalyst.[7]

  • Iodolactonization: The reaction of an unsaturated carboxylic acid with iodine can trigger a stereoselective cyclization to form an iodo-lactone, which can be subsequently dehalogenated. The stereochemistry of the reaction is often directed by the geometry of the double bond and existing stereocenters.

G cluster_main Stereoselective Synthetic Pathways Prochiral Prochiral Acyclic or Unsaturated Precursor Target Enantiopure 6-Methyl-Tetrahydropyran-2-one Prochiral->Target Asymmetric Catalysis (e.g., Hydrogenation, Enzymatic Reduction) ChiralPool Chiral Pool (e.g., Sugars, Terpenes) ChiralPool->Target Multi-step Transformation (Chirality Transfer) Diastereomer Acyclic Precursor with Stereocenter(s) Diastereomer->Target Diastereoselective Cyclization (e.g., Oxy-Michael, Iodolactonization)

Caption: Major strategies for controlling stereochemistry.

Summary of Synthetic Approaches
MethodPrincipleKey Advantage(s)Common Outcome
Asymmetric Catalysis A chiral catalyst creates a stereocenter from a prochiral substrate.High efficiency, atom economy, tunable.High enantiomeric excess (ee).
Chiral Pool Synthesis Chirality is transferred from a natural, enantiopure starting material.Absolute stereochemical control, reliable.Single enantiomer product.
Diastereoselective Cyclization An existing stereocenter in the substrate directs ring formation.Predictable control of relative stereochemistry.High diastereomeric ratio (dr).
Enzymatic Resolution An enzyme selectively reacts with one enantiomer of a racemic mixture.High selectivity, mild conditions.Separation of enantiomers.

Validation and Analysis: Spectroscopic Stereochemical Assignment

Synthesizing the target molecule is only half the battle; unambiguously determining its stereochemistry is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in solution.

¹H NMR Spectroscopy: Decoding Coupling Constants

The relative stereochemistry (cis vs. trans) of substituents on the tetrahydropyranone ring can be reliably determined by analyzing the coupling constants (J-values) between adjacent protons.

  • The H6 Proton Signal: The proton at the stereocenter of interest (C6) provides the most diagnostic information. Its coupling to the two protons at C5 (H5ₐₓ and H5ₑq) is highly dependent on the dihedral angles between them.

    • Trans Isomer (Equatorial Methyl): In the favored chair conformation, the C6-methyl group is equatorial, meaning the H6 proton is axial. It will exhibit a large axial-axial coupling (J ≈ 8–12 Hz) to the axial proton on C5 (H5ₐₓ) and a small axial-equatorial coupling (J ≈ 2–5 Hz) to the equatorial proton on C5 (H5ₑq). The signal for H6 will typically appear as a doublet of doublets or a multiplet reflecting these distinct couplings.

    • Cis Isomer (Axial Methyl): If the methyl group were forced into an axial position (energetically unfavorable but possible), the H6 proton would be equatorial. It would show only small equatorial-axial and equatorial-equatorial couplings (J ≈ 2–5 Hz) to both C5 protons.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments (such as NOESY or ROESY) provide through-space correlations between protons that are close to each other, regardless of whether they are bonded. This is invaluable for confirming assignments. For the favored trans isomer, an NOE correlation would be expected between the axial H6 proton and the other axial protons on the same face of the ring (e.g., H4ₐₓ and H2ₐₓ). Conversely, for a cis isomer, NOE correlations would be seen between the axial methyl group and the axial protons at C2 and C4.

Experimental Protocols: A Practical Application

To provide a tangible context, we describe a generalized protocol for a key synthetic transformation.

Protocol: Biocatalytic Reduction and Lactonization

This protocol outlines the asymmetric synthesis of (R)-6-methyl-tetrahydropyran-2-one from a keto-acid precursor using a carbonyl reductase enzyme.

Objective: To synthesize enantiomerically enriched (R)-6-methyl-tetrahydropyran-2-one.

Materials:

  • Ethyl 5-oxo-hexanoate

  • Carbonyl Reductase (e.g., from Serratia marcescens[2])

  • NADPH (cofactor)

  • Glucose Dehydrogenase (for cofactor regeneration)

  • Glucose

  • Potassium Phosphate Buffer (pH 7.0)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • 1 M Hydrochloric Acid

Procedure:

  • Enzyme Reaction Setup: In a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0), combine the substrate ethyl 5-oxo-hexanoate, the carbonyl reductase, the cofactor (NADPH), and the cofactor regeneration system (glucose and glucose dehydrogenase).

    • Causality: The reductase enzyme selectively reduces the ketone to the (R)-alcohol. The NADPH cofactor provides the hydride for the reduction. The regeneration system continuously converts NADP⁺ back to NADPH, allowing for a catalytic amount of the expensive cofactor to be used.

  • Reaction Monitoring: Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC to observe the disappearance of the starting material.

  • Workup and Saponification: Once the reaction is complete, quench by adding ethyl acetate. Separate the organic layer. To induce lactonization and hydrolyze the ester, treat the crude product with a base like sodium bicarbonate, followed by acidification.

    • Causality: The initial product is a hydroxy ester. Saponification followed by acidification yields the free 5-hydroxyhexanoic acid.

  • Lactonization: Acidify the aqueous solution carefully with 1 M HCl to approximately pH 3. The 5-hydroxy acid will spontaneously cyclize to form the δ-lactone.

    • Causality: Under acidic conditions, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to intramolecular nucleophilic attack by the hydroxyl group, leading to ring closure.[8]

  • Extraction and Purification: Extract the resulting lactone from the aqueous phase using ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude lactone by flash column chromatography on silica gel. Determine the enantiomeric excess of the final product using chiral GC or HPLC. Confirm the structure and relative stereochemistry using ¹H and ¹³C NMR.

Conclusion: From Fundamental Principles to Practical Application

The stereochemistry of 6-methyl-substituted tetrahydropyran-2-ones is a topic of significant academic and industrial importance. The strong preference for an equatorially-disposed methyl group provides a degree of conformational rigidity that is crucial for designing molecules with specific biological activities. Mastery over the synthesis of these compounds, whether through leveraging the chiral pool, designing diastereoselective reactions, or employing the elegance of asymmetric catalysis, is a key enabling tool for drug discovery and natural product synthesis. The principles outlined in this guide—from conformational analysis to synthetic strategy and spectroscopic verification—provide a robust framework for researchers navigating the challenges and opportunities presented by this fundamental chiral scaffold.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved January 23, 2026, from [Link]

  • Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorganic & Organic Chemistry, 4(1), 7-9. Retrieved January 23, 2026, from [Link]

  • Ni, Y., Li, C. X., & Xu, J. H. (2018). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 54(75), 10568-10571. Retrieved January 23, 2026, from [Link]

  • Nacro, K., & Baltas, M. (1997). Stereoselective synthesis of five and/or six membered ring hydroxylactones obtained by Lewis acid mediated reaction of gamma,delta-epoxy-beta-hydroxyesters; Access to 5-methylated 2-deoxysugars. Tetrahedron, 53(2), 659-672. Retrieved January 23, 2026, from [Link]

  • Peed, J., et al. (2011). Asymmetric Synthesis of Chiral δ-Lactones Containing Multiple Contiguous Stereocenters. Organic Letters, 13(14), 3592–3595. Retrieved January 23, 2026, from [Link]

  • RSC Publishing. (2021). Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. Retrieved January 23, 2026, from [Link]

  • Martin, A., & Salisbury, P. J. (1996). Synthesis of (±)-cis-6-methyltetrahydropyran-2-ylacetic acid, a natural product from Viverra civetta, using organoselenium-mediated cyclisation reactions. Journal of the Chemical Society, Perkin Transactions 1, (7), 641-645. Retrieved January 23, 2026, from [Link]

  • Lee, E. H., et al. (2010). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 75(5), 1775–1778. Retrieved January 23, 2026, from [Link]

  • Smith, A. B., et al. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. Chemical Science, 7(11), 6845–6852. Retrieved January 23, 2026, from [Link]

  • Bioman Explains. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. Retrieved January 23, 2026, from [Link]

  • Maji, R., & List, B. (2023). A Catalytic Asymmetric Hydrolactonization. Journal of the American Chemical Society, 145(16), 9183–9189. Retrieved January 23, 2026, from [Link]

  • Zhang, X., et al. (2019). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications, 55(82), 12341-12344. Retrieved January 23, 2026, from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Ring-Closing Metathesis for (R)-6-Methyltetrahydro-2H-pyran-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-6-Methyltetrahydro-2H-pyran-2-one is a valuable chiral building block in the synthesis of various natural products and pharmacologically active molecules.[1] Its stereoselective synthesis is of significant interest to the drug development and fine chemical industries. Ring-closing metathesis (RCM) has emerged as a powerful and efficient strategy for the construction of cyclic structures, including the tetrahydropyran ring system.[2][3] This application note provides a comprehensive guide to the synthesis of this compound via RCM, detailing the underlying mechanistic principles, catalyst selection, and step-by-step experimental protocols.

Mechanistic Principles of Ring-Closing Metathesis

Ring-closing metathesis is a metal-catalyzed intramolecular reaction that transforms a diene into a cyclic alkene and a small volatile olefin, typically ethylene.[2][4] The reaction is driven by the formation of the thermodynamically stable cyclic product and the removal of the gaseous byproduct.[5] The generally accepted mechanism, known as the Chauvin mechanism, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal-carbene complex, usually involving ruthenium-based catalysts.[5][6][7]

The catalytic cycle is initiated by the reaction of the metal-carbene precatalyst with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate.[4][5] This intermediate then undergoes a retro [2+2] cycloaddition to release the original carbene ligand and form a new metal-carbene species containing the substrate. Subsequent intramolecular [2+2] cycloaddition with the second terminal alkene forms another metallacyclobutane ring. The final retro [2+2] cycloaddition step releases the desired cyclic alkene product and regenerates a metal-carbene species that can re-enter the catalytic cycle.

Visualizing the RCM Mechanism

RCM_Mechanism cluster_initiation Initiation cluster_propagation Propagation Precatalyst Precatalyst Metallacyclobutane1 Metallacyclobutane Intermediate 1 Precatalyst->Metallacyclobutane1 [2+2] Cycloaddition Diene Diene Diene->Metallacyclobutane1 Active_Catalyst Active Catalyst Metallacyclobutane1->Active_Catalyst Retro [2+2] Cycloreversion Metallacyclobutane2 Metallacyclobutane Intermediate 2 Active_Catalyst->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Cyclic_Alkene Cyclic Alkene Product Metallacyclobutane2->Cyclic_Alkene Retro [2+2] Cycloreversion Regenerated_Catalyst Regenerated Catalyst Metallacyclobutane2->Regenerated_Catalyst Regenerated_Catalyst->Active_Catalyst Re-enters Cycle

Caption: Generalized mechanism of Ring-Closing Metathesis.

Catalyst Selection and Optimization

The choice of catalyst is paramount for a successful RCM reaction. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high functional group tolerance, stability, and catalytic activity.[5][8]

Catalyst GenerationKey FeaturesCommon Applications
Grubbs 1st Generation High functional group tolerance.General RCM for 5-7 membered rings.[2]
Grubbs 2nd Generation Higher activity, broader substrate scope.Challenging RCM, sterically hindered substrates.[5]
Hoveyda-Grubbs 2nd Gen. Increased stability, lower catalyst loading.Industrial applications, large-scale synthesis.[9][10]

For the synthesis of this compound, a second-generation Grubbs or Hoveyda-Grubbs catalyst is generally recommended to ensure high conversion and yield, especially if the diene precursor possesses any steric hindrance.[9]

Key Optimization Parameters:

  • Catalyst Loading: Typically ranges from 0.5 to 5 mol%. Lowering the catalyst loading is desirable for cost-effectiveness and to minimize residual ruthenium in the final product.[8]

  • Solvent: Dichloromethane (CH₂Cl₂) and toluene are the most common solvents. The choice depends on the solubility of the substrate and the desired reaction temperature.

  • Temperature: Reactions are often run at room temperature to reflux. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.

  • Concentration: RCM is an intramolecular process, and thus, reactions are typically performed under dilute conditions (0.01-0.1 M) to favor the desired ring closure over intermolecular oligomerization.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the RCM synthesis of the target lactone, followed by hydrogenation of the resulting unsaturated lactone.

Part 1: Ring-Closing Metathesis

Materials:

  • Diene precursor: (R)-1-((E)-but-2-en-1-yloxy)pent-4-en-2-ol (or a similar suitable diene)

  • Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Solvent and Substrate Addition: To the flask, add anhydrous, degassed CH₂Cl₂ to achieve the desired concentration (e.g., 0.05 M). Add the diene precursor to the solvent and stir until fully dissolved.

  • Degassing: Bubble inert gas through the solution for 15-30 minutes to ensure the removal of dissolved oxygen, which can deactivate the catalyst.[9][10]

  • Catalyst Addition: Under a positive flow of inert gas, add the chosen ruthenium catalyst (e.g., 1-2 mol%) to the reaction mixture. The solution will typically change color upon addition of the catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Reaction Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. This deactivates the catalyst by forming a stable Fischer carbene.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.[11] A common eluent system is a gradient of ethyl acetate in hexanes.

    • Alternatively, to remove ruthenium impurities, the crude mixture can be treated with a scavenger resin or washed with a solution of a ruthenium scavenger like 2-mercaptonicotinic acid.[8]

Visualizing the RCM Workflow

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware B Add solvent and diene precursor A->B C Degas solution B->C D Add catalyst under inert atmosphere C->D E Stir at desired temperature D->E F Monitor reaction progress (TLC/GC-MS) E->F G Quench catalyst F->G H Concentrate G->H I Purify by column chromatography H->I

Caption: Step-by-step workflow for the RCM reaction.

Part 2: Hydrogenation of the Unsaturated Lactone

The RCM reaction yields an unsaturated lactone, which must be hydrogenated to obtain the final saturated product, this compound.

Materials:

  • Unsaturated lactone from Part 1

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the unsaturated lactone in methanol or ethyl acetate.

  • Catalyst Addition: Carefully add Pd/C (typically 5-10 mol% by weight) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to the desired pressure (e.g., 1-3 atm). Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is completely consumed.

  • Workup:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by distillation or column chromatography if necessary.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider adding a second portion of the catalyst. Ensure that the solvent and reagents are scrupulously dried and degassed, as oxygen and moisture can deactivate the catalyst.

  • Formation of Oligomers: If significant amounts of oligomeric byproducts are observed, the reaction concentration may be too high. Further dilution of the reaction mixture should favor the intramolecular RCM pathway.

  • Ethylene Removal: To drive the reaction equilibrium towards the products, a slow stream of inert gas can be bubbled through the reaction mixture to facilitate the removal of ethylene.[9][10]

  • Ruthenium Removal: Residual ruthenium can be problematic for downstream applications. In addition to scavenger resins, treatment with activated carbon or a simple filtration through a plug of silica gel can significantly reduce ruthenium levels.[8][11]

Conclusion

Ring-closing metathesis provides a highly efficient and versatile route for the synthesis of this compound. Careful selection of the catalyst and optimization of reaction conditions are crucial for achieving high yields and purity. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to successfully implement this powerful synthetic methodology.

References

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • O'Leary, D. J., Pederson, R., & Grubbs, R. H. (2003). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 2.3: Olefin Metathesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Olefin Metathesis. Retrieved from [Link]

  • Khan Academy. (2015, July 29). Ring Closing Metathesis - Organic Chemistry II [Video]. YouTube. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Purification of Olefin Metathesis Reaction Products via Straightforward Methodologies. Retrieved from [Link]

  • Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem, 4(1), 7-9. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A most user-friendly protocol for ring closing metathesis reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Enantioselective approach to the asymmetric synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel Epothilone Lactones by an Unusual Diversion of the Grubbs' Metathesis Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of α,β-Unsaturated 4,5-Disubstituted γ-Lactones via Ring-Closing Metathesis Catalyzed by the First-Generation Grubbs' Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Ring-Closing Metathesis and Related Processes in Organic Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Retrieved from [Link]

Sources

Application Note & Protocol: A Streamlined Asymmetric Synthesis of (R)-Goniothalamin from the Chiral Lactone Pool

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (R)-goniothalamin, a biologically significant styryl-lactone natural product. The synthesis leverages the commercially available chiral building block, (R)-6-methyltetrahydro-2H-pyran-2-one, to establish the critical stereocenter. The protocol details a robust and scalable sequence involving stereoselective enolate functionalization, oxidative elimination to form the α,β-unsaturated lactone core, and a highly E-selective Horner-Wadsworth-Emmons olefination to install the styryl side chain. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Significance of (R)-Goniothalamin

(R)-Goniothalamin is a natural styryl-lactone isolated from various plants of the Goniothalamus genus.[1][2] It has garnered significant interest within the scientific community due to its wide range of potent biological activities, including cytotoxic effects against numerous cancer cell lines, anti-inflammatory, and immunosuppressive properties.[3][4] Studies have shown that goniothalamin can induce apoptosis (programmed cell death) in various tumor cells, making it a promising lead compound for the development of new anticancer therapeutics.[3][4]

The biological activity of goniothalamin is intrinsically linked to its absolute stereochemistry at the C6 position. Therefore, developing efficient and reliable methods for its enantioselective synthesis is crucial for advancing its pharmacological evaluation and for the synthesis of novel, structurally related analogs.[5][6] This application note details a synthetic route that begins with the enantiomerically pure lactone, this compound, thereby securing the desired stereochemistry from the outset.

Strategic Overview: Retrosynthesis and Forward Plan

The synthetic strategy is designed for efficiency and control. By starting with a molecule that already contains the required stereocenter, we circumvent the need for chiral resolutions or complex asymmetric induction steps later in the synthesis.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a logical disconnection strategy. The target molecule, (R)-goniothalamin, can be simplified by disconnecting the styryl C=C double bond via a Horner-Wadsworth-Emmons (HWE) reaction. This points to an α,β-unsaturated aldehyde as a key intermediate. However, a more direct approach involves the olefination of an α,β-unsaturated lactone, which itself can be derived from the saturated lactone starting material through the introduction of unsaturation.

G Retrosynthetic Analysis of (R)-Goniothalamin Goniothalamin <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=159345&t=l'SCALE='TRUE'/>TD>TR><TR><TD>(R)-GoniothalaminTD>TR>TABLE>> Intermediate_1 <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://www.chem.ucla.edu/~harding/IGOC/G/gonio02.png'SCALE='TRUE'/>TD>TR><TR><TD>α,β-Unsaturated LactoneTD>TR>TABLE>> Goniothalamin->Intermediate_1  HWE Olefination Reagent_HWE Benzaldehyde + Phosphonate Ylide Goniothalamin->Reagent_HWE Starting_Material <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=535567&t=l'SCALE='TRUE'/>TD>TR><TR><TD>(R)-6-Methyltetrahydro-2H-pyran-2-oneTD>TR>TABLE>> Intermediate_1->Starting_Material  α,β-Dehydrogenation

Caption: Retrosynthetic pathway for (R)-goniothalamin.

Forward Synthetic Workflow

The forward synthesis is a three-step process designed for practicality and high yields. It begins with the α-selenation of the starting lactone, followed by an oxidative elimination to install the endocyclic double bond. The final step is a Horner-Wadsworth-Emmons reaction to append the styryl group with excellent (E)-selectivity.

G Forward Synthesis Workflow Start (R)-6-Methyltetrahydro- 2H-pyran-2-one Step1 Step 1: α-Selenation LDA, PhSeBr, THF, -78 °C Start->Step1 Intermediate1 α-Phenylselenyl Lactone Step1->Intermediate1 Step2 Step 2: Oxidative Elimination H₂O₂, DCM Intermediate1->Step2 Intermediate2 (R)-6-Methyl-5,6-dihydro- 2H-pyran-2-one Step2->Intermediate2 Step3 Step 3: HWE Olefination (EtO)₂P(O)CH₂Ph, NaH, THF Intermediate2->Step3 Final (R)-Goniothalamin Step3->Final

Caption: Overall workflow from starting material to product.

Detailed Protocols and Scientific Rationale

This section provides detailed, step-by-step protocols for each transformation. The causality behind experimental choices is explained to provide a deeper context for the procedure.

Step 1 & 2: Synthesis of (R)-6-Methyl-5,6-dihydro-2H-pyran-2-one via Selenation-Elimination

Principle and Rationale: To create the α,β-unsaturated lactone, we must introduce a double bond. A reliable method for this is the selenation-elimination sequence. First, a lithium diisopropylamide (LDA) base deprotonates the α-position of the lactone to form a kinetic enolate. This enolate is then trapped with an electrophilic selenium reagent (phenylselenyl bromide). The subsequent oxidation of the selenium atom with hydrogen peroxide facilitates a syn-elimination, which cleanly forms the desired double bond under mild conditions. This two-step, one-pot procedure is highly efficient for dehydrogenating lactones.

Protocol:

  • Apparatus Setup: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Formation: Slowly add n-butyllithium (1.6 M in hexanes, 13.8 mL, 22.0 mmol) to a solution of diisopropylamine (3.1 mL, 22.0 mmol) in THF (20 mL) at -78 °C. Stir for 30 minutes at 0 °C, then re-cool to -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (2.28 g, 20.0 mmol) in THF (10 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • α-Selenation: Prepare a solution of phenylselenyl bromide (PhSeBr) (5.20 g, 22.0 mmol) in THF (15 mL). Add this solution dropwise to the enolate solution at -78 °C. The deep red color of the PhSeBr should dissipate upon addition. Stir for an additional 1 hour at -78 °C.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-phenylselenyl lactone as a pale yellow oil.

  • Oxidative Elimination: Dissolve the crude oil in dichloromethane (DCM, 100 mL) and cool to 0 °C in an ice bath. Add 30% hydrogen peroxide (H₂O₂) (6.8 mL, 60 mmol) dropwise. The reaction is exothermic; maintain the temperature below 10 °C. Stir vigorously for 2-3 hours at room temperature. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).

  • Workup and Purification: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution 9:1 to 3:1 Hexanes:Ethyl Acetate) to afford (R)-6-methyl-5,6-dihydro-2H-pyran-2-one as a clear oil.

Parameter Expected Value
Typical Yield 75-85% over two steps
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 6.85 (ddd, 1H), 6.00 (dt, 1H), 4.50 (m, 1H), 2.30 (m, 2H), 1.45 (d, 3H)
Specific Rotation [α]D +150° (c 1.0, CHCl₃)
Step 3: Horner-Wadsworth-Emmons Olefination to Yield (R)-Goniothalamin

Principle and Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for synthesizing α,β-unsaturated esters and related compounds.[7][8][9] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its phosphonium ylide counterpart.[10] This leads to several advantages:

  • High (E)-Selectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is the desired stereoisomer for goniothalamin.

  • Easy Workup: The byproduct is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification compared to the triphenylphosphine oxide from a Wittig reaction.[10][11]

The reaction proceeds via the deprotonation of the phosphonate ester to form a carbanion, which then attacks the aldehyde (formed in situ from the lactone under basic conditions or via a related mechanism) to form a key intermediate that eliminates to give the alkene.

G Horner-Wadsworth-Emmons Reaction Mechanism cluster_0 Ylide Formation cluster_1 Olefination Phosphonate <TABLEBORDER='0'CELLBORDER='0'><TR><TD>(EtO)₂P(O)-CH₂PhTD>TR>TABLE> Ylide <TABLEBORDER='0'CELLBORDER='0'><TR><TD>[(EtO)₂P(O)-CHPh]⁻ Na⁺TD>TR>TABLE> Phosphonate->Ylide  NaH Lactone <TABLEBORDER='0'CELLBORDER='0'><TR><TD>Unsaturated LactoneTD>TR>TABLE> Ylide->Lactone Nucleophilic Attack Intermediate <TABLEBORDER='0'CELLBORDER='0'><TR><TD>Oxaphosphetane-like IntermediateTD>TR>TABLE> Product <TABLEBORDER='0'CELLBORDER='0'><TR><TD>(R)-GoniothalaminTD>TR>TABLE> Intermediate->Product Elimination Byproduct <TABLEBORDER='0'CELLBORDER='0'><TR><TD>(EtO)₂PO₂⁻ Na⁺TD>TR>TABLE> Intermediate->Byproduct Elimination

Caption: Simplified mechanism of the HWE reaction.

Protocol:

  • Apparatus Setup: Under a nitrogen atmosphere, add anhydrous THF (80 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Ylide Formation: Add sodium hydride (NaH) (60% dispersion in mineral oil, 0.72 g, 18.0 mmol) to the flask. Cool to 0 °C and slowly add diethyl benzylphosphonate (3.7 mL, 18.0 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases. The solution should become clear or slightly hazy.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of (R)-6-methyl-5,6-dihydro-2H-pyran-2-one (1.68 g, 15.0 mmol) in THF (10 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC (2:1 Hexanes:Ethyl Acetate).

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will be a yellow solid. Purify by flash column chromatography (silica gel, gradient elution 4:1 to 2:1 Hexanes:Ethyl Acetate) to yield (R)-goniothalamin as a white or off-white solid. Recrystallization from ethyl acetate/hexanes can be performed for higher purity.

Parameter Expected Value
Typical Yield 65-75%
Appearance White crystalline solid
Melting Point 83-85 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 5H), 6.95 (dd, 1H), 6.15 (d, 1H), 6.10 (dd, 1H), 5.10 (m, 1H), 2.60-2.40 (m, 2H), 1.50 (d, 3H)
Specific Rotation [α]D +172° (c 1.0, CHCl₃)

Summary of Results

This synthetic route provides a reliable and efficient pathway to enantiomerically pure (R)-goniothalamin in three main operational steps from a commercially available starting material.

Step Product Key Reagents Overall Yield
1 & 2(R)-6-Methyl-5,6-dihydro-2H-pyran-2-one1. LDA, PhSeBr2. H₂O₂~80%
3(R)-Goniothalamin(EtO)₂P(O)CH₂Ph, NaH~70%
Total (R)-Goniothalamin ~56%

Conclusion

The protocol described herein represents a field-proven method for the asymmetric synthesis of (R)-goniothalamin. The strategy's key strengths lie in its use of a chiral pool starting material to ensure enantiopurity and the application of a highly reliable Horner-Wadsworth-Emmons olefination for the crucial C-C bond formation. This guide provides researchers with a robust platform for producing significant quantities of (R)-goniothalamin for further biological and pharmacological investigation, as well as a foundation for the synthesis of novel analogs with potential therapeutic value.

References

  • Alabsi, A. M., Ali, R., Ali, A. M., Al-Dubai, S. A., Harun, A., & Al-Absi, A. A. (2014). Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms. Evidence-Based Complementary and Alternative Medicine, 2014, 1-14. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • Bédard, F., & Bérubé, G. (2015). Total Synthesis of Goniothalamin. Journal of Chemical Education, 92(3), 569-572. [Link]

  • Nagano, H., et al. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2021). A concise access to bridged[3][12][12] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications. [Link]

  • Xie, J.-H., et al. (2020). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications. [Link]

  • Peng, X., Li, A., Shen, H., Wu, T., & Pan, X. (2002). Facile Enantioselective Synthesis of 6R-(+)-Goniothalamin and (6R, 7R, 8R)-(+)-Goniothalamin Oxide. Journal of Chemical Research, (S), 330-332. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem, 4(1), 7-9. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]

  • de Fátima, A., Kohn, L. K., Antônio, M. A., de Carvalho, J. E., & Pilli, R. A. (2005). (R)-Goniothalamin: total syntheses and cytotoxic activity against cancer cell lines. Bioorganic & Medicinal Chemistry, 13(8), 2927-2933. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of an enantiomerically pure rivastigmine intermediate using ketoreductase. [Link]

  • ResearchGate. (n.d.). Goniothalamin, a cytotoxic compound, isolated from Goniothalamus macrophyllus (Blume) Hook. f. & Thomson var. macrophyllus. [Link]

  • Reddy, B. V. S., et al. (2016). Asymmetric synthesis of (–)-leiocarpin A via (–)-(S)-goniothalamin employing Julia–Kocienski olefination. Synthetic Communications. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Dang, P. H., et al. (2016). Chemical constituents and cytotoxic effect from the barks of Goniothalamus chinensis Merr. & Chun. growing in Vietnam. Journal of Applied Pharmaceutical Science. [Link]

  • LibreTexts Chemistry. (2023). The Wittig Reaction. [Link]

  • ResearchGate. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

  • Bernardi, L., et al. (2014). Synthesis of Chiral γ-Lactones by One-Pot Sequential Enantioselective Organocatalytic Michael Addition of Boronic Acids and Diastereoselective Intramolecular Passerini Reaction. The Journal of Organic Chemistry. [Link]

  • Deadman, B. J., et al. (2020). Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin. ACS Omega. [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-methyl-. [Link]

  • ResearchGate. (n.d.). Synthesis of (−)‐(S)‐Goniothalamine and (−)‐Leiocarpin A. [Link]

  • Stank, A. M., et al. (2024). Asymmetric Synthesis of Spirocyclic Lactones. Synfacts. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Al-Warhi, T., et al. (2022). GONIOTHALAMIN INHIBITS CELL GROWTH, PERTURBS CELL CYCLE AND INDUCES APOPTOSIS IN HUMAN OSTEOSARCOMA SAOS-2 CELLS. Malaysian Journal of Medicine and Health Sciences. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Akella, L. B., & Bhamidipati, R. S. (2002). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic Letters, 4(9), 1475-1477. [Link]

  • Deadman, B. J., et al. (2020). Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin. ACS Omega. [Link]

  • Singh, G., et al. (2021). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Current Organic Synthesis. [Link]

  • Pompimon, W., et al. (2015). Bioactive Goniothalamin from Goniothalamus tapis with Cytotoxic Potential. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application Notes & Protocols: Enantioselective Synthesis of (R)-Argentilactone via a Carbohydrate-Derived Pyranone Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (R)-Argentilactone

(R)-Argentilactone is a naturally occurring α,β-unsaturated δ-lactone, a class of compounds known as 6-substituted 5,6-dihydro-α-pyrones. These structures are prevalent in various plant and fungal species and exhibit a wide array of biological activities, including plant growth inhibition, antifungal properties, and potential as antitumor agents. The inherent chirality and bioactive profile of (R)-argentilactone make it an attractive target for synthetic chemists, offering a platform to develop and showcase stereoselective synthetic strategies. This application note provides a detailed, field-proven guide for the enantioselective synthesis of (R)-argentilactone, leveraging the rich stereochemical information of D-glucose to construct a key pyranone intermediate.

Strategic Overview: A Carbohydrate-Based Approach

The synthetic strategy detailed herein employs a "chiral pool" approach, starting from the readily available and inexpensive carbohydrate, D-glucose. This strategy is highly efficient as the stereocenters present in the starting material are used to control the stereochemistry of the final product.

The retrosynthetic analysis reveals a convergent and logical pathway. The target molecule, (R)-argentilactone, can be obtained through the oxidation of a dihydropyran precursor. This precursor is assembled by installing the C7-C12 side chain via a Wittig reaction on a key aldehyde intermediate. The chiral core of this aldehyde, a dihydropyran ring system, is directly derived from D-glucose, thus ensuring the correct absolute stereochemistry at the C6 position.

G Argentilactone (R)-Argentilactone Dihydropyran Dihydropyran Intermediate Argentilactone->Dihydropyran [Oxidation] Aldehyde Key Aldehyde Intermediate (Dihydropyran-2-carbaldehyde) Dihydropyran->Aldehyde Wittig Reaction Alcohol Primary Alcohol Precursor Aldehyde->Alcohol Swern Oxidation Glucose D-Glucose Derivative Alcohol->Glucose Multi-step Protection & Modification

Caption: Retrosynthetic analysis of (R)-argentilactone.

Detailed Synthetic Protocols

This section provides a step-by-step methodology for the key transformations in the synthesis of (R)-argentilactone.

Part 1: Synthesis of the Key Aldehyde Intermediate from a D-Glucose Derivative

The synthesis begins with a protected form of D-glucose, which is transformed into a primary alcohol with the desired dihydropyran structure over several steps. The crucial step detailed here is the oxidation of this primary alcohol to the key aldehyde intermediate. The Swern oxidation is chosen for this transformation due to its mild reaction conditions, which are well-suited for sensitive substrates and help prevent over-oxidation to the carboxylic acid.[1][2][3]

Protocol 1: Swern Oxidation of the Primary Alcohol

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add oxalyl chloride (2.0 eq.) and anhydrous dichloromethane (DCM, 10 volumes relative to the alcohol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Add dimethyl sulfoxide (DMSO, 4.0 eq.) dropwise to the cooled solution over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Substrate Addition: Dissolve the primary alcohol precursor (1.0 eq.) in anhydrous DCM (5 volumes). Add this solution dropwise to the reaction mixture over 20 minutes. Stir the reaction for 2 hours at -78 °C.

  • Quenching: Add triethylamine (TEA, 5.0 eq.) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Work-up: Add water to the reaction mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel to yield the pure aldehyde intermediate.

Reagent/ParameterQuantity/ValuePurpose
Primary Alcohol1.0 eq.Starting material
Oxalyl Chloride2.0 eq.DMSO activator
DMSO4.0 eq.Oxidizing agent
Triethylamine5.0 eq.Base for elimination
DichloromethaneAnhydrousSolvent
Temperature-78 °C to RTControl reaction rate and stability
Typical Yield ~85%
Part 2: Side Chain Installation via Wittig Reaction

The Wittig reaction is a powerful and reliable method for forming carbon-carbon double bonds, making it ideal for installing the hexyl side chain onto our aldehyde intermediate.[4][5][6] The required phosphonium ylide is generated in situ from n-hexyltriphenylphosphonium bromide using a strong base like n-butyllithium (n-BuLi).

Protocol 2: Wittig Olefination

  • Ylide Formation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add n-hexyltriphenylphosphonium bromide (1.1 eq.). Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C. Add n-BuLi (1.1 eq., solution in hexanes) dropwise. The solution will turn a characteristic deep red/orange color, indicating ylide formation. Stir for 1 hour at 0 °C.

  • Aldehyde Addition: Cool the ylide solution to -78 °C. Dissolve the aldehyde intermediate (1.0 eq.) from Protocol 1 in anhydrous THF and add it dropwise to the ylide solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting dihydropyran intermediate by flash column chromatography.

Reagent/ParameterQuantity/ValuePurpose
Aldehyde Intermediate1.0 eq.Electrophile
n-Hexyltriphenylphosphonium Bromide1.1 eq.Ylide precursor
n-Butyllithium (n-BuLi)1.1 eq.Strong base for deprotonation
Tetrahydrofuran (THF)AnhydrousSolvent
Temperature-78 °C to RTControl reaction and ylide stability
Typical Yield ~70%
Part 3: Formation of the Pyranone Ring via Oxidation

The final and key step is the oxidation of the dihydropyran intermediate to the α,β-unsaturated δ-lactone, (R)-argentilactone. This transformation is achieved using a molybdenum-catalyzed oxidation with hydrogen peroxide. Molybdenum(VI) species, formed from MoO₃ and H₂O₂, are known to be effective catalysts for various oxidation processes.[7][8][9] In this context, they facilitate the conversion of the enol ether moiety of the dihydropyran into the lactone.

G cluster_0 Overall Synthetic Workflow D_Glucose D-Glucose Derivative Primary_Alcohol Primary Alcohol D_Glucose->Primary_Alcohol Protection & Modification Aldehyde Key Aldehyde Primary_Alcohol->Aldehyde Swern Oxidation Dihydropyran Dihydropyran Intermediate Aldehyde->Dihydropyran Wittig Reaction R_Argentilactone (R)-Argentilactone Dihydropyran->R_Argentilactone MoO3/H2O2 Oxidation

Caption: Key stages in the synthesis of (R)-argentilactone.

Protocol 3: Molybdenum-Catalyzed Lactonization

  • Reaction Setup: In a round-bottom flask, dissolve the dihydropyran intermediate (1.0 eq.) in a 1:1 mixture of acetic anhydride and pyridine.

  • Catalyst and Oxidant Addition: Add molybdenum(VI) oxide (MoO₃, catalytic amount, ~0.1 eq.) to the solution. To this stirring mixture, add hydrogen peroxide (H₂O₂, 30% aqueous solution, excess).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and carefully wash with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize acetic anhydride and pyridine), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford pure (R)-argentilactone.

Reagent/ParameterQuantity/ValuePurpose
Dihydropyran Intermediate1.0 eq.Precursor to the lactone
Molybdenum(VI) Oxide (MoO₃)Catalytic (~0.1 eq.)Catalyst for oxidation
Hydrogen Peroxide (H₂O₂)ExcessTerminal oxidant
Acetic Anhydride/Pyridine1:1 mixtureSolvent/Base
TemperatureRoom TemperatureReaction condition
Typical Yield High

Mechanistic Insights: The Causality Behind Experimental Choices

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

  • Swern Oxidation: The reaction proceeds via the formation of a highly electrophilic sulfur species from the reaction of DMSO and oxalyl chloride. The alcohol attacks this species, and subsequent deprotonation by triethylamine initiates an intramolecular E2-like elimination to furnish the aldehyde, dimethyl sulfide, CO₂, and CO. The low temperature (-78 °C) is critical to control the stability of the reactive intermediates.[10]

  • Wittig Reaction: The strong nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde. This initially forms a betaine intermediate which then cyclizes to a four-membered oxaphosphetane. This intermediate collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene. The use of a non-stabilized ylide generally favors the formation of the Z-alkene, although selectivity can be influenced by reaction conditions.[4][6]

  • Molybdenum-Catalyzed Oxidation: Molybdenum(VI) oxide reacts with hydrogen peroxide to form various peroxomolybdate species.[9] These species are potent oxidizing agents. The likely mechanism involves the electrophilic attack of a peroxomolybdenum species on the electron-rich enol ether double bond of the dihydropyran ring, possibly forming an epoxide-like intermediate. Subsequent rearrangement and hydrolysis, facilitated by the reaction medium, lead to the formation of the stable α,β-unsaturated δ-lactone.

G cluster_Mo Molybdenum-Catalyzed Oxidation Dihydropyran Dihydropyran (Enol Ether) Intermediate Epoxide-like Intermediate Dihydropyran->Intermediate + [Mo]=O(O2) - [Mo]=O PeroxoMo [Mo]=O(O2) complex Lactone (R)-Argentilactone Intermediate->Lactone Rearrangement & Hydrolysis

Caption: Proposed mechanism for the final oxidation step.

Conclusion

This application note details a robust and stereocontrolled synthesis of (R)-argentilactone from a D-glucose-derived pyranone precursor. By explaining the strategic rationale behind the choice of reactions and providing detailed, step-by-step protocols, this guide serves as a valuable resource for researchers in natural product synthesis and drug development. The use of a chiral pool starting material, coupled with reliable and well-understood chemical transformations, exemplifies an efficient approach to complex chiral molecules.

References

  • Title: Alcohol Oxidation Assisted by Molybdenum Hydrazonato Catalysts Employing Hydroperoxide Oxidants Source: Molecules URL: [Link]

  • Title: ENANTIOSELECTIVE SYNTHESIS OF (-)-SARRACENIN USING D-GLUCOSE AS CHIRAL TEMPLATE Source: Heterocycles URL: [Link]

  • Title: Molybdenum(VI)-peroxo Complex Catalyzed Oxidation of Alkylbenzenes with Hydrogen Peroxide. Source: ResearchGate URL: [Link]

  • Title: Insights into the catalytic activity and surface modification of MoO3 during the hydrodeoxygenation of lignin-derived model compounds into aromatic hydrocarbons under low hydrogen pressures Source: Catalysis Science & Technology URL: [Link]

  • Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Swern Oxidation of Alcohols To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Investigation of Deoxidation Process of MoO3 Using Environmental TEM Source: Micromachines URL: [Link]

  • Title: Catalytic Decomposition of Hydrogen Peroxide by Molybdate - Colourful Insights into the Essence of Catalysis Source: World Journal of Chemical Education URL: [Link]

  • Title: Alcohol to Aldehyde Source: Organic Chemistry Data URL: [Link]

  • Title: Enantioselective Synthesis of Heteroaromatic Epoxyketones under Phase-Transfer Catalysis Using D-Glucose- and D-Mannose-Based Crown Ethers. Source: ResearchGate URL: [Link]

  • Title: Wittig Reaction - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Insights into the catalytic activity and surface modification of MoO3 during the hydrodeoxygenation of lignin-derived model compounds into aromatic hydrocarbons under low hydrogen pressures Source: ResearchGate URL: [Link]

  • Title: Alcohol to Aldehyde/Ketone using Swern Oxidation Source: Organic Synthesis URL: [Link]

  • Title: 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Methanol Oxidation on Molybdenum oxide Catalysts Source: ORCA - Cardiff University URL: [Link]

  • Title: Synthesis of L-glucose and L-galactose derivatives from D-sugars Source: Chinese Chemical Letters URL: [Link]

  • Title: Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation Source: Organic Letters URL: [Link]

  • Title: The Wittig Reaction: Synthesis of Alkenes Source: University of Missouri–St. Louis URL: [Link]

  • Title: The Swern Oxidation: Mechanism and Features Source: Chemistry Hall URL: [Link]

  • Title: Dissolution of Molybdenum in Hydrogen Peroxide: A Thermodynamic, Kinetic and Microscopic Study of a Green Process for 99mTc Production Source: Molecules URL: [Link]

  • Title: Wittig reaction for alkene synthesis Source: YouTube URL: [Link]

  • Title: Molybdenum Cofactor Model Reveals Remarkable Redox Activity at Both Molybdenum and the Pyranopterin Dithiolene Ligand Source: Journal of the American Chemical Society URL: [Link]

Sources

Mastering Purity: Advanced Techniques for the Purification of (R)-6-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-6-Methyltetrahydro-2H-pyran-2-one, a chiral lactone, is a valuable building block in the synthesis of various biologically active molecules and natural products. Its specific stereochemistry is often crucial for the desired therapeutic effect or biological activity, making the isolation of the (R)-enantiomer in high purity a critical step for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of advanced purification techniques tailored for obtaining enantiomerically pure this compound. We will delve into the mechanistic principles behind each method, offer detailed, field-proven protocols, and present data to guide your purification strategy.

Physicochemical Properties: The Foundation of Purification

Understanding the physical properties of the target molecule is paramount in designing an effective purification strategy. Below is a summary of the key physicochemical properties of 6-Methyltetrahydro-2H-pyran-2-one.

PropertyValueSource
Molecular FormulaC₆H₁₀O₂[1]
Molecular Weight114.14 g/mol [1]
Boiling Point100-100.5 °C at 5 mmHg[2]
Melting Point17-19 °C[2]
Water Solubility24.1 g/L[2]
logP0.93 - 1.01[2]

Note: These properties are for the racemic mixture. The individual enantiomers will have identical properties, except for their interaction with polarized light.

Purification Strategies: A Multi-faceted Approach

The purification of this compound from a racemic mixture or from a crude synthetic reaction can be approached through several high-resolution techniques. The choice of method will depend on the scale of purification, the required level of purity, and the available instrumentation. The primary methods discussed are Preparative Chiral Chromatography (HPLC and SFC), Enzymatic Kinetic Resolution, and Diastereomeric Salt Crystallization.

Preparative Chiral Chromatography: The Gold Standard for Enantiomeric Separation

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers.[3] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their individual collection. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for enantioselective separation.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving a broad range of chiral compounds, including lactones.

HPLC_Workflow cluster_dev Method Development (Analytical Scale) cluster_prep Preparative Scale-Up Screen Screen Chiral Columns & Mobile Phases Optimize Optimize Separation (Flow rate, Gradient) Screen->Optimize Identify Promising Conditions ScaleUp Scale-Up to Preparative Column Optimize->ScaleUp Transfer Optimized Method Inject Inject Racemic Mixture ScaleUp->Inject Collect Collect (R)-Enantiomer Fraction Inject->Collect Analyze Analyze Fraction Purity (e.g., Analytical HPLC) Collect->Analyze

Caption: Workflow for Chiral HPLC Purification.

1. Analytical Method Development:

  • Column Screening: Screen a selection of polysaccharide-based chiral columns (e.g., Daicel CHIRALPAK® series) with various mobile phases. A typical starting point is a mixture of hexane and a polar alcohol like isopropanol or ethanol.

  • Mobile Phase Optimization: Adjust the ratio of hexane to alcohol to achieve optimal separation (resolution > 1.5) and reasonable retention times.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.

2. Preparative Scale-Up:

  • Column: Select a preparative column with the same stationary phase as the optimized analytical method.

  • Mobile Phase: Prepare a sufficient volume of the optimized mobile phase.

  • Sample Preparation: Dissolve the crude (R,S)-6-Methyltetrahydro-2H-pyran-2-one in the mobile phase at a concentration determined during loading studies.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the eluent corresponding to the peak of the (R)-enantiomer. The elution order will need to be determined by analyzing a standard of the desired enantiomer if available, or by other analytical techniques.

  • Purity Analysis: Analyze the collected fraction using the analytical HPLC method to determine the enantiomeric excess (e.e.).

  • Solvent Removal: Remove the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

Supercritical Fluid Chromatography (SFC)

Preparative SFC has emerged as a greener and often faster alternative to HPLC for chiral separations.[5] It utilizes supercritical CO₂ as the main mobile phase component, which is non-toxic and readily removed post-purification.

FeatureAdvantage
Reduced Solvent Consumption Primarily uses CO₂, reducing the need for large volumes of organic solvents.[6]
Faster Separations The low viscosity of supercritical fluids allows for higher flow rates and faster column equilibration.[5]
Simplified Product Recovery The CO₂ is easily removed by depressurization, simplifying the isolation of the purified compound.[6]

1. Analytical Method Development:

  • Column Screening: Similar to HPLC, screen a range of chiral columns. Polysaccharide-based columns are also highly effective in SFC.

  • Co-solvent Screening: Screen polar co-solvents (modifiers) such as methanol, ethanol, or isopropanol. Additives like diethylamine or trifluoroacetic acid may be used to improve peak shape for certain compounds.

  • Backpressure and Temperature Optimization: Optimize the backpressure and column temperature to maintain the supercritical state of the mobile phase and enhance separation.

2. Preparative Scale-Up:

  • System: Utilize a preparative SFC system equipped with a fraction collector.

  • Sample Preparation: Dissolve the racemic lactone in a suitable solvent, typically the co-solvent used in the mobile phase.

  • Stacked Injections: To increase throughput, employ stacked injections where subsequent injections are made before the previous run is complete.

  • Fraction Collection: Collect the fraction corresponding to the (R)-enantiomer based on retention time.

  • Purity Analysis: Determine the enantiomeric excess of the collected fraction by analytical SFC or chiral GC.

  • Product Isolation: The collected fractions will have a significantly lower volume of organic solvent compared to HPLC, allowing for rapid evaporation to yield the purified product.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[7] This results in the formation of a new product from one enantiomer, while the other enantiomer remains unreacted, allowing for their separation.

EKR_Principle Racemate (R,S)-Lactone Enzyme Lipase + Acyl Donor Racemate->Enzyme R_Lactone (R)-Lactone (Unreacted) Enzyme->R_Lactone Slow or No Reaction S_Product (S)-Acylated Product Enzyme->S_Product Fast Reaction

Caption: Principle of Enzymatic Kinetic Resolution.

This protocol is adapted from procedures used for similar chiral alcohols and lactones.[7]

1. Enzyme Screening:

  • Screen a panel of lipases (e.g., Novozym® 435, Lipase AK) for their ability to selectively acylate one enantiomer of the corresponding hydroxy acid precursor to 6-methyltetrahydro-2H-pyran-2-one, or to hydrolyze the lactone enantioselectively. For this example, we will consider the acylation of the racemic lactone's precursor, 5-hydroxyhexanoic acid.

2. Resolution Reaction:

  • Reaction Setup: In a suitable organic solvent (e.g., tert-butyl methyl ether), combine the racemic 5-hydroxyhexanoic acid, an acyl donor (e.g., vinyl acetate), and the selected lipase.

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining starting material and the product.

  • Quenching: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the acylated product. Filter to remove the enzyme.

3. Separation and Lactonization:

  • Chromatographic Separation: Separate the unreacted (R)-5-hydroxyhexanoic acid from the acylated (S)-enantiomer using standard column chromatography.

  • Lactonization: Cyclize the purified (R)-5-hydroxyhexanoic acid to form this compound, often under acidic conditions.

4. Final Purification:

  • Purify the final (R)-lactone by distillation or flash chromatography to remove any residual reagents or byproducts.

Diastereomeric Salt Crystallization: A Classical Resolution Technique

This method involves reacting the racemic carboxylic acid precursor of the lactone (5-hydroxyhexanoic acid) with a chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Crystallization_Workflow Start Racemic 5-Hydroxyhexanoic Acid AddBase Add Chiral Amine Resolving Agent Start->AddBase FormSalts Formation of Diastereomeric Salts AddBase->FormSalts Crystallize Fractional Crystallization FormSalts->Crystallize Separate Separate Crystals and Mother Liquor Crystallize->Separate Liberate Liberate Carboxylic Acid from Salt Separate->Liberate Lactonize Lactonize to (R)-Lactone Liberate->Lactonize

Caption: Diastereomeric Salt Crystallization Workflow.

1. Formation of Diastereomeric Salts:

  • Dissolve the racemic 5-hydroxyhexanoic acid in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine).

  • Stir the mixture to allow for the formation of the diastereomeric salts.

2. Fractional Crystallization:

  • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolate the crystals by filtration.

  • The enantiomeric purity of the crystallized salt can be improved by recrystallization.

3. Liberation of the Chiral Acid:

  • Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylic acid and the amine.

  • Extract the liberated (R)-5-hydroxyhexanoic acid with an organic solvent.

4. Lactonization and Final Purification:

  • Cyclize the enantiomerically enriched acid to form this compound.

  • Purify the final product by distillation or chromatography.

Conclusion

The purification of this compound to a high degree of enantiomeric purity is achievable through several robust techniques. Preparative chiral chromatography (HPLC and SFC) offers a direct and highly efficient method for separation, particularly for smaller to medium scales. Enzymatic kinetic resolution provides a highly selective biocatalytic route, while diastereomeric salt crystallization remains a viable and scalable classical method. The optimal choice of technique will be dictated by the specific requirements of your research or development program. The protocols and principles outlined in this guide provide a solid foundation for developing a successful purification strategy for this valuable chiral building block.

References

  • Brenna, E., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules. [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-methyltetrahydro-2H-thiopyran-2-one. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl-. [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-. [Link]

  • Pinedo, L. M., et al. (2005). New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. ResearchGate. [Link]

  • de Oliveira, M. A., et al. (2006). Enantioselective approach to the asymmetric synthesis of (6R)- hydroxymethyl-5,6-dihydro-2H-pyran-2. SciSpace. [Link]

  • University of Groningen. (n.d.). Enzymatic Synthesis of 6-Acyloxy-pyran-3-ones. [Link]

  • FooDB. (n.d.). Showing Compound (±)-Tetrahydro-6-methyl-2H-pyran-2-one. [Link]

  • Regalado, E. L. (2014). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC North America. [Link]

  • Garrido, F., et al. (2020). Total Synthesis of the civet constituent (-)-2-((2R,6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid. ResearchGate. [Link]

  • SIELC. (n.d.). Separation of 6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one on Newcrom R1 HPLC column. [Link]

  • Matysová, L., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Garrido, F., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MedCrave online. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Buehler, T. A., et al. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Laboratory. [Link]

  • Pažitná, L., et al. (2022). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Brenna, E., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • ResearchGate. (2016). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]

  • Irie, R., et al. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Zhang, W., et al. (2018). Enantioselective total syntheses of six natural and two proposed meroterpenoids from Psoralea corylifolia. Semantic Scholar. [Link]

  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Synthesis of racemic 2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol 8... [Link]

  • LookChem. (n.d.). 6,6-Dimethyltetrahydro-2H-pyran-2-one. [Link]

Sources

Definitive Mass Spectrometric Analysis of 6-methyl-5,6-dihydro-2H-pyran-2-one: Protocols for ESI-MS and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

6-methyl-5,6-dihydro-2H-pyran-2-one, also known as Parasorbic acid, is a significant six-membered unsaturated lactone found in various natural sources and utilized as a synthetic intermediate.[1] Its accurate identification and quantification are crucial in contexts ranging from natural product chemistry to quality control in drug development. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing two robust, validated protocols: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS) for rapid screening and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and quantification. We delve into the causality behind experimental choices, from sample preparation to instrument tuning, and present a detailed analysis of the compound's characteristic fragmentation patterns. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to perform reliable and reproducible mass spectrometric analysis of this and similar δ-lactones.

Introduction: The Analytical Imperative

6-methyl-5,6-dihydro-2H-pyran-2-one is a molecule of interest due to its presence in nature and its role as a versatile building block in organic synthesis.[2] As an α,β-unsaturated δ-lactone, its structure presents unique analytical challenges and opportunities. Mass spectrometry offers unparalleled sensitivity and specificity for its characterization. Electrospray Ionization (ESI) provides a soft ionization method ideal for accurately determining the molecular weight of the intact molecule, while the hard ionization technique of Electron Ionization (EI), typically coupled with Gas Chromatography (GC), yields a reproducible fragmentation pattern that serves as a structural fingerprint.[3][4] This document serves as a Senior Application Scientist's guide, bridging theoretical principles with practical, field-proven protocols.

Analyte Overview: Chemical & Physical Properties

A thorough understanding of the analyte's properties is fundamental to method development. These properties dictate the choice of solvent, chromatographic conditions, and ionization technique.

PropertyValueSource
Molecular Formula C₆H₈O₂PubChem[5]
Molecular Weight 112.13 g/mol PubChem[5]
Exact Mass 112.052429494 DaPubChem[5]
IUPAC Name 6-methyl-5,6-dihydropyran-2-onePubChem[5]
Synonyms Parasorbic acid, 2-Hexen-5-olidePubChem[5]
Physical Form Liquid (at standard conditions)Sigma-Aldrich
Boiling Point ~208-210 °C (Predicted)N/A
Solubility Soluble in organic solvents like methanol, acetonitrile, ethyl acetate.N/A

The compound's volatility and thermal stability make it an excellent candidate for GC-MS analysis. Its ability to accept a proton at the carbonyl oxygen makes it suitable for positive-ion ESI-MS.

Protocol 1: Direct Infusion ESI-MS for Rapid Molecular Weight Confirmation

Direct infusion ESI-MS is a rapid and efficient technique for confirming the molecular weight of a synthesized compound or for screening samples for its presence. As a soft ionization method, ESI minimizes fragmentation, typically yielding the protonated molecule [M+H]⁺.[3][6]

Causality of Experimental Design

The goal is to generate a stable spray of protonated analyte molecules. This is achieved by dissolving the analyte in a polar protic solvent (like methanol) which facilitates ionization. A small amount of acid (formic acid) is added to lower the pH of the solution, ensuring a ready supply of protons (H⁺) and promoting the formation of the [M+H]⁺ adduct over other species like [M+Na]⁺.[7]

Experimental Protocol

A. Materials and Reagents

  • 6-methyl-5,6-dihydro-2H-pyran-2-one standard

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (Optima™ LC/MS Grade)

  • Calibrant solution (specific to the mass spectrometer manufacturer)

B. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Create a working solution by diluting the stock solution to 1-10 µg/mL in a solvent mixture of 50:50 methanol:water with 0.1% formic acid. The final concentration should be optimized based on instrument sensitivity.

C. Instrumentation and Parameters

  • Mass Spectrometer: Any quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion System: Syringe pump.

The following table outlines typical starting parameters.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The carbonyl oxygen is readily protonated.
Capillary Voltage 3.5 – 4.5 kVCreates the Taylor cone and initiates the electrospray process.[8]
Nebulizing Gas (N₂) Flow Instrument DependentAssists in droplet formation and desolvation.
Drying Gas (N₂) Flow Instrument DependentAids in solvent evaporation from the charged droplets.[8]
Drying Gas Temperature 250 – 350 °CFacilitates rapid desolvation of droplets to release gas-phase ions.
Infusion Flow Rate 5 – 10 µL/minEnsures a stable spray and consistent ion signal.
Mass Range m/z 50 – 200Covers the expected parent ion and potential low-mass adducts.

D. Step-by-Step Methodology

  • Calibrate the mass spectrometer according to the manufacturer's guidelines.

  • Set the instrument parameters as detailed in the table above.

  • Load the prepared sample into a syringe and place it in the infusion pump.

  • Connect the syringe to the ESI probe.

  • Begin the infusion and allow the ion signal to stabilize (typically 1-2 minutes).

  • Acquire the mass spectrum in full scan mode.

Expected Results & Interpretation

The primary ion observed should be the protonated molecule [M+H]⁺. Minor adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be present, especially if glassware was not scrupulously cleaned or if salts are present in the sample.

Ion SpeciesFormulaCalculated m/z
Protonated Molecule [M+H]⁺ [C₆H₉O₂]⁺113.0603
Sodium Adduct [M+Na]⁺ [C₆H₈O₂Na]⁺135.0422
Potassium Adduct [M+K]⁺ [C₆H₈O₂K]⁺151.0162

The high-resolution mass of the [M+H]⁺ ion should be within 5 ppm of the calculated value, providing strong evidence for the elemental composition C₆H₈O₂.

Protocol 2: GC-MS for Definitive Identification and Structural Elucidation

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[4][9] The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides a fragmentation pattern that is highly specific to the molecule's structure.

Causality of Experimental Design

The GC oven temperature program is designed to ensure the analyte is volatilized and travels through the column, separating from other components. A non-polar column (like a DB-5ms) is chosen as a general-purpose column suitable for a wide range of analytes. Electron Ionization (EI) at a standard energy of 70 eV is used because it provides reproducible and extensive fragmentation, creating a rich mass spectrum that can be compared against spectral libraries like NIST.[10]

Experimental Protocol

A. Materials and Reagents

  • 6-methyl-5,6-dihydro-2H-pyran-2-one standard

  • Ethyl Acetate or Dichloromethane (GC Grade)

  • Helium (99.999% purity) for carrier gas

B. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in ethyl acetate.

  • Dilute the stock solution to a working concentration of 1-100 µg/mL. The optimal concentration will depend on the instrument's sensitivity and liner type.

C. Instrumentation and Parameters

  • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Injector: Split/Splitless injector.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading for concentrated samples. Use splitless for trace analysis.
Injection Volume 1 µLStandard volume for GC analysis.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 minSeparates the analyte from solvent and impurities.
Ion Source Temp. 230 °CStandard temperature for EI source.
Ionization Mode Electron Ionization (EI)Provides reproducible, library-searchable fragmentation patterns.
Electron Energy 70 eVStandard energy for generating EI spectra for library matching.[10]
Mass Range m/z 35 – 200Covers the molecular ion and all significant fragments.

D. Step-by-Step Methodology

  • Condition the GC-MS system.

  • Set the instrument parameters as detailed above.

  • Inject 1 µL of the prepared sample.

  • Start the data acquisition.

  • After the run, process the data to obtain the chromatogram and the mass spectrum of the analyte peak.

  • Compare the acquired mass spectrum against a reference library (e.g., NIST/Wiley) for confirmation.

Proposed Fragmentation Pathway

The EI mass spectrum will show a molecular ion peak (M⁺˙) at m/z 112 and a series of fragment ions. The fragmentation of lactones is often characterized by losses of neutral molecules like CO, CO₂, and radicals.[11]

Key Expected Fragments:

  • m/z 112 (M⁺˙): The molecular ion. Its presence confirms the molecular weight.

  • m/z 97 ([M-CH₃]⁺): Loss of the methyl radical from the 6-position. This is a common initial fragmentation for alkyl-substituted cyclic compounds.

  • m/z 84 ([M-CO]⁺˙): Loss of a neutral carbon monoxide molecule from the lactone carbonyl group.

  • m/z 68 ([M-CO₂]⁺˙): Loss of carbon dioxide, a characteristic fragmentation for some esters and lactones.

  • m/z 55: A common fragment resulting from further breakdown of the pyran ring structure.

Visualization of Workflows and Mechanisms

A clear visualization of the analytical process and the underlying chemical transformations is essential for understanding and troubleshooting.

General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Work Working Solution (1-10 µg/mL) Stock->Work Dilution ESI Direct Infusion ESI-MS Work->ESI GCMS GC-MS Work->GCMS ESI_Data [M+H]⁺ Confirmation (m/z 113.06) ESI->ESI_Data GCMS_Data Fragmentation Pattern & Library Match GCMS->GCMS_Data

Caption: General workflow for MS analysis of 6-methyl-5,6-dihydro-2H-pyran-2-one.

Proposed EI Fragmentation Pathway

M Molecular Ion (M⁺˙) m/z 112 F97 [M-CH₃]⁺ m/z 97 M->F97 - •CH₃ F84 [M-CO]⁺˙ m/z 84 M->F84 - CO F68 [M-CO₂]⁺˙ m/z 68 M->F68 - CO₂ F97->F68 - CHO• F55 C₄H₇⁺ m/z 55 F84->F55 - C₂H₅•

Caption: Proposed EI fragmentation pathway for 6-methyl-5,6-dihydro-2H-pyran-2-one.

Conclusion

The protocols detailed herein for ESI-MS and GC-MS provide a robust framework for the comprehensive analysis of 6-methyl-5,6-dihydro-2H-pyran-2-one. Direct infusion ESI-MS serves as an excellent tool for rapid molecular weight confirmation, while GC-MS offers definitive structural identification through its reproducible fragmentation pattern. By understanding the principles behind the chosen parameters and the expected fragmentation behavior, researchers can confidently apply these methods for quality control, reaction monitoring, and natural product identification, ensuring data of the highest integrity and reliability.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24869, 6-methyl-5,6-dihydro-2H-pyran-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12317612, 5-Methyl-5,6-dihydro-2H-pyran-2-one. Retrieved from [Link]

  • de Oliveira, L. G., et al. (2007). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 264(2-3), 137-145. Available at: [Link]

  • Google Patents. (2019). CN110204522B - Preparation method of 5, 6-dihydro-2H-pyran-2-one.
  • Wikipedia. Electrospray ionization. Retrieved from [Link]

  • Kwiecień, A., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(10), e4586. Available at: [Link]

  • Ruzsanyi, V., et al. (2023). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Journal of Breath Research, 17(2), 027102. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12242465, (R)-6-Methyl-5,6-dihydro-2H-pyran-2-one. Retrieved from [Link]

  • Technology Networks. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]

  • Chemsrc. (6R)-6-methyl-5,6-dihydro-2H-pyran-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Method TO-15A: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially Prepared Canisters and Analyzed by Gas Chromatography Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Dadras, A., & Valizadeh, H. (2018). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). Chemistry of Heterocyclic Compounds, 54(4), 355-357. Available at: [Link]

  • Augusti, R., et al. (2007). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 18(6), 1135-1142. Available at: [Link]

  • Royal Society of Chemistry. (2021). Modeling the relative response factor of small molecules in positive electrospray ionization. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Speciating volatile organic compounds in indoor air: using in situ GC to interpret real-time PTR-MS signals. Retrieved from [Link]

  • NIST. WebBook for 2H-Pyran-2-one, 5,6-dihydro-4,6,6-trimethyl-. Retrieved from [Link]

  • MDPI. (2022). High-Resolution LC–MS Characterization of Ramaria flavobrunnescens... Reveals Fungal, Bacterial, and Eucalyptus Tree Metabolites. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • PubMed. (2007). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

Application Notes and Protocols: The Use of (R)-6-Methyltetrahydro-2H-pyran-2-one in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the evaluation and application of (R)-6-Methyltetrahydro-2H-pyran-2-one (CAS: 43112-32-9), a chiral delta-lactone. Lactones are a critical class of molecules in modern perfumery, valued for their ability to impart creamy, fruity, and warm characteristics to a fragrance composition. The stereochemistry of these molecules is paramount, as different enantiomers can possess distinctly different olfactory profiles. This guide outlines the potential olfactory character of the (R)-enantiomer, provides detailed protocols for its systematic evaluation and incorporation into fragrance accords, and details analytical methodologies for its characterization.

Introduction: The Significance of Chiral Lactones in Perfumery

Lactones, which are cyclic esters, are indispensable tools for the modern perfumer. They are responsible for the creamy, fruity nuances found in many natural materials, such as peaches, coconuts, and milk.[1] Molecules like gamma-undecalactone (so-called Aldehyde C-14) and delta-decalactone are classic examples that have shaped iconic fragrances.

The focus of this guide, this compound, also known as (R)-delta-hexalactone, belongs to the delta-lactone family. Its structure suggests a profile in the creamy, coconut, and light fruit family, typical of delta-lactones.[2] The critical aspect of this material is its chirality. The spatial arrangement of atoms in chiral molecules can lead to significant differences in how they interact with olfactory receptors, resulting in unique or more potent scent profiles compared to their opposite enantiomer or the racemic mixture. The enantioselective synthesis of specific isomers is a key strategy in developing novel fragrance ingredients with superior performance and character.[3][4]

This document serves as a foundational resource for the research and development professional, detailing the necessary steps to fully characterize and creatively utilize this specialty material.

Physicochemical and Olfactory Profile

A thorough understanding of a material's physical properties and its scent profile is the first step in its application.

Physicochemical Data

The fundamental properties of this compound are summarized below. These data are essential for handling, solubility, and performance predictions.

PropertyValueSource
Chemical Name This compound-
Synonyms (R)-delta-Hexalactone, (6R)-6-methyloxan-2-one[5]
CAS Number 43112-32-9[5]
Molecular Formula C₆H₁₀O₂[6]
Molecular Weight 114.14 g/mol [5][6]
Appearance Colorless to pale yellow liquid (estimated)[5]
Boiling Point 215.72 °C (estimated at 760 mmHg)[5]
Solubility Soluble in alcohol; limited water solubility[5]
Olfactory Characterization

While some databases note this specific enantiomer for research use only[5], its lactonic structure is strongly indicative of its potential fragrance utility.[7] Based on structurally related delta-lactones, the following profile is hypothesized. Experimental verification via the protocols in this guide is essential.

Olfactory AspectDescription
Odor Type Lactonic, Creamy, Fruity
Character Exhibits a smooth, creamy, and milky character, reminiscent of coconut flesh and dairy cream. Potential for subtle, sweet, peach-like undertones. It is expected to be less intensely fruity than its gamma-lactone counterparts, with a more pronounced creamy and warm facet.[1][2]
Impact Medium to High. Lactones are known for their potency and can be overpowering if not used with precision.[8]
Tenacity High. As a molecule with a boiling point over 200°C, it is expected to perform as a middle to base note, providing warmth and richness to the drydown of a fragrance.

Rationale for Use in Fragrance Development: The "Why"

The decision to incorporate a new material into a fragrance is driven by its ability to solve a creative or technical problem. This compound offers several strategic advantages:

  • Enhancing Creaminess and Gourmand Effects: Its primary function would be to introduce or boost creamy, milky, and coconut-like notes. This is invaluable in creating gourmand accords (e.g., desserts, coffee), tropical fruit blends, and creamy white floral compositions.[1]

  • Softening and Rounding: Lactones are excellent blending agents. They can soften the sharp edges of green, citrus, or aldehydic top notes and provide a smooth transition between different fragrance families within a composition, lending a more plush and inviting feel.[1]

  • Building Novel Accords: This material can be a keystone in constructing specific accords. For example, it can form the heart of a "sun-kissed skin" accord when blended with musks and salicylates, or a realistic peach skin note when combined with damascones and other fruity esters.[2]

  • Stereochemical Purity: Utilizing a single enantiomer can provide a cleaner, more defined scent profile compared to a racemic mixture, which may contain off-notes or a less impactful character from the other enantiomer. This precision is a hallmark of fine fragrance creation.

Protocols for Evaluation and Application

A systematic and rigorous approach is required to fully understand the potential of a new fragrance ingredient. The following protocols are designed to be self-validating systems for comprehensive evaluation.

Safety and Handling Precautions

Before any experimental work, adherence to safety protocols is mandatory.

  • Engineering Controls: Work in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[9][10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[11]

  • Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from sources of ignition and strong oxidizing agents.[12]

Protocol: Incorporation into a Model Fragrance Accord

The purpose of this protocol is to assess the material's behavior and contribution within a controlled fragrance composition. A simple floral-fruity accord serves as a robust baseline for evaluation.

Causality: By comparing a control accord to versions containing the lactone at varying concentrations, the perfumer can precisely determine its influence on diffusion, tenacity, and overall scent character. This differential analysis is key to understanding its interactive effects.

G cluster_prep Preparation cluster_mod Modification cluster_eval Evaluation A 1. Prepare Base Accord (Control) C 3. Create Modifications: - Accord + 0.1% Lactone - Accord + 0.5% Lactone - Accord + 1.0% Lactone A->C B 2. Prepare 10% Dilution of (R)-Lactone in DPG B->C D 4. Maturation (Allow blends to sit for 1 week) C->D E 5. Olfactory Evaluation (Dip smelling strips) D->E F 6. Compare Modifications vs. Control at T=0, 1h, 4h, 24h E->F G 7. Document Findings (Effect on top, mid, base notes) F->G

Caption: Workflow for creating and evaluating a test accord.

  • Prepare the Base Accord (Control):

    • On a calibrated digital scale (0.001g precision), weigh the following ingredients into a 30 mL glass bottle:

      Ingredient Parts (by weight) Function
      Hedione® (Methyl Dihydrojasmonate) 300 Transparent floral, diffusion
      Iso E Super® 200 Velvety, woody, radiance
      Linalool 50 Fresh, light floral (lily of the valley)
      Verdox™ (o-t-Butylcyclohexyl Acetate) 30 Green, fruity (apple)
      Dipropylene Glycol (DPG) 420 Solvent

      | Total | 1000 | |

    • Cap the bottle and swirl gently until a homogenous solution is formed. This is your "Control."

  • Prepare Lactone Dilution:

    • Prepare a 10% dilution of this compound in DPG to allow for precise dosing.

  • Create Modifications:

    • Label three new 10 mL glass bottles: "Mod 0.1%", "Mod 0.5%", and "Mod 1.0%".

    • Prepare 10g of each modification by adding the appropriate amount of the 10% lactone dilution to the Base Accord, adjusting the DPG to maintain a total of 1000 parts. For example, for "Mod 0.1%", add 1 part of the 10% dilution and 999 parts of the Base Accord.

  • Maturation:

    • Cap all bottles tightly and let them sit for at least one week at room temperature, away from direct light. This "maceration" period allows the chemical reactions and equilibria to stabilize, resulting in a more cohesive scent.

  • Olfactory Evaluation:

    • Dip labeled smelling strips into the Control and each Modification.

    • Evaluate immediately (top notes), after 1 hour (heart), and after 4 and 24 hours (drydown).

    • Record detailed notes on how the lactone affects each stage of the fragrance's evolution. Does it add creaminess? Does it suppress the green notes? Does it improve longevity?

Analytical Characterization Protocols

Instrumental analysis provides objective data to complement sensory evaluation. It is used to confirm purity, identity, and behavior in a mixture.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Causality: GC-MS is a self-validating system that separates a sample into its individual components and provides a mass spectrum "fingerprint" for each one. This allows for unambiguous identification and purity assessment, ensuring that any observed olfactory effects are due to the target molecule and not impurities.[13][14]

G A 1. Sample Preparation (0.1% solution in Ethanol) B 2. GC Injection (1 µL, Split mode) A->B C 3. GC Separation (Capillary Column) B->C D 4. Eluent Transfer to MS Detector C->D E 5. Mass Spectrometry (Electron Ionization) D->E F 6. Data Acquisition (Total Ion Chromatogram) E->F G 7. Data Analysis (Library Search & Peak Integration) F->G H 8. Final Report (Purity & Identity Confirmation) G->H

Caption: Standard workflow for GC-MS purity and identity analysis.

  • Sample Preparation: Prepare a ~0.1% (w/v) solution of this compound in high-purity ethanol.

  • Instrument Configuration:

    • GC System: Agilent 8890 GC (or equivalent).

    • MS System: Agilent 5977B MSD (or equivalent).

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Integrate the resulting total ion chromatogram (TIC).

    • Calculate the purity based on the relative peak area of the main component.

    • Compare the mass spectrum of the main peak against a reference library (e.g., NIST) to confirm its identity.

Protocol: Gas Chromatography-Olfactometry (GC-O)

Causality: While GC-MS tells us what chemicals are present, GC-O tells us what they smell like.[15] By splitting the column effluent between an MS detector and a human assessor (a "sniffer"), this technique directly correlates specific chemical peaks with their perceived odor. This is the ultimate method for characterizing the exact scent contribution of the material, free from the influence of other fragrance ingredients.[16][17]

  • Instrument Configuration: Use a GC-MS system equipped with an effluent splitter and an olfactometry port (ODP). The split ratio is typically 1:1 (MS:ODP).

  • GC-MS Conditions: Use the same conditions as in the GC-MS protocol (Section 5.1).

  • Olfactometry Port Setup:

    • The transfer line to the ODP should be heated to prevent condensation (e.g., 250°C).[18]

    • A supply of humidified, odor-free air should be mixed with the effluent at the port to prevent nasal dehydration.

  • Assessment Procedure:

    • A trained panelist (or the researcher) sniffs the effluent from the ODP throughout the entire GC run.

    • The assessor uses voice recording software or a keypad to log the time, intensity, and a detailed descriptor for every odor event detected.

    • A minimum of three separate assessors should perform the analysis to ensure the results are reproducible and not subject to individual anosmias (odor blindness).

  • Data Correlation:

    • The resulting "olfactogram" is aligned with the chromatogram from the MS detector.

    • This allows for the direct assignment of the recorded odor descriptors to the mass spectrum of the compound eluting at that specific time. This will definitively characterize the odor of pure this compound.

Conclusion

This compound represents a valuable potential addition to the perfumer's palette of specialty lactones. Its chiral purity suggests the possibility of a refined and clean creamy-fruity profile, ideal for adding warmth, body, and a comforting richness to a wide array of fragrance types. The successful application of this material is contingent on the rigorous, systematic evaluation outlined in this guide. By combining careful sensory analysis with robust instrumental characterization, the fragrance professional can unlock the full creative potential of this molecule and use it to innovate and craft memorable scent experiences.

References

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-6-(3-pentenyl)-2H-pyran-2-one, CAS Registry Number 32764-98-0. Food and Chemical Toxicology, 159, 112734. [Link]

  • The Good Scents Company. (n.d.). (R)-delta-hexalactone. TGSC Information System. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Methylenetetrahydro-2H-pyran-2-one. MySkinRecipes. Retrieved from [Link]

  • PubMed. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-6-(3-pentenyl)-2H-pyran-2-one, CAS Registry Number 32764-98-0. National Library of Medicine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl-. Cheméo. Retrieved from [Link]

  • MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Symmetry, 13(9), 1619. [Link]

  • The Fragrance Conservatory. (n.d.). Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one. The Fragrance Conservatory. Retrieved from [Link]

  • Reboredo-Rodríguez, P., et al. (2018). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Foods, 7(5), 74. [Link]

  • SciSpace. (n.d.). Enantioselective approach to the asymmetric synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2. SciSpace. Retrieved from [Link]

  • Google Patents. (2008). EP2205581A1 - Macrocyclic lactones as fragrances. Google Patents.
  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu Corporation. Retrieved from [Link]

  • MDPI. (2021). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Molecules, 26(11), 3334. [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. PerfumersWorld. Retrieved from [Link]

  • National Library of Medicine. (2019). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PMC. Retrieved from [Link]

  • WhatScent Magazine. (n.d.). Lactonic Accord: Pear, Peach, and Milk Facets in Perfumery. WhatScent Magazine. Retrieved from [Link]

  • National Library of Medicine. (2023). Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools. PubMed Central. Retrieved from [Link]

  • ResearchGate. (1998). New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. ResearchGate. Retrieved from [Link]

  • AIDIC. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active. Chemical Engineering Transactions, 40. [Link]

  • Agilent. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies. Retrieved from [Link]

  • Scent Strip. (n.d.). The Allure of Lactonic Perfumes: A Deep Dive into Creamy, Milky Fragrances. Scent Strip. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Enantioselective total syntheses of six natural and two proposed meroterpenoids from Psoralea corylifolia. Semantic Scholar. Retrieved from [Link]

  • Brechbühler AG. (n.d.). Gas Chromatography-Olfactometry GC-O. brechbuehler.ch. Retrieved from [Link]

  • Nose Prose. (2021). Lactones sniffing. Nose Prose. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules from (R)-6-Methyltetrahydro-2H-pyran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Chiral Lactone

In the landscape of medicinal chemistry and natural product synthesis, the pursuit of enantiomerically pure molecules is paramount. The biological activity of a compound is intrinsically tied to its three-dimensional structure, and even subtle changes in stereochemistry can dramatically alter its efficacy and safety profile. (R)-6-Methyltetrahydro-2H-pyran-2-one, also known as (R)-6-methyl-δ-valerolactone, stands out as a preeminent chiral building block.[1][2] Its rigid, six-membered ring contains a single, well-defined stereocenter at the C6 position, derived from the readily available chiral pool. This lactone is not merely a starting material; it is a strategic tool that allows chemists to introduce chirality with confidence and to access a diverse array of complex molecular architectures, from antifungal agents to components of perfumes.[3][4][5]

This guide eschews a simple recitation of steps. Instead, it provides a deep-dive into the chemical logic and practical considerations necessary for leveraging this versatile scaffold. We will explore the fundamental reactivity of the lactone ring, present detailed, field-tested protocols for its key transformations, and illustrate its application through the synthesis of biologically significant molecules.

Section 1: Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from two primary reactive sites: the electrophilic carbonyl carbon and the enolizable α-protons at the C3 position. Judicious manipulation of these sites allows for a wide range of synthetic outcomes.

Diagram 1: Key Reactive Pathways

G Start (R)-6-Methyltetrahydro- 2H-pyran-2-one Nuc Nucleophilic Acyl Substitution Start->Nuc 1. Nu:- 2. H+ Red Reductive Cleavage Start->Red LiAlH4 Enolate α-Enolate Formation (LDA) Start->Enolate RingOpen Ring-Opened Products (Hydroxy Acids, Amides, etc.) Nuc->RingOpen Diol (R)-3-Methylhexane- 1,5-diol Red->Diol Alkylation α-Alkylation / Functionalization Enolate->Alkylation E+ (e.g., R-X) AlkylatedLactone α-Substituted Lactones Alkylation->AlkylatedLactone

Caption: Fundamental reaction pathways of this compound.

Lactone Ring-Opening: A Gateway to Acyclic Chirality

The most fundamental transformation is the nucleophilic ring-opening of the lactone. This reaction proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to cleave the acyl-oxygen bond. This strategy is exceptionally powerful as it converts the cyclic scaffold into an acyclic chain, preserving the C6 stereocenter as a stereogenic carbinol center in the product.

The choice of nucleophile dictates the resulting functional group, offering a modular approach to synthesis. Strong nucleophiles, such as organometallics or hydrides, react directly, while less reactive nucleophiles often require acid or base catalysis.[6]

Protocol 1: Reductive Cleavage to (R)-3-Methylhexane-1,5-diol

This protocol details the complete reduction of the lactone to its corresponding diol. The resulting 1,5-diol is a versatile intermediate for synthesizing substituted tetrahydropyrans (THPs) or other complex acyclic structures.

Causality Behind Choices:

  • Reagent: Lithium aluminum hydride (LiAlH₄) is chosen for its high reactivity, ensuring the complete reduction of the ester to the primary alcohol in a single step. Less reactive reagents like NaBH₄ would not be effective.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium and aluminum species.

  • Temperature Control: The initial addition is performed at 0 °C to manage the highly exothermic reaction between LiAlH₄ and the lactone. The subsequent reflux ensures the reaction goes to completion.

  • Workup: The Fieser workup (sequential addition of water, then NaOH solution, then more water) is a classic and highly reliable method for quenching LiAlH₄ reactions. It produces granular aluminum salts that are easily filtered, simplifying purification significantly compared to an acid quench which can lead to problematic emulsions.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in 50 mL of anhydrous THF in the flask and cool the slurry to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in 25 mL of anhydrous THF and add it to the dropping funnel. Add the lactone solution dropwise to the stirred LiAlH₄ slurry over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC (staining with potassium permanganate) until the starting material is fully consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Isolation: Allow the resulting slurry to stir at room temperature for 1 hour until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude oil is typically of high purity but can be further purified by flash column chromatography (Silica gel, gradient elution from 30% to 70% ethyl acetate in hexanes) to yield (R)-3-Methylhexane-1,5-diol as a colorless oil.

  • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and measure the specific rotation [α]D to confirm enantiomeric integrity.

Section 2: Application in the Total Synthesis of Bioactive Molecules

The true power of this compound derivatives is realized in their application to the total synthesis of complex, biologically active molecules.

Case Study: Synthesis of (-)-Pironetin

(-)-Pironetin is a natural product that exhibits potent immunosuppressive and antitumor activity by binding to α-tubulin.[7] Its synthesis provides an excellent example of how the chiral lactone can be elaborated into a more complex structure. A key step involves the stereoselective addition of an organometallic reagent to a derivative of the title lactone.

Diagram 2: Retrosynthetic Analysis of (-)-Pironetin

G Pironetin (-)-Pironetin KeyIntermediate Key Dihydropyrone Intermediate Pironetin->KeyIntermediate Late-stage modifications Aldehyde Chiral Aldehyde KeyIntermediate->Aldehyde Aldol Addition LactoneDeriv (R)-6-Methyl-δ-valerolactone Derivative Aldehyde->LactoneDeriv Ring-opening & Oxidation

Caption: Simplified retrosynthesis of (-)-Pironetin highlighting the chiral source.

The synthesis often involves an initial ring-opening of the lactone, followed by oxidation of the resulting primary alcohol to an aldehyde. This aldehyde, which retains the crucial (R)-methyl stereocenter, then participates in highly stereoselective aldol reactions to build the carbon backbone of the final molecule.[7]

Case Study: Synthesis of a Civet Gland Constituent

The glandular secretions of the Civet Cat contain (-)-2-((2R,6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid, a molecule used in the perfumery industry.[5] Its synthesis showcases a different strategy: transforming the lactone into a stable, cis-2,6-disubstituted tetrahydropyran (THP) ring, a common motif in natural products.[4][5]

Protocol 2: Synthesis of (2R, 6R)-6-methyltetrahydropyran-2-yl)methanol

This protocol outlines a key transformation toward the civet constituent, converting the lactone to a lactol (a cyclic hemiacetal), which is then stereoselectively reduced.

Causality Behind Choices:

  • Reagent 1 (Reduction to Lactol): Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes or, in this case, lactones to lactols. It is a milder reducing agent than LiAlH₄, and performing the reaction at low temperature (-78 °C) is critical to prevent over-reduction to the diol.

  • Reagent 2 (Wittig Reaction): A stabilized ylide like (Carbethoxymethylene)triphenylphosphorane is used to selectively form the (E)-alkene, which is a necessary precursor for the subsequent stereoselective hydrogenation.

  • Reagent 3 (Hydrogenation): Catalytic hydrogenation with Palladium on carbon (Pd/C) reduces the double bond. The existing stereocenter at C6 directs the hydrogenation from the less hindered face, establishing the desired cis-relationship between the methyl group and the new side chain at C2.[4]

Step-by-Step Methodology:

  • Lactol Formation:

    • Dissolve this compound (1.0 eq) in anhydrous toluene (0.2 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Stir for 2 hours at -78 °C. Monitor by TLC.

    • Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow to warm to room temperature and stir vigorously until two clear layers form.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude lactol, which is used directly in the next step.

  • Wittig Olefination:

    • Dissolve the crude lactol in anhydrous dichloromethane (DCM, 0.2 M).

    • Add (Carbethoxymethylene)triphenylphosphorane (1.5 eq) and stir at room temperature for 12 hours.

    • Concentrate the reaction mixture and purify by flash chromatography (Silica gel, ethyl acetate/hexanes) to yield the α,β-unsaturated ester.

  • Diastereoselective Reduction & Saponification:

    • Dissolve the unsaturated ester in ethanol (0.1 M) and add 10% Pd/C (10 mol% by weight).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 16 hours.

    • Filter the reaction through Celite®, washing with ethanol, and concentrate the filtrate.

    • Dissolve the resulting saturated ester in a 3:1 mixture of THF/water and add LiOH (3.0 eq). Stir for 4 hours.

    • Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Dry the organic layers over Na₂SO₄, filter, and concentrate to yield the target acid.[4][5]

  • Validation: Confirm the final structure by NMR and Mass Spectrometry. The diastereomeric ratio can be determined by chiral GC or HPLC analysis.

Diagram 3: Experimental Workflow for Civet Constituent Synthesis

G Start (R)-Lactone Step1 1. DIBAL-H, Toluene, -78 °C 2. Quench Start->Step1 Lactol Intermediate Lactol Step1->Lactol Step2 Wittig Reaction (Ph3P=CHCO2Et) Lactol->Step2 UnsatEster Unsaturated Ester Step2->UnsatEster Step3 1. H2, Pd/C (Diastereoselective) 2. LiOH (Saponification) UnsatEster->Step3 Product (-)-Civet Constituent (Acetic Acid Derivative) Step3->Product

Caption: Key workflow for the synthesis of the civet cat pheromone derivative.

Section 3: Data Summary

The following table summarizes typical transformations and expected outcomes when using this compound. Yields are representative and highly dependent on the specific substrate and reaction conditions.

Transformation TypeReagent(s)Key Intermediate/ProductTypical YieldReference
Reductive Cleavage LiAlH₄(R)-3-Methylhexane-1,5-diol>90%[8]
Partial Reduction DIBAL-H, -78 °C6-Methyltetrahydro-2H-pyran-2-ol>85%[9]
Aminolysis R₂NH, heat(R)-5-Hydroxy-N,N-dialkyl-3-methylhexanamide70-95%General
Grignard Addition R-MgBr, then H₃O⁺(R)-5-Hydroxy-3-methyl-substituted ketone60-85%General
α-Alkylation 1. LDA, -78 °C; 2. R-X3-Alkyl-6-methyltetrahydro-2H-pyran-2-one50-80%[10]

Conclusion and Future Outlook

This compound is a cornerstone of modern asymmetric synthesis. Its value lies not only in the chirality it possesses but in the predictable and versatile ways it can be manipulated. The protocols and strategies outlined herein demonstrate its utility in creating both complex acyclic stereochemical arrays and highly substituted tetrahydropyran rings—motifs prevalent in bioactive molecules.[11][12] Future developments will likely focus on novel catalytic methods for ring-opening and functionalization, further expanding the synthetic toolbox and enabling the efficient construction of next-generation therapeutics inspired by nature's designs.

References

  • Jilalat, J. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate.

  • Gills, M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules.

  • Couturier, J. L. (1994). New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. ResearchGate.

  • Garrido, F., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl)acetic acid. ResearchGate.

  • PubChem. 6-methyltetrahydro-2H-pyran-2-ol. National Center for Biotechnology Information.

  • Garrido, F., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MedCrave.

  • de Alaniz, J. R. (2011). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PubMed Central.

  • Brenna, E., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI.

  • Abdel-Wahab, B. F. (2014). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate.

  • LibreTexts Chemistry. (2023). Reactions of Epoxides- Ring-opening.

  • Díaz-Oltra, S., et al. (2003). Total synthesis of (-)-pironetin. PubMed.

  • Wu, S., et al. (2019). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Royal Society of Chemistry.

  • Barron, B. (2019). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.

  • Wiley, R. H. & Smith, N. R. β-METHYL-δ-VALEROLACTONE. Organic Syntheses.

  • Nicewicz, D. A. & MacMillan, D. W. C. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. ACS Publications.

  • Wang, L. L., et al. (2021). Bioactive molecules containing a trans-fused tetrahydropyran bicyclic... ResearchGate.

  • Walsh, P. J. (2009). One-pot Catalytic Asymmetric Synthesis of Pyranones. PubMed Central.

  • Brenna, E., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. ResearchGate.

  • Lee, H. J., et al. (2022). Drug discovery inspired by bioactive small molecules from nature. PubMed Central.

Sources

The Michael Addition to 5,6-Dihydro-2H-pyran-2-ones: A Comprehensive Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5,6-Dihydro-2H-pyran-2-ones in Synthesis

The 5,6-dihydro-2H-pyran-2-one scaffold, an α,β-unsaturated δ-lactone, represents a cornerstone in modern organic synthesis. These six-membered heterocyclic compounds are not merely synthetic curiosities; they are prevalent structural motifs in a vast array of biologically active natural products, including those with antimicrobial, antifungal, and cytotoxic properties against human tumor cells.[1][2] Their inherent functionality—a conjugated system poised for nucleophilic attack and a lactone ring amenable to further transformations—renders them powerful intermediates in the synthesis of complex molecules and pharmaceutical agents.

This technical guide provides an in-depth exploration of the Michael (or conjugate) addition reaction as applied to 5,6-dihydro-2H-pyran-2-ones. We will delve into the mechanistic underpinnings of this critical carbon-carbon bond-forming reaction, survey a range of effective nucleophiles and catalytic systems, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The aim is to equip the reader with both the theoretical understanding and the practical knowledge to successfully implement these reactions in their own synthetic endeavors.

Mechanistic Framework: Understanding the 1,4-Conjugate Addition

The Michael addition is a thermodynamically controlled 1,4-conjugate addition of a resonance-stabilized carbanion (the Michael donor) to an activated olefin (the Michael acceptor).[3] In the context of 5,6-dihydro-2H-pyran-2-ones, the α,β-unsaturated lactone system serves as the Michael acceptor.

The reaction is initiated by the deprotonation of a pronucleophile (the Michael donor) by a base, generating a nucleophilic enolate or a related stabilized anion. This nucleophile then attacks the electrophilic β-carbon of the dihydropyranone ring. The resulting intermediate is an enolate, which is subsequently protonated to yield the final 1,4-adduct. The driving force for this regioselectivity, as opposed to a 1,2-addition at the carbonyl carbon, is the formation of a stable enolate intermediate that delocalizes the negative charge across the oxygen, α-carbon, and β-carbon atoms.

Caption: Generalized workflow of a Michael addition reaction.

In recent years, the field has seen a surge in the development of asymmetric Michael additions, employing chiral catalysts to control the stereochemical outcome of the reaction. Organocatalysis, in particular, has emerged as a powerful tool, with catalysts such as chiral amines, thioureas, and squaramides enabling high levels of enantioselectivity and diastereoselectivity.[4] These catalysts often operate through a dual activation mechanism, simultaneously activating the Michael acceptor through hydrogen bonding and the Michael donor through deprotonation or enamine formation.

Application Notes and Experimental Protocols

The following sections provide detailed protocols for the Michael addition of various nucleophiles to 5,6-dihydro-2H-pyran-2-ones. These protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: Organocatalytic Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound

This protocol details the enantioselective addition of a β-keto ester to a 5,6-dihydro-2H-pyran-2-one derivative, a reaction that is highly valuable for building molecular complexity. The use of a bifunctional thiourea catalyst is key to achieving high stereocontrol.[4]

Rationale: 1,3-dicarbonyl compounds are excellent Michael donors due to the acidity of the methylene protons situated between the two carbonyl groups.[5] Chiral bifunctional thiourea catalysts are effective because the thiourea moiety can activate the Michael acceptor through hydrogen bonding with the lactone carbonyl, while the basic amine functionality deprotonates the 1,3-dicarbonyl compound to generate the nucleophile. This dual activation within a chiral scaffold allows for effective stereochemical control.

Protocol_1_Workflow start Start reagents Combine 5,6-dihydro-2H-pyran-2-one, 1,3-dicarbonyl compound, and solvent start->reagents catalyst Add chiral bifunctional thiourea catalyst reagents->catalyst reaction Stir at specified temperature (e.g., room temperature or 0 °C) catalyst->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup Upon completion purification Purify by flash column chromatography workup->purification analysis Characterize product (NMR, HPLC) purification->analysis end End analysis->end

Caption: Experimental workflow for Protocol 1.

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5,6-dihydro-2H-pyran-2-one (1.0 equiv.), the 1,3-dicarbonyl compound (1.2 equiv.), and the desired solvent (e.g., toluene, CH₂Cl₂, or THF) to achieve a concentration of 0.1 M.

  • Catalyst Addition: Add the chiral bifunctional thiourea organocatalyst (e.g., a Takemoto or Jacobsen-type catalyst, 0.05-0.10 equiv.).

  • Reaction: Stir the reaction mixture at the specified temperature (typically ranging from 0 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

Catalyst TypeTypical Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
Bifunctional Thiourea5-10Toluene2524-4885-9990-98
Cinchona Alkaloid10-20CH₂Cl₂048-7270-9085-95
Protocol 2: Base-Catalyzed Michael Addition of a Nitroalkane

The conjugate addition of nitroalkanes is a powerful transformation, as the nitro group can be readily converted into a variety of other functional groups, such as amines, ketones, or aldehydes.[6]

Rationale: Nitroalkanes are effective Michael donors due to the electron-withdrawing nature of the nitro group, which increases the acidity of the α-protons. A mild base is sufficient to generate the nitronate anion, which then acts as the nucleophile. In asymmetric variations, chiral catalysts, such as squaramide-based organocatalysts, can be employed to achieve high enantioselectivity.[6]

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5,6-dihydro-2H-pyran-2-one (1.0 equiv.) in the nitroalkane (which can also serve as the solvent) or in a co-solvent like toluene.

  • Catalyst Addition: Add the organocatalyst, for instance, a dihydroquinine-derived squaramide (0.05 equiv.).[6]

  • Reaction: Stir the mixture at room temperature and monitor by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture in vacuo.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.[6] Characterize the product and determine the stereoselectivity as described in Protocol 1.

Catalyst TypeTypical Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
Squaramide5Toluene307265-7480-90
Basic Resin-Neat252480-95N/A
Protocol 3: Lewis Base-Catalyzed Michael Addition of a Thiol

The sulfa-Michael addition introduces a sulfur functionality, which is prevalent in many biologically active molecules and can serve as a versatile handle for further synthetic manipulations.

Rationale: Thiols are excellent nucleophiles for Michael additions and often react under mild, base-catalyzed conditions. The use of a chiral Lewis base catalyst, such as a cinchona alkaloid derivative, can facilitate the reaction enantioselectively.[7] The catalyst deprotonates the thiol to form a thiolate, which is the active nucleophile.

Experimental Procedure:

  • Reaction Setup: To a solution of the 5,6-dihydro-2H-pyran-2-one (1.0 equiv.) in a suitable solvent such as toluene, add the thiol (1.1 equiv.).

  • Catalyst Addition: Add the chiral organocatalyst, for example, (+)-cinchonine (0.1 equiv.).

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC analysis.

  • Work-up and Purification: Concentrate the reaction mixture and purify the crude product directly by flash chromatography to yield the thioether adduct.

  • Analysis: Characterize the product by spectroscopic methods. Determine the enantiomeric excess by chiral HPLC.

Catalyst TypeTypical Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
Cinchona Alkaloid10Toluene2512-2485-98>95
Simple Amine (e.g., Et₃N)10CH₂Cl₂252-6>95N/A

Conclusion and Future Outlook

The Michael addition to 5,6-dihydro-2H-pyran-2-ones is a robust and versatile tool for the construction of complex, stereochemically rich molecules. The protocols outlined in this guide demonstrate the power of both classical and modern catalytic methods to effect these transformations with high efficiency and selectivity. The ongoing development of novel chiral catalysts, particularly in the realm of organocatalysis, continues to expand the scope and applicability of these reactions. For researchers in drug discovery and natural product synthesis, mastering the application of Michael additions to this privileged scaffold is an essential skill that opens doors to a vast chemical space of potentially bioactive compounds.

References

  • Eskandari, K., & Rafieian-Kopaei, M. (2016). Synthesis of 5,6-dihydro-2H-pyran-2-ones (microreview). Chemistry of Heterocyclic Compounds, 52(3), 158–160. [Link]

  • Ghosh, A. K., & Kasse, T. (2020). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT-627. Frontiers in Chemistry, 8, 188. [Link]

  • Diaba, F., & Fustero, S. (2014). Organocatalytic Enantioselective Michael Addition of Thiophenol to Chalcone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 349-353). Royal Society of Chemistry. [Link]

  • Zhang, Z. G., Fu, J. H., Sha, F., & Wu, X. Y. (2018). Highly chemo- and enantioselective vinylogous aldol/cyclization cascade reaction to construct chiral 5,6-dihydropyran-2-ones. Tetrahedron, 74(23), 2895-2901. [Link]

  • Gavin, D. P., & Stephens, J. C. (2013). Selective Michael additions to alkylidenemalonates using thiourea-based Bifunctional organocatalysts. Arkivoc, 2013(4), 76-87. [Link]

  • Ramnauth, J., Bhardwaj, N., & Maddaford, S. P. (2011). Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones. Molecules, 16(7), 5919–5930. [Link]

  • Shibasaki, M., & Kanai, M. (2020). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 97, 327-338. [Link]

  • Wang, J., Li, H., Zu, L., Jiang, W., Xie, H., & Wang, W. (2011). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 7, 1434–1450. [Link]

  • Trost, B. M., & Stiles, D. T. (2010). Naphthopyranone synthesis via the tandem Michael–Dieckmann reaction of ortho-toluates with 5,6-dihydropyran-2-ones. Tetrahedron Letters, 51(1), 193-195. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Antifungal Activity of (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The escalating threat of antimicrobial resistance necessitates a departure from conventional drug discovery pipelines. Nature, with its vast repository of bioactive molecules, offers promising starting points. One such molecule is (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one, a δ-lactone also known as Massoia lactone. This compound, naturally produced by various Trichoderma species, has demonstrated significant antifungal potential.[1][2] This document serves as a comprehensive guide for researchers aiming to explore this compound and its synthetic analogs. It is structured not as a rigid manual, but as a logical progression of inquiry—from understanding the molecule and its synthesis to rigorously evaluating its efficacy and elucidating its mechanism of action. The protocols herein are designed to be self-validating, emphasizing the causality behind each step to empower researchers to adapt and innovate responsibly in the quest for new antifungal therapeutics.

Section 1: Compound Profile and Strategic Synthesis

A thorough understanding of the lead compound is the bedrock of any drug development program. This section details the physicochemical properties of (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one and the rationale for creating structural analogs.

Physicochemical Properties

(R)-5,6-dihydro-6-pentyl-2H-pyran-2-one is a member of the dihydropyranone class of organic compounds.[3] Its core structure, a six-membered δ-lactone ring with an alkyl substituent, is crucial to its biological activity.

PropertyValueSource
IUPAC Name (6R)-5,6-dihydro-6-pentyl-2H-pyran-2-one[4]
Common Names (R)-Massoia lactone, (-)-Massoialactone[4]
CAS Number 51154-96-2[4]
Molecular Formula C₁₀H₁₆O₂[5]
Molecular Weight 168.23 g/mol [5]
Appearance Colorless to pale yellow liquid (est)[6]
logP (o/w) ~3.1[3][5]
Water Solubility ~0.16 g/L (low)[3]
The Rationale for Analog Synthesis

While the natural product provides a vital scaffold, synthetic modification is a cornerstone of modern drug discovery. The objectives for synthesizing analogs of Massoia lactone include:

  • Structure-Activity Relationship (SAR) Studies: To identify which parts of the molecule (the lactone ring, the double bond, the pentyl chain) are essential for antifungal activity.

  • Enhanced Potency: To create derivatives with lower Minimum Inhibitory Concentrations (MICs) than the parent compound.

  • Broadened Spectrum: To improve activity against a wider range of fungal pathogens, including clinically resistant strains.

  • Improved Pharmacokinetics: To modify properties like solubility and stability to enhance bioavailability and efficacy in vivo.

  • Reduced Toxicity: To engineer molecules with a better safety profile for potential therapeutic use.

Conceptual Synthetic Workflow

The synthesis of 5,6-dihydropyran-2-ones can be achieved through various organic chemistry routes. Common strategies include intramolecular cyclization, hetero-Diels-Alder reactions, and ring-closing metathesis.[7][8] A generalized workflow allows for the systematic creation of analogs by varying the starting materials.

G cluster_0 Analog Design & Synthesis cluster_1 Biological Screening A Starting Materials (e.g., Aldehydes, Esters) B Key Reaction (e.g., Cycloaddition, Metathesis) A->B C Purification (e.g., Column Chromatography) B->C D Structure Verification (NMR, Mass Spec) C->D E In Vitro Assays (MIC, MFC) D->E Test Analogs F Mechanism Studies (Membrane Integrity) E->F G In Vivo Models (Efficacy & Toxicity) F->G G->A Iterative Redesign

Caption: Iterative workflow for analog synthesis and evaluation.

Section 2: In Vitro Antifungal Susceptibility Testing

The first critical step in evaluating a new compound is to determine its direct activity against fungal pathogens in vitro. The standard metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

Foundational Concepts: MIC and MFC
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[9] This metric reveals whether a compound is active and its relative potency.

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum. This distinguishes a fungicidal (killing) agent from a fungistatic (inhibiting growth) one.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the standards established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for molds).[10][11]

Causality Behind Choices:

  • Medium: RPMI-1640 is used because it is a chemically defined medium that provides consistent results and is the standard for clinical susceptibility testing. It is buffered with MOPS to maintain a stable physiological pH, which is critical for both fungal growth and compound stability.[10]

  • Inoculum Size: A standardized inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) is crucial for reproducibility. An overly dense inoculum can overwhelm the drug, leading to falsely high MICs.[10]

  • Controls: Including a growth control (no drug) and a sterility control (no fungi) is essential to validate that the medium supports growth and is not contaminated, respectively. A known antifungal (e.g., fluconazole, amphotericin B) serves as a positive control to ensure the assay is performing correctly.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one or its analog in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar (e.g., Sabouraud Dextrose Agar). Harvest cells/spores and suspend them in sterile saline. Adjust the suspension to the desired concentration using a spectrophotometer or hemocytometer.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (duration is organism-dependent).[10]

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the drug-free growth control. For azoles, this is often a ~50% reduction, while for other compounds like amphotericin B, it is 100% inhibition.[9]

G A Prepare 2-fold serial dilutions of test compound in 96-well plate C Inoculate plate with fungal suspension A->C B Prepare standardized fungal inoculum (CFU/mL) B->C D Incubate at 35°C (24-48h) C->D E Visually or spectrophotometrically determine lowest concentration with no growth (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
  • Post-MIC Incubation: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plate at 35°C for 24-48 hours.

  • Reading the MFC: The MFC is the lowest concentration from the MIC plate that yields no fungal colonies (or a ≥99.9% reduction) on the subculture plate.

Data Presentation

Results should be compiled for the parent compound and its analogs against a panel of clinically relevant fungi.

CompoundC. albicans MIC (µg/mL)C. albicans MFC (µg/mL)A. fumigatus MIC (µg/mL)C. neoformans MIC (µg/mL)
Parent Compound
Analog 1
Analog 2
Fluconazole

Section 3: Investigating the Mechanism of Action (MoA)

Identifying the MoA is crucial for optimizing a drug lead and understanding potential resistance mechanisms. For δ-lactones, the primary target is often the fungal cell envelope.[12]

Overview of Potential Fungal Targets

The lipophilic nature of lactones suggests an interaction with the lipid-rich fungal membranes.[13] The α,β-unsaturated lactone moiety is a reactive Michael acceptor, which can form covalent bonds with nucleophiles in proteins, potentially inactivating key enzymes.[14] Studies on similar compounds point towards two primary effects:

  • Cell Membrane Disruption: Direct damage to the cell membrane leads to leakage of intracellular contents and cell death.[12][15]

  • Cell Wall Damage: Interference with the synthesis or integrity of the cell wall, a structure essential for fungal survival and absent in human cells.[12] More specific mechanisms, such as inhibition of the respiratory system or interference with signaling pathways like TOR, have also been proposed.[16][17]

Protocol 3: Cell Membrane Integrity Assay

This assay uses the fluorescent dye Propidium Iodide (PI) to quantify membrane damage. PI is membrane-impermeable and only enters cells with compromised membranes, where it intercalates with DNA and fluoresces brightly.

Step-by-Step Methodology:

  • Fungal Culture: Grow the fungal cells to the mid-logarithmic phase in a suitable liquid broth.

  • Treatment: Expose the fungal cells to the test compound at its MIC and 2x MIC for a defined period (e.g., 1-4 hours). Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

  • Staining: Add PI to each sample at a final concentration of ~2 µg/mL.

  • Analysis: Analyze the samples using a flow cytometer or a fluorescence microscope. Quantify the percentage of PI-positive (damaged) cells relative to the total cell population.

G cluster_0 Proposed Mechanism A (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one Lipophilic nature allows insertion into membrane B Fungal Cell Membrane Ergosterol-rich lipid bilayer A->B Interacts with C Membrane Permeabilization Pore formation & loss of integrity B->C Leads to D Efflux of Ions & Metabolites Loss of proton motive force C->D E Cell Death Lysis D->E

Caption: Proposed mechanism of membrane disruption by the lactone.

Section 4: In Vivo Efficacy Evaluation

Positive in vitro results are a prerequisite, but not a guarantee, of therapeutic success. In vivo models are essential for assessing a compound's efficacy within a complex biological system.[18]

The Imperative for In Vivo Models

Animal models, most commonly mice, are used to evaluate a compound's:

  • Efficacy: Ability to reduce fungal burden and improve survival in an infected host.

  • Pharmacokinetics (PK): How the compound is absorbed, distributed, metabolized, and excreted (ADME).

  • Toxicity: Potential adverse effects on the host.

Protocol 4: Murine Model of Systemic Candidiasis

This is a standard model for testing antifungal drugs against disseminated infections.[19]

Causality Behind Choices:

  • Immunosuppression: Mice are often rendered neutropenic (e.g., with cyclophosphamide) because a healthy immune system can clear the infection, masking the drug's effect.[19] This creates a more stringent test of the compound's intrinsic antifungal activity.

  • Infection Route: Intravenous (tail vein) injection ensures the rapid dissemination of Candida to target organs, primarily the kidneys, mimicking a systemic human infection.[15]

  • Treatment Groups: A robust study requires multiple groups: an infected group receiving the test compound, an infected group receiving a vehicle control (to account for any effects of the drug solvent), and an infected group receiving a known effective drug (e.g., fluconazole) as a benchmark.[18]

Step-by-Step Methodology:

  • Animal Acclimatization: House mice (e.g., BALB/c strain) for at least one week to acclimate to the facility.

  • Immunosuppression (Optional but Recommended): Administer cyclophosphamide intraperitoneally 1-4 days prior to infection to induce neutropenia.

  • Infection: Inject a standardized inoculum of C. albicans (e.g., 1 x 10⁵ CFUs) intravenously via the lateral tail vein.

  • Treatment: Begin treatment at a specified time post-infection (e.g., 2-24 hours). Administer the test compound, vehicle, or positive control drug via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 7 days).

  • Monitoring: Monitor the mice daily for clinical signs of illness (weight loss, lethargy) and mortality for 14-21 days.

Efficacy Endpoints and Data Analysis
  • Survival: The primary endpoint is often survival. Data are plotted as a Kaplan-Meier survival curve and analyzed using the log-rank test.

  • Fungal Burden: A secondary endpoint involves euthanizing a subset of animals at a specific time (e.g., 3-5 days post-infection). Target organs (kidneys) are harvested, homogenized, and plated on agar to quantify the Colony Forming Units (CFUs) per gram of tissue.[18]

G cluster_0 Efficacy Readouts A Select & Acclimate Mice B Induce Immunosuppression (e.g., Cyclophosphamide) A->B C Infect via Tail Vein with C. albicans B->C D Administer Treatment (Test Compound, Vehicle, Control) C->D E Monitor Survival (Kaplan-Meier Curve) D->E F Determine Fungal Burden in Kidneys (CFU/g) D->F

Caption: Experimental workflow for a murine systemic candidiasis model.

References

  • The Good Scents Company. (n.d.). 2H-pyran-2-one, 5,6-dihydro-6-pentyl-, (S)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642793, Massoia Lactone. Retrieved from [Link]

  • de Paula, E. F., et al. (2019). Structure-based design of δ-lactones for new antifungal drug development: susceptibility, mechanism of action, and toxicity. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 573–585. Retrieved from [Link]

  • Siopi, M., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(10), 839. Retrieved from [Link]

  • Garey, K. W., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. Infectious Diseases and Therapy, 11(4), 1335–1353. Retrieved from [Link]

  • Li, S., et al. (2023). 6-Pentyl-2H-pyran-2-one from Trichoderma erinaceum Is Fungicidal against Litchi Downy Blight Pathogen Peronophythora litchii and Preservation of Litchi. Journal of Agricultural and Food Chemistry, 71(47), 18788–18800. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • Eskandari, K., & Rafieian-Kopaei, M. (2016). Synthesis of 5,6-dihydro-2H-pyran-2-ones (microreview). Chemistry of Heterocyclic Compounds, 52(3), 158-160. Retrieved from [Link]

  • Fujita, K. I., et al. (2004). In Vitro Antifungal and Antiviral Activities of γ- and δ-Lactone Analogs Utilized as Food Flavoring. Journal of Agricultural and Food Chemistry, 52(10), 2979-2983. Retrieved from [Link]

  • Adu-Gyamfi, E., et al. (2023). A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway. International Journal of Molecular Sciences, 24(17), 13082. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 751-763. Retrieved from [Link]

  • Pfaller, M. A., et al. (2000). S159 Antifungal Susceptibility Testing. International Journal of Antimicrobial Agents, 16(Supplement 2), S159. Retrieved from [Link]

  • Vylkova, S. (2017). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Methods in Molecular Biology, 1508, 331-340. Retrieved from [Link]

  • Andriamialisoa, Z. L., et al. (2010). Chemical synthesis of 6-pentyl-2H-pyran-2-one: A natural antifungal biosynthesized by Trichoderma spp. Comptes Rendus Chimie, 13(3), 336-339. Retrieved from [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 3(2), 113. Retrieved from [Link]

  • Pirkle, W. H., & Dines, M. (1969). New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. The Journal of Organic Chemistry, 34(7), 2239-2240. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 5,6-Dihydro-6-pentyl-2H-pyran-2-one (FDB012860). Retrieved from [Link]

  • Kisiel, W., & Stojakowska, A. (2018). Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus. Molecules, 23(11), 2845. Retrieved from [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. Retrieved from [Link]

  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. Retrieved from [Link]

  • Ponde, N. O., et al. (2021). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Journal of Fungi, 7(6), 493. Retrieved from [Link]

  • Michalak, M. (2022). Antimicrobial Activity of Lactones. International Journal of Molecular Sciences, 23(19), 11629. Retrieved from [Link]

  • Gautom, R. K., et al. (2020). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 64(5), e02111-19. Retrieved from [Link]

  • Zent, E. L., et al. (2014). Identification of 5,6-dihydro-6-propyl-2H-pyran-2-one as the major volatile constituent in mesquite (Prosopis) flour. Journal of Food Science, 79(1), C34-C38. Retrieved from [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, 5,6-dihydro-6-pentyl- (CAS 54814-64-1). Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxic Activity of 6-Substituted 2H-Pyran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 6-Substituted 2H-Pyran-2-ones

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Among these, the cytotoxic and anticancer properties of 6-substituted 2H-pyran-2-one derivatives have garnered significant attention within the drug discovery community.[2] These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic systems and have demonstrated potent activities against various human cancer cell lines.[3]

The rationale for focusing on this class of compounds stems from their demonstrated ability to induce cell death in cancer cells, often with a degree of selectivity over normal cells.[4] The substituents at the 6-position of the pyran ring play a crucial role in modulating this cytotoxic activity, offering a rich field for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.[5][6]

This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of the cytotoxic potential of 6-substituted 2H-pyran-2-one derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the search for novel anticancer agents. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible data.

I. Synthesis of 6-Substituted 2H-Pyran-2-one Derivatives: A General Overview

The synthesis of 6-substituted 2H-pyran-2-one derivatives can be achieved through various synthetic routes. A common and effective method involves the one-pot synthesis utilizing Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters.[7] This approach allows for the creation of a diverse library of derivatives by varying the starting materials.

Another versatile method is the condensation of 6-(arylvinyl)-4-hydroxy-2H-pyran-2-ones with S-phenyl benzenesulfonothioate in an aqueous potassium hydroxide solution at room temperature.[8] Furthermore, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid) is a key precursor for synthesizing a wide range of heterocyclic compounds, including various pyran-2-one derivatives. The reactivity of the pyran-2-one ring, with its electrophilic and nucleophilic centers, allows for a multitude of chemical transformations to generate novel derivatives.[3]

The general synthetic strategies often involve multi-component reactions, which are efficient in building molecular complexity in a single step.[2] For instance, the reaction of benzoylacetone with aromatic aldehydes and malononitrile or ethyl cyanoacetate can produce various pyran derivatives.[2] The choice of synthetic route will depend on the desired substitution pattern and the available starting materials.

II. Core Protocols for Cytotoxicity Assessment

A fundamental aspect of evaluating the anticancer potential of newly synthesized compounds is the assessment of their cytotoxicity against a panel of cancer cell lines. The following protocols provide a robust framework for these initial screening assays.

A. Cell Line Selection and Culture

The choice of cell lines is critical and should ideally represent a variety of cancer types (e.g., leukemia, melanoma, breast cancer) to assess the spectrum of activity.[5] It is also advisable to include a non-cancerous cell line to determine the selectivity of the compounds.[4]

Protocol 1: Cell Culture Maintenance

  • Cell Lines: Procure cancer cell lines (e.g., THP-1, U-937, A-375, MCF-7, HeLa, Jurkat) and a non-cancerous cell line (e.g., PBMC) from a reputable cell bank.[4][5][9]

  • Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Subculture the cells regularly to maintain them in the exponential growth phase.

B. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[11][12]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the 6-substituted 2H-pyran-2-one derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate treatment Treat with Compounds start->treatment 24h Adhesion incubation Incubate (48-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_incubation Incubate (4h) mtt_add->formazan_incubation solubilize Add DMSO formazan_incubation->solubilize Dissolve Crystals read_absorbance Read Absorbance (590nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

III. Elucidating the Mechanism of Action: Apoptosis Induction

Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13]

A. Annexin V/PI Staining for Apoptosis Detection

This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.[13]

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[15]

Diagram 2: Interpretation of Annexin V/PI Staining

Apoptosis_Quadrants origin x_axis Annexin V-FITC -> origin->x_axis y_axis Propidium Iodide -> origin->y_axis q1 Q1: Necrotic (Annexin V+/PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-) Apoptosis_Pathway pyranone 6-Substituted 2H-Pyran-2-one gpr30 GPR30/EGFR pyranone->gpr30 inhibits nfkb NF-κB Pathway pyranone->nfkb inhibits noxa_puma NOXA / PUMAα pyranone->noxa_puma induces erk p-ERK gpr30->erk bclxl Bcl-xL nfkb->bclxl apoptosis Apoptosis erk->apoptosis suppresses bclxl->apoptosis suppresses noxa_puma->apoptosis

Caption: A potential mechanism of apoptosis induction by 2H-pyran-2-ones.

IV. Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of 6-substituted 2H-pyran-2-one derivatives is highly dependent on the nature of the substituent at the 6-position. SAR studies are crucial for identifying the key structural features that contribute to potency and for guiding the design of more effective analogs. [6] Generally, the introduction of bulky and lipophilic groups at the 6-position can enhance cytotoxic activity. The stereochemistry of substituents can also play a significant role in determining biological activity. [5]For example, specific stereoisomers have shown more potent inhibitory activity than others. [5] Table 1: Cytotoxic Activity of Exemplary 6-Substituted 2H-Pyran-2-one Derivatives

Compound ID6-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1a PhenylTHP-1 (Leukemia)15.2[5]
1b 4-MethoxyphenylU-937 (Leukemia)10.8[5]
2 Bicyclic derivativeA-375 (Melanoma)8.5[5]
I32 Substituted phenylMCF-7 (Breast)161.4[9]
4d Substituted phenylHCT-116 (Colorectal)75.1[17]
4k Substituted phenylHCT-116 (Colorectal)85.88[17]

Note: The IC₅₀ values presented are for illustrative purposes and are derived from different studies. Direct comparison should be made with caution.

V. Concluding Remarks and Future Directions

The 6-substituted 2H-pyran-2-one scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of these compounds allows for the generation of diverse chemical libraries amenable to high-throughput screening. The protocols outlined in this guide provide a robust framework for the initial assessment of their cytotoxic activity and for gaining insights into their mechanism of action.

Future research in this area should focus on expanding the SAR studies to identify more potent and selective derivatives. Investigating the detailed molecular mechanisms, including the identification of specific protein targets, will be crucial for the further development of these compounds as potential therapeutic agents. Additionally, in vivo studies using animal models are a necessary next step to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates.

VI. References

  • Ochi, R., et al. (2022). Structure-Cytotoxicity Relationship of 6-(2-Hydroxy-6-Phenylhexyl)-5,6-Dihydro- 2H-Pyran-2-One. SSRN Electronic Journal. Available at: [Link]

  • Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. Available at: [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Ahmad, V. U., et al. (2004). Synthesis of Some O-Substituted Derivatives of Natural 6-hydroxymethyl-4-methoxy-2H-pyran-2-one (opuntiol). Zeitschrift für Naturforschung B. Available at: [Link]

  • Kumar, R., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry. Available at: [Link]

  • Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines. Available at: [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Request PDF. (n.d.). One-pot synthesis of some 2H-Pyran-2-one derivatives. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • Request PDF. (n.d.). Green synthesis and biological evaluation of steroidal 2H-pyrans as anticancer and antioxidant agents. ResearchGate. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Sakran, M. I., et al. (2021). Anticancer activity of some newly synthesized pyrano[2,3-d]t[3][5][18]riazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon. ResearchGate. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2018). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. Available at: [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • University of Arizona. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Arizona. Available at: [Link]

  • Khan, S. I., et al. (2013). Anti-tumorigenic action of 2-[piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2H-benzo(b)pyran: evidence for involvement of GPR30/EGFR signaling pathway. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Grubbs Catalysts for Pyranone Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Grubbs catalysts in pyranone ring-closing metathesis (RCM). This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the power of RCM for the synthesis of α,β-unsaturated lactones, commonly known as pyranones. As these substrates can be challenging due to their electronic properties and steric demands, this resource provides in-depth troubleshooting advice and practical protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and hurdles encountered when performing RCM for pyranone synthesis.

Q1: My pyranone RCM reaction is not proceeding at all. What are the most likely initial problems?

A1: When an RCM reaction fails to initiate, the primary suspects are often related to catalyst deactivation or suboptimal reaction conditions. Here's a checklist of initial troubleshooting steps:

  • Inert Atmosphere: Grubbs catalysts, while more robust than many other organometallic catalysts, are still sensitive to oxygen, especially in solution.[1] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).

  • Solvent Purity: Solvents must be thoroughly deoxygenated and free of peroxides. Peroxides can oxidize the metal-carbene bond, rendering the catalyst inactive.[1] Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), and aromatic hydrocarbons like toluene are generally preferred.

  • Substrate Purity: Impurities in your diene precursor, particularly those with strongly coordinating functional groups, can poison the catalyst. Ensure your starting material is of high purity.

  • Catalyst Viability: If the catalyst has been stored improperly or for an extended period, it may have degraded. It is advisable to test the catalyst on a known, reliable RCM reaction to confirm its activity.

Q2: I'm observing the formation of oligomers or polymers instead of my desired pyranone. What's going wrong?

A2: The formation of oligomers or polymers indicates that intermolecular metathesis is outcompeting the desired intramolecular ring-closing reaction. This is primarily an issue of concentration.

  • High Concentration: RCM is favored at low substrate concentrations, typically in the range of 0.005 M to 0.05 M. At higher concentrations, the probability of two different molecules reacting (intermolecular) increases. For macrocyclizations, even more dilute solutions (0.1 - 0.05 M) may be necessary.[2]

  • Slow Catalyst Initiation: If the catalyst initiates slowly, the concentration of the active catalyst may be too low to efficiently catalyze the intramolecular reaction before intermolecular reactions occur. In such cases, a faster-initiating catalyst or slightly elevated temperatures might be beneficial.

Q3: Which Grubbs catalyst is the best choice for pyranone synthesis?

A3: Pyranone precursors are often electron-deficient and can be sterically demanding. Therefore, second-generation Grubbs catalysts are generally the preferred choice over first-generation catalysts.[2][3]

  • Second-Generation Grubbs Catalysts (e.g., G-II): These catalysts, containing an N-heterocyclic carbene (NHC) ligand, exhibit higher activity and are more effective for challenging substrates.

  • Hoveyda-Grubbs Catalysts (e.g., HG-II): These are also excellent choices, often displaying enhanced stability and ease of handling. They are frequently recommended for general metathesis reactions.[2]

  • Specialized Catalysts: For particularly sterically hindered pyranone precursors, catalysts with smaller ligands, such as the Hoveyda-Grubbs M721, may provide higher yields.[2]

In-Depth Troubleshooting Guides

This section provides a more detailed analysis of specific problems you might encounter during your pyranone RCM experiments, along with actionable solutions and the underlying scientific rationale.

Issue 1: Low Yield or Stalled Reaction

Symptoms: The reaction starts but either gives a low yield of the desired pyranone or stalls before the starting material is fully consumed.

Potential Causes & Solutions:

  • Catalyst Decomposition: The active catalyst species can be unstable under the reaction conditions, leading to a loss of catalytic activity over time.

    • Troubleshooting Protocol:

      • Monitor Catalyst Color: A change in the reaction mixture's color from the initial hue of the catalyst solution to black or dark brown often indicates catalyst decomposition.

      • Incremental Catalyst Addition: Instead of adding the entire catalyst load at the beginning, try adding it in portions over the course of the reaction. This maintains a sufficient concentration of the active catalyst.

      • Lower Reaction Temperature: Higher temperatures can accelerate catalyst decomposition. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Many second-generation catalysts initiate at room temperature.[2]

  • Product Inhibition: The newly formed pyranone ring, being an electron-deficient olefin, can potentially coordinate to the ruthenium center and inhibit catalyst turnover.

    • Troubleshooting Protocol:

      • Use a More Active Catalyst: A more electron-rich or sterically accessible catalyst might be less susceptible to product inhibition.

      • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (from a typical 1-5 mol% up to 10 mol%) can sometimes overcome product inhibition to drive the reaction to completion. In the total synthesis of the pyranone natural product (-)-okilactomycin, a high catalyst loading of 40 mol% of a second-generation Grubbs catalyst was employed.[3]

  • Ethylene-Induced Decomposition: The ethylene byproduct of RCM can contribute to catalyst decomposition.[1]

    • Troubleshooting Protocol:

      • Inert Gas Sparge: Gently bubbling an inert gas (argon or nitrogen) through the reaction mixture can help to remove volatile ethylene and drive the equilibrium towards the products.

      • Vacuum: For reactions in higher-boiling solvents, applying a partial vacuum can also effectively remove ethylene.

Issue 2: Formation of Isomerized Byproducts

Symptoms: Besides the desired pyranone, you observe the formation of isomers where the double bond has migrated.

Potential Causes & Solutions:

  • Ruthenium Hydride Formation: Decomposition of the Grubbs catalyst can generate ruthenium hydride species, which are known to catalyze olefin isomerization.

    • Troubleshooting Protocol:

      • Addition of a Mild Acid: The addition of a weak acid, such as acetic acid or benzoic acid, can help to quench the ruthenium hydride species and suppress isomerization.

      • Use of Additives: Certain additives like 1,4-benzoquinone have been reported to suppress olefin isomerization, though they can sometimes also reduce the rate of the desired metathesis reaction.

Experimental Protocols & Data

General Protocol for Pyranone Ring-Closing Metathesis

This protocol provides a starting point for optimizing your pyranone RCM.

  • Preparation:

    • Oven-dry all glassware and allow to cool under a stream of inert gas.

    • Deoxygenate the chosen solvent (e.g., DCM or toluene) by sparging with argon for at least 30 minutes. Use of a solvent purification system is highly recommended.[1]

  • Reaction Setup:

    • In a dry flask under an inert atmosphere, dissolve the pyranone diene precursor in the deoxygenated solvent to the desired concentration (start with 0.01 M).

    • In a separate vial, weigh the Grubbs catalyst (start with 2-5 mol%) and dissolve it in a small amount of the deoxygenated solvent.

    • Add the catalyst solution to the solution of the diene precursor via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (start at room temperature or 40 °C).

    • Monitor the progress of the reaction by TLC, GC-MS, or ¹H NMR.

  • Workup:

    • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the reaction mixture and purify the crude product by column chromatography.

Catalyst Selection and Loading Guide for Pyranone RCM
Catalyst GenerationRecommended CatalystsTypical Loading (mol%)Notes
First Generation Grubbs I5-10Generally less effective for electron-deficient or hindered pyranones. May require higher temperatures.
Second Generation Grubbs II, Hoveyda-Grubbs II1-5The preferred choice for most pyranone RCMs due to higher activity and stability.[3]
Specialized Hoveyda-Grubbs M7213-10Consider for sterically demanding pyranone precursors.[2]

Visualizing the Process

The Catalytic Cycle of Ring-Closing Metathesis

RCM_Cycle cluster_initiation Initiation cluster_propagation Propagation Precatalyst [Ru]=CHR (Precatalyst) ActiveCatalyst [Ru]=CH2 (Active Catalyst) Precatalyst->ActiveCatalyst + Diene - R-CH=CH2 Metallacyclobutane Metallacyclobutane Intermediate ActiveCatalyst->Metallacyclobutane Intramolecular [2+2] Cycloaddition Product Pyranone Product Metallacyclobutane->Product Retro [2+2] Cycloelimination Product->ActiveCatalyst + [Ru]=CH2

Caption: The catalytic cycle of RCM for pyranone synthesis.

Troubleshooting Workflow for Low Yield in Pyranone RCM

Troubleshooting_Workflow Start Low Yield of Pyranone Check_Inert Verify Inert Atmosphere & Solvent Purity Start->Check_Inert Check_Catalyst Test Catalyst Activity on Control Reaction Check_Inert->Check_Catalyst If OK Increase_Loading Increase Catalyst Loading (e.g., to 10 mol%) Check_Catalyst->Increase_Loading If OK Change_Catalyst Switch to a More Active Catalyst (e.g., HG-II) Increase_Loading->Change_Catalyst No Improvement Success Improved Yield Increase_Loading->Success Lower_Temp Lower Reaction Temperature Change_Catalyst->Lower_Temp If Stalls Change_Catalyst->Success Add_Portions Add Catalyst in Portions Lower_Temp->Add_Portions Still Low Yield Lower_Temp->Success Add_Additive Consider Additives (e.g., mild acid) Add_Portions->Add_Additive If Isomerization Occurs Add_Portions->Success Add_Additive->Success

Caption: Decision tree for troubleshooting low-yield pyranone RCM.

References

  • Trost, B. M., & Toste, F. D. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of chemical research, 48(3), 634–647. [Link]

  • Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Bassetti, M., D'Annibale, A., Fanfoni, A., & Minissi, F. (2005). Synthesis of α,β-Unsaturated 4,5-Disubstituted γ-Lactones via Ring-Closing Metathesis Catalyzed by the First-Generation Grubbs' Catalyst. Organic letters, 7(9), 1805–1808. [Link]

  • Grubbs Research Group. (n.d.). California Institute of Technology. Retrieved January 24, 2026, from [Link]

  • Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. (2016). Organic & Biomolecular Chemistry, 14(24), 5487-5508. [Link]

  • Srikrishna, A., & Dethe, D. H. (2003). An efficient ring-closing metathesis reaction of geminally disubstituted olefins using first generation Grubbs' catalyst: enantiospecific synthesis of pacifigorgianes. Tetrahedron Letters, 44(42), 7817-7820. [Link]

Sources

Byproduct formation in the synthesis of (R)-6-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-6-Methyltetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chiral lactone.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound with high enantiopurity?

A1: The primary methods for the enantioselective synthesis of this compound include:

  • Asymmetric Hydrogenation: This approach typically involves the hydrogenation of an unsaturated precursor, such as 6-methyl-2H-pyran-2-one, using a chiral catalyst. Ruthenium-based catalysts with chiral ligands like BINAP are commonly employed.[1][2]

  • Baeyer-Villiger Oxidation: This method utilizes the oxidation of a corresponding chiral ketone, (R)-2-methylcyclohexanone, with a peroxy acid or other oxidizing agents. The regioselectivity of this reaction is crucial for obtaining the desired lactone.[3][4][5]

  • Biocatalytic Methods: Enzymatic reactions, such as those employing Baeyer-Villiger monooxygenases (BVMOs) or alcohol dehydrogenases (ADHs), offer high enantioselectivity under mild reaction conditions.[6]

  • From Chiral Precursors: Synthesis can also commence from readily available chiral building blocks, such as (R)-(-)-5-hexen-2-ol or derivatives of sugars like tri-O-acetyl-D-glucal.

Q2: I am observing a lower than expected enantiomeric excess (ee) in my final product. What are the potential causes?

A2: A reduction in enantiomeric excess can stem from several factors depending on the synthetic route:

  • In asymmetric hydrogenation:

    • Catalyst Racemization or Decomposition: The chiral catalyst may lose its integrity under the reaction conditions.

    • Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly influence the stereoselectivity.

    • Presence of Impurities: Certain impurities in the starting material or solvent can interfere with the chiral induction.

  • In Baeyer-Villiger oxidation:

    • Racemization of the Starting Ketone: If the chiral ketone is susceptible to racemization under the reaction conditions (e.g., acidic or basic), the enantiopurity of the product will be compromised.

  • During Purification:

    • Racemization on Stationary Phase: Certain chromatography media, particularly those with acidic or basic properties, can cause racemization of the chiral lactone.

Q3: My reaction yield is consistently low. What should I investigate?

A3: Low yields can be attributed to a variety of issues:

  • Incomplete Reaction: Monitor the reaction progress using appropriate analytical techniques (TLC, GC, HPLC) to ensure it has gone to completion.

  • Byproduct Formation: Significant formation of side products will naturally decrease the yield of the desired product. See the troubleshooting sections below for specific byproducts and their mitigation.

  • Catalyst Inactivity or Poisoning: In catalytic reactions, the catalyst may be inactive or poisoned by impurities in the reagents or solvents.[7]

  • Product Degradation: The desired lactone may be unstable under the reaction or work-up conditions, leading to decomposition.

  • Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and reagent stoichiometry should be carefully optimized.

II. Troubleshooting Guide: Asymmetric Hydrogenation Route

This section focuses on troubleshooting the synthesis of this compound via the asymmetric hydrogenation of a prochiral unsaturated lactone precursor.

Problem 1: Formation of the racemic product or low enantioselectivity.

  • Root Cause A: Catalyst Integrity. The chiral ligand may be degrading, or the metal complex may not have formed correctly.

    • Solution:

      • Ensure the chiral ligand is of high purity.

      • Prepare the catalyst in situ under an inert atmosphere, strictly following established protocols.

      • Consider using a pre-formed, well-characterized chiral catalyst.

  • Root Cause B: Catalyst Poisoning. Trace impurities can bind to the catalyst's active sites, impeding its function.

    • Common Poisons: Sulfur compounds, strong coordinating species (e.g., amines, thiols), and certain halides.

    • Solution:

      • Use high-purity, degassed solvents and reagents.

      • Purify the substrate meticulously before the reaction.

      • Perform a catalyst screening to identify a more robust catalyst for your specific substrate.

  • Root Cause C: Non-selective Background Reaction. A non-catalyzed hydrogenation may be occurring in parallel.

    • Solution:

      • Lower the reaction temperature to favor the catalyzed, lower activation energy pathway.

      • Reduce the hydrogen pressure.

Problem 2: Incomplete conversion or slow reaction rate.

  • Root Cause A: Insufficient Catalyst Activity.

    • Solution:

      • Increase the catalyst loading.

      • Increase the hydrogen pressure and/or temperature, while monitoring the effect on enantioselectivity.

      • Screen different solvents, as solvent polarity and coordinating ability can significantly impact reaction rates.

  • Root Cause B: Mass Transfer Limitations. In heterogeneous catalysis, the transport of hydrogen and substrate to the catalyst surface can be rate-limiting.

    • Solution:

      • Ensure vigorous stirring to maximize the gas-liquid and liquid-solid mass transfer.

      • Use a catalyst with a high surface area support.

Workflow for Troubleshooting Asymmetric Hydrogenation

Caption: Troubleshooting workflow for asymmetric hydrogenation.

III. Troubleshooting Guide: Baeyer-Villiger Oxidation Route

This section addresses common issues in the synthesis of this compound from (R)-2-methylcyclohexanone.

Problem 1: Formation of the wrong regioisomer, 7-methyl-oxepan-2-one.

  • Root Cause: Incorrect Migratory Aptitude. The Baeyer-Villiger oxidation's regioselectivity is governed by the migratory aptitude of the groups attached to the carbonyl carbon (tertiary > secondary > aryl > primary).[5] In 2-methylcyclohexanone, the more substituted carbon (C2) should preferentially migrate. However, reaction conditions can influence this.

    • Solution:

      • Choice of Oxidant: Different peroxy acids can exhibit varying degrees of regioselectivity. Meta-chloroperoxybenzoic acid (m-CPBA) is a common choice.

      • Lewis Acid Catalysis: The use of a Lewis acid can alter the regioselectivity. It is crucial to select a Lewis acid that favors the migration of the more substituted carbon.

      • Biocatalysis: Baeyer-Villiger monooxygenases (BVMOs) often exhibit exquisite regioselectivity, which can be different from and superior to chemical methods.[6]

Problem 2: Formation of dicarboxylic acid byproducts (e.g., adipic acid derivatives).

  • Root Cause: Over-oxidation or side reactions. The desired lactone can sometimes be further oxidized or hydrolyzed under the reaction conditions.

    • Solution:

      • Control Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.0-1.2 equivalents).

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

      • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the lactone to the corresponding hydroxy acid, which can then be further oxidized. Ensure all reagents and solvents are dry.

Decision Tree for Optimizing Baeyer-Villiger Oxidation

Caption: Decision tree for optimizing Baeyer-Villiger oxidation.

IV. Analytical Protocols and Data

Protocol 1: General Procedure for Asymmetric Hydrogenation

  • To a high-pressure reactor, add the unsaturated lactone substrate (1.0 eq) and the chiral ruthenium catalyst (e.g., [RuCl((R)-BINAP)(p-cymene)]Cl, 0.01 eq).

  • Evacuate and backfill the reactor with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., methanol or ethanol).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time.

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, carefully vent the reactor and concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Baeyer-Villiger Oxidation

  • Dissolve the (R)-2-methylcyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the peroxy acid (e.g., m-CPBA, 1.1 eq) portion-wise over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the excess oxidant by adding a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Influence of Catalyst on Asymmetric Hydrogenation of 6-methyl-2H-pyran-2-one

EntryCatalyst (mol%)SolventTemp (°C)H₂ (atm)Yield (%)ee (%)Reference
1[RuCl((R)-BINAP)(p-cymene)]Cl (1)Methanol50209598Fictional Data for Illustration
2[Rh(COD)((R)-PhanePhos)]BF₄ (1)Toluene60309295Fictional Data for Illustration
3[Ir(COD)((R,R)-f-spiroPhos)]BArF (0.5)Dichloromethane405098>99Fictional Data for Illustration

Protocol 3: Analytical Method for Byproduct Identification and Quantification

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Column: A chiral column (e.g., CP-Chirasil-DEX CB) is recommended for separating enantiomers and diastereomers.

  • Injection: 1 µL of the sample solution (in a volatile solvent like ethyl acetate).

  • Oven Program: Start at 60 °C, ramp to 220 °C at 5 °C/min.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Identification: Byproducts are identified by comparing their mass spectra and retention times with those of authentic standards or by interpretation of their fragmentation patterns.

  • Quantification: By integrating the peak areas of the byproducts and the main product, and using a response factor if necessary.[8] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can also be effectively used for both analysis and purification.

V. References

  • Kroutil, W., & Hall, M. (2014). Biocatalytic synthesis of lactones and lactams. Green Chemistry, 16(5), 2446-2473.

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • H.C. Starck. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Nishimura, O., et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(18), 5650–5657.

  • SIELC Technologies. (n.d.). Separation of 6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018, April 12). Regioselectivity of the Baeyer-Villiger oxidation [Video]. YouTube. [Link]

  • Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 38(1), 3-17.

  • de Lera, Á. R., & Alcamí, M. (2007). Enantioselective approach to the asymmetric synthesis of (6R)- hydroxymethyl-5,6-dihydro-2H-pyran-2. Arkivoc, 2007(15), 1-10.

  • Bode, J. W. (2015). Asymmetric Hydrogenation. ETH Zurich.

  • Houk, K. N., & Cheong, P. H.-Y. (2008). Mechanisms of lactone-forming C–H insertion reactions. Nature, 455(7211), 309-313.

  • Halpern, J. (1982). Mechanism and Stereochemistry of Asymmetric Catalytic Hydrogenation. In Asymmetric Synthesis (Vol. 5, pp. 41-69). Academic Press.

  • Miller, S. J., et al. (2012). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 134(42), 17691-17700.

  • Ni, Y., et al. (2021). Biosynthesis of lactones from diols mediated by an artificial flavin. Biotechnology for Biofuels, 14(1), 1-11.

  • Passreiter, C. M. (2000). Quantification of furanoheliangolides by HPLC and GC. Planta Medica, 66(4), 342-344.

  • Nicolaou, K. C., et al. (2008). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Angewandte Chemie International Edition, 47(48), 9200-9226.

  • Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros.

  • Jilalat, I., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52.

  • Scientific Update. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.

  • Feng, X., et al. (2020). Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. Chemical Science, 11(3), 735-741.

  • Li, Y., & Izumi, T. (2002). Asymmetric synthesis of chiral δ-lactones using BINAP-ruthenium(II) complexes hydrogenation catalysts. Journal of Chemical Research, 2002(11), 567-569.

  • Organic Syntheses. (n.d.). DIMETHYLKETENE β-LACTONE DIMER.

  • Bio-Rad. (n.d.). Protein Expression and Purification Series.

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo.

  • Ohkuma, T., et al. (1997). Asymmetric Hydrogenation of Cyclic α,β-Unsaturated Ketones to Chiral Allylic Alcohols. Synlett, 1997(S1), 467-468.

  • Denmark, S. E. (2013). The Asymmetric Baeyer-Villiger Oxidation. University of Illinois.

  • Ni, Y., et al. (2020). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 56(83), 12596-12599.

  • GE Healthcare. (n.d.). Protein Purification.

  • Zhou, Y.-G. (2024). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. Chemical Science, 15(26), 10041-10047.

  • LibreTexts. (2023, January 22). Baeyer-Villiger oxidation.

  • Alcalde, M., & Plou, F. J. (2026). Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris. In Methods in Molecular Biology (Vol. 2779, pp. 43-55). Springer.

  • Grafiati. (2022, February 8). Journal articles: 'Asymmetric synthesis. Lactones'.

  • Brenna, E., et al. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 24(18), 3298.

  • MacMillan, D. W. C. (2008). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. In The Robert A. Welch Foundation Conference on Chemical Research.

  • Carda, M., & Marco, J. A. (2005). Asymmetric synthesis of (-)-(R)-massoia lactone, (R)-delta-decalactone, and (+)-(3R,5R)-3-hydroxydecano-5-lactone. Formal synthesis of verbalactone. Tetrahedron: Asymmetry, 16(20), 3461-3466.

  • Li, G., et al. (2021). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. ChemRxiv.

  • Vogel, P., et al. (2011). Total Asymmetric Syntheses of β-hydroxy-δ-lactones via Umpolung With Sulfur Dioxide. The Journal of Organic Chemistry, 76(3), 840-845.

Sources

Technical Support Center: Enantioselective Synthesis of Chiral Lactones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of chiral lactones. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful transformations. Chiral lactones are not only prevalent in natural products but also serve as critical building blocks in medicinal chemistry and materials science.[1][2] Achieving high yield and enantioselectivity, however, can be a significant challenge.

This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting. It is structured as a series of questions you might encounter in the lab, followed by expert analysis, actionable solutions, and detailed experimental guides.

Section 1: Troubleshooting Low Reaction Yield & Conversion

Low conversion of starting material or a low isolated yield of the desired lactone is one of the most frequent obstacles. The root cause often lies with the catalyst, the substrate, or the reaction conditions.

Q1: My reaction has stalled or shows very low conversion. How do I identify the cause?

A1: Low conversion is typically a symptom of an inactive or inhibited catalytic system, improper reaction conditions, or substrate-related issues. A systematic approach is required to diagnose the problem.

Expert Analysis & Causality:

  • Catalyst Deactivation: Many catalysts, particularly transition metal complexes, are sensitive to air, moisture, or impurities. For instance, palladium catalysts used in C-H activation can be sensitive to ambient conditions.[3] Similarly, some organocatalysts can be hygroscopic. Manganese catalysts, while often robust, can be deactivated by oxidative degradation if not handled correctly.[4]

  • Inhibition by Byproducts: The reaction itself can generate inhibitors. In a copper-catalyzed oxysulfonylation, for example, the chloride ion generated from the tosyl chloride reagent was found to adversely affect enantioselectivity and yield.[5] Likewise, acidic byproducts can neutralize basic catalysts or promote undesired side reactions.

  • Insufficient Thermal Energy or Time: The reaction may simply be too slow under the chosen conditions. While higher temperatures can sometimes decrease enantioselectivity, an insufficient energy input will prevent the reaction from reaching completion.

  • Poor Substrate Solubility: If your substrate or catalyst is not fully dissolved in the reaction solvent, the reaction becomes mass-transport limited, leading to low conversion.

Troubleshooting Workflow:

Below is a logical workflow to diagnose the root cause of low conversion.

G start Low Conversion Observed cat_check Is the Catalyst Active? start->cat_check cond_check Are Reaction Conditions Optimal? start->cond_check sub_check Is the Substrate Suitable? start->sub_check cat_sol Troubleshoot Catalyst: • Use fresh/purified catalyst & ligands • Ensure inert atmosphere (N2/Ar) • Use anhydrous solvents cat_check->cat_sol If No cond_sol Optimize Conditions: • Increase temperature incrementally • Extend reaction time • Check reagent stoichiometry & purity • Add scavengers for byproducts cond_check->cond_sol If No sub_sol Address Substrate Issues: • Confirm substrate purity (NMR, GC/MS) • Improve solubility (change solvent) • Consider substrate's electronic/steric profile sub_check->sub_sol If No

Caption: Troubleshooting workflow for low reaction conversion.

Section 2: Improving Poor Enantioselectivity

Achieving a high enantiomeric excess (ee) is the central goal. Low ee values indicate that the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate in the transition state.

Q2: My reaction works, but the enantioselectivity is poor (<80% ee). What factors should I investigate?

A2: Poor enantioselectivity is a nuanced problem where subtle changes in the reaction environment can have a profound impact. The key areas to focus on are the catalyst/ligand structure, solvent, temperature, and the potential for a background (non-catalyzed) reaction.

Expert Analysis & Causality:

  • Catalyst & Ligand Structure: The heart of enantioselectivity lies in the chiral environment created by the catalyst. In metal-catalyzed reactions, sterically bulky ligands often create a more defined and constrained chiral pocket, leading to higher ee. For instance, in the manganese-catalyzed C-H lactonization, modifying the ligand from a pyridine-based to a benzimidazole-based structure, and further substituting the benzimidazole rings, dramatically increased the ee from 59% to >99%.[1][4]

  • Solvent Effects: The solvent is not merely a medium but an active participant in the transition state. It can influence the catalyst's conformation and the stability of the diastereomeric transition states. In a Cu-catalyzed oxyfunctionalization, changing the solvent from methyl tert-butyl ether to ethyl acetate significantly improved both yield and enantioselectivity.[5] The choice of solvent can be a delicate balance; a full screening is often necessary.[6]

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity. This is because the energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kBT). However, this often comes at the cost of a slower reaction rate.

  • Additives and Byproducts: As mentioned previously, certain ions or molecules can interact with the catalyst and disrupt the chiral environment. The use of silver salts to scavenge chloride ions is a prime example of how an additive can rescue enantioselectivity.[5]

Key Factors Influencing Enantioselectivity:

G sub Substrate ts Transition State (Determines Enantioselectivity) sub->ts cat Chiral Catalyst/ Ligand cat->ts prod Chiral Lactone (R or S) ts->prod temp Temperature temp->ts:f0 solv Solvent solv->ts:f0 add Additives/ Byproducts add->ts:f0

Caption: Factors influencing the catalytic transition state.

Data-Driven Optimization: The Role of Additives

The following table, adapted from literature, demonstrates the powerful effect of additives on both yield and enantioselectivity in a Cu-catalyzed oxysulfonylation reaction. This highlights the importance of screening additives to neutralize byproducts or enhance catalyst performance.[5]

EntryBase/AdditiveSolventYield (%)ee (%)
1NoneEthyl Acetate1228
2NaOAc (1.1 equiv)Ethyl Acetate4525
3AgOAc (1.1 equiv)Ethyl Acetate6462
4Ag₂CO₃ (0.6 equiv) Ethyl Acetate 85 71
5Ag₂CO₃ (0.6 equiv)MTBE5660
6Ag₂CO₃ (0.6 equiv)Et₂O4155
Conditions: Cu(MeCN)₄PF₆ (10 mol %), Chiral Ligand (10 mol %), Substrate (1.0 equiv), Tosyl Chloride (1.1 equiv) at RT for 16 h. Data adapted from J. Am. Chem. Soc. 2015, 137, 24, 7568–7571.[5]

The data clearly shows that while a simple base (NaOAc) improved the yield by neutralizing HCl, it did not improve ee. Silver salts, acting as both a base and a chloride scavenger, provided a dramatic boost in both metrics, with silver carbonate proving optimal.[5]

Section 3: Protocol-Specific Guidance & FAQs

Different synthetic strategies present unique challenges. Here we address issues related to specific, widely-used lactonization methods.

Q3: I am attempting a Pd-catalyzed β-C(sp³)–H lactonization, but I only isolate non-cyclic oxidation products. What is going wrong?

A3: This is a common problem in C-H activation pathways that aim for cyclization. The formation of non-cyclic products, such as acetoxylates or alkoxylates, indicates that the final reductive elimination step is favoring an intermolecular reaction with a solvent or additive molecule over the desired intramolecular C-O bond formation.[3]

Expert Analysis & Causality:

The key intermediate in these reactions is often a Pd(IV) complex. This high-valent species is unstable and seeks to undergo reductive elimination to return to the more stable Pd(II) state. There are multiple competing pathways for this elimination. The desired pathway is the intramolecular formation of the strained β-lactone. However, if other nucleophiles (like acetate from the oxidant PhI(OAc)₂, or solvent molecules) are present and can react more quickly, they will lead to undesired side products.[3] The challenge is compounded by the high ring strain of the four-membered β-lactone product, which makes its formation thermodynamically and kinetically demanding.[3]

Solutions:

  • Choice of Oxidant: Avoid oxidants that introduce highly nucleophilic counter-ions. For instance, instead of PhI(OAc)₂, a sterically bulky oxidant like tert-butyl hydroperoxide (TBHP) can be used. The resulting tert-butoxide anion is less prone to participate in reductive elimination due to its steric hindrance.[3]

  • Ligand Modification: The ligand bound to the palladium center is critical. Mono-N-protected amino acid (MPAA) ligands are often used to facilitate C-H activation. Fine-tuning the steric and electronic properties of this ligand can favor the intramolecular cyclization pathway.

  • Solvent Selection: Highly polar, non-coordinating solvents are often preferred. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can stabilize the cationic intermediates involved in C-H activation without competing as a nucleophile.[7]

Frequently Asked Questions (FAQs)
  • Q: Can I use biocatalysis for my chiral lactone synthesis?

    • A: Absolutely. Biocatalysis is a powerful, green alternative. Engineered enzymes, such as carbonyl reductases or Baeyer-Villiger monooxygenases (BVMOs), can provide exceptionally high yields and enantioselectivities (often >99% ee) under mild, aqueous conditions.[8][9][10] This approach is particularly valuable for producing high-value-added chemicals and can be scaled up effectively.[8]

  • Q: My substrate is an unsaturated carboxylic acid. What is the most direct method?

    • A: Asymmetric halolactonization is a classic and effective method, using an electrophilic halogen source and a chiral catalyst.[5][11] More recently, direct catalytic asymmetric hydrolactonization has been achieved using confined Brønsted acid catalysts, which avoids the need for a halogen and subsequent dehalogenation, representing a more atom-economical approach.[12]

  • Q: How do I determine the enantiomeric excess (ee) of my product?

    • A: The standard method is High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase. You will need to develop a separation method that resolves the two enantiomers of your lactone product, allowing you to integrate the peak areas to calculate the ee.

Section 4: Detailed Experimental Protocols

To ensure reproducibility, we provide a detailed, field-proven protocol for a representative lactonization reaction.

Protocol 1: Manganese-Catalyzed Enantioselective γ-Lactonization of a Carboxylic Acid

This protocol is adapted from a state-of-the-art method for the enantioselective oxidation of non-activated C(sp³)–H bonds using a robust manganese catalyst and hydrogen peroxide as the terminal oxidant.[1][13]

Materials & Reagents:

  • Substrate (e.g., an aliphatic carboxylic acid, 25 mM final concentration)

  • Manganese Catalyst (e.g., (S,S)-Mn(CF3bpeb), 1 mol %)

  • Solvent: 2,2,2-Trifluoroethanol (TFE)

  • Oxidant: Hydrogen Peroxide (H₂O₂), prepared as a 0.9 M solution in TFE

  • Reaction Vessel: Schlenk tube or similar vessel, open to air.[13]

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the carboxylic acid substrate (1.0 equiv) and the manganese catalyst (0.01 equiv).

  • Dissolution: Add the required volume of TFE to achieve a final substrate concentration of 25 mM. Stir the mixture at 0 °C (ice-water bath) until all solids are dissolved.

  • Reagent Addition: Using a syringe pump, slowly add the 0.9 M solution of H₂O₂ in TFE (1.2 - 2.0 equiv, depending on substrate) over a period of 30 minutes. Note: Slow addition is critical to control the reaction rate and prevent catalyst decomposition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by taking aliquots and analyzing via GC or TLC. Typical reaction times are short, but may vary.

  • Workup: Once the reaction is complete, quench any remaining peroxide by adding a small amount of saturated aqueous Na₂S₂O₃ solution. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to obtain the pure chiral γ-lactone.

  • Analysis: Determine the isolated yield. Analyze the enantiomeric excess (ee) by chiral HPLC or GC.

References

  • Liu, Y., et al. (2015). Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes. Journal of the American Chemical Society, 137(24), 7568–7571. [Link]

  • Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(33), 18094–18103. [Link]

  • Organic Chemistry Portal. Lactone Synthesis. [Link]

  • Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(33), 18094–18103. [Link]

  • Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C-H Bonds. ResearchGate. [Link]

  • List, B., et al. (2023). A Catalytic Asymmetric Hydrolactonization. Journal of the American Chemical Society, 145(16), 9232–9238. [Link]

  • List, B., et al. (2023). A Catalytic Asymmetric Hydrolactonization. ResearchGate. [Link]

  • Yu, J-Q., et al. (2019). Lactonization as a general route to β-C(sp3)–H functionalization. Nature Chemistry, 11, 843–849. [Link]

  • Bai, Y., et al. (2021). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 57(80), 10584-10587. [Link]

  • Bai, Y., et al. (2021). Stereoselective Synthesis of Chiral δ-Lactones via an Engineered Carbonyl Reductase. ResearchGate. [Link]

  • Tu, Y-Q., et al. (2021). Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Organic Chemistry Frontiers, 8(1), 116-121. [Link]

  • Zhang, X., & Cheng, Q. (2022). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications, 58(61), 8408-8411. [Link]

  • Zhou, Y-G., et al. (2018). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers, 5(12), 1899-1903. [Link]

  • Khan, I., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(33), 23791-23811. [Link]

  • Jacobsen, E. N., et al. (2012). Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications. PMC. [Link]

  • Noël, T., & Gulder, T. (2020). The Synthesis of Chiral γ‐Lactones by Merging Decatungstate Photocatalysis with Biocatalysis. ResearchGate. [Link]

  • Bäckvall, J-E., et al. (2015). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. PMC. [Link]

  • Alphand, V., & Wohlgemuth, R. (2010). Baeyer−Villiger Monooxygenases: More Than Just Green Chemistry. Chemical Reviews, 110(3), 1228-1272. [Link]

  • Veselý, J. (2023). Optimization of the reaction conditions. ResearchGate. [Link]

  • Kalesse, M. (2006). Efficient and flexible synthesis of chiral γ- And δ-lactones. ResearchGate. [Link]

  • Yeung, Y-Y. (2012). Catalytic enantioselective iodolactonization reactions. Organic & Biomolecular Chemistry, 10(37), 7499-7501. [Link]

  • Pápai, I., & Samec, J. S. M. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(12), 3463-3472. [Link]

  • Chen, G., & Shaughnessy, K. H. (2018). Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. PMC. [Link]

Sources

Technical Support Center: Purification of (R)-6-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-6-Methyltetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable chiral intermediate. Drawing upon established principles of separation science and extensive experience with chiral lactones, this document provides in-depth troubleshooting advice, detailed analytical protocols, and a comprehensive FAQ section to ensure the successful attainment of high-purity this compound.

Section 1: Understanding the Core Purification Challenges

The purification of this compound, a chiral δ-lactone, presents a unique set of challenges that stem from its molecular structure. The primary hurdles include achieving high enantiomeric purity, preventing chemical degradation, and removing process-related impurities. A thorough understanding of these potential issues is the first step toward developing a robust purification strategy.

Key Structural Features and Their Implications:
  • Chiral Center: The stereocenter at the C6 position is the most critical feature. The primary goal of purification is to isolate the (R)-enantiomer from its (S)-counterpart.

  • Lactone (Cyclic Ester) Functionality: The ester group is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of the corresponding hydroxy acid.[1]

  • Alpha-Proton: The proton on the chiral carbon (C6) is adjacent to the carbonyl group of the lactone. This makes it susceptible to deprotonation under basic conditions, which can lead to racemization via an achiral enolate intermediate.[1][2]

  • Polarity: The presence of the ester group imparts polarity to the molecule, which can influence its behavior during chromatographic separations, sometimes leading to issues like peak tailing.

Section 2: Troubleshooting Common Purification Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Enantiomeric Purity and Racemization

Question: My final product has low enantiomeric excess (ee). What are the likely causes and how can I prevent this?

Answer:

Low enantiomeric excess is a critical issue and can arise from two main sources: incomplete separation of enantiomers or racemization of the desired (R)-enantiomer during the purification process.

Causality and Mitigation Strategies:

  • Inefficient Chiral Separation: Your chiral chromatography method (HPLC or GC) may not be adequately resolving the (R)- and (S)-enantiomers.

    • Troubleshooting:

      • Optimize Your Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including lactones.[3] If you are using one, consider screening other polysaccharide columns with different functional groups.

      • Adjust Mobile Phase Composition: For chiral HPLC, systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol for normal phase). Small changes can have a significant impact on resolution.

      • Lower the Temperature: Running the chiral separation at a reduced temperature can sometimes enhance the enantioselectivity of the stationary phase, leading to better resolution.[4]

  • Racemization During Work-up or Purification: The chiral center of your lactone is vulnerable to racemization, particularly under basic conditions.

    • Mechanism: The presence of a base can abstract the proton at the C6 position, forming a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of (R) and (S) enantiomers and a loss of optical purity.[2]

    • Troubleshooting:

      • Maintain a Neutral or Slightly Acidic pH: During extractions and other aqueous work-up steps, ensure the pH does not exceed 7. Using a mild acidic wash (e.g., dilute citric acid) can help neutralize any residual base. The rate of racemization for similar compounds has been shown to increase with increasing pH.[5]

      • Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium carbonate during work-up if at all possible. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize contact time.

      • Temperature Control: Elevated temperatures can accelerate the rate of racemization.[3] Keep all purification steps, especially distillation, at the lowest feasible temperature.

HPLC_Optimization Start Start: Screen Columns (e.g., CHIRALPAK IA, CHIRALCEL OD-H) MobilePhase Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) Start->MobilePhase ResolutionCheck Resolution (Rs) ≥ 1.5? MobilePhase->ResolutionCheck Optimize Optimize Mobile Phase Ratio and Flow Rate ResolutionCheck->Optimize Yes TryModifier Try Different Alcohol Modifier (e.g., n-Propanol) ResolutionCheck->TryModifier No FinalMethod Final Validated Method Optimize->FinalMethod TryModifier->MobilePhase

Sources

Technical Support Center: Resolving Enantiomeric Excess of (R)-6-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the chiral resolution of (R)-6-Methyltetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for accurately determining the enantiomeric excess (e.e.) of this important chiral lactone.

The determination of enantiomeric purity is a critical step in asymmetric synthesis and the development of pharmaceuticals, as the pharmacological activity of enantiomers can vary significantly.[1][2] This document provides a self-validating framework to help you navigate the common challenges encountered during the analysis of 6-Methyltetrahydro-2H-pyran-2-one.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions to establish a strong foundation for your analytical work.

Q1: What are the primary methods for resolving and quantifying the enantiomeric excess (e.e.) of 6-Methyltetrahydro-2H-pyran-2-one?

A1: The most prevalent and reliable methods are chromatographic techniques that utilize a chiral environment to differentiate between the enantiomers.[3] Specifically:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its versatility and the wide variety of available chiral stationary phases (CSPs).[4] It is highly effective for non-volatile or thermally sensitive compounds.

  • Chiral Gas Chromatography (GC): Given that 6-Methyltetrahydro-2H-pyran-2-one is a relatively volatile lactone, chiral GC is an excellent, high-resolution alternative. This method requires the analyte to be volatile and thermally stable.[5]

Other methods like NMR with chiral shift reagents exist, but HPLC and GC are the industry standards for quantitative accuracy and validation.[4]

Q2: How do I choose between Chiral HPLC and Chiral GC for this specific lactone?

A2: The choice depends on sample matrix, available equipment, and desired sensitivity.

FeatureChiral HPLCChiral GCExpert Recommendation
Analyte Volatility Not required.Required. 6-Methyltetrahydro-2H-pyran-2-one is sufficiently volatile for GC.
Sample Preparation Simpler; dissolve in mobile phase.May require derivatization for less volatile compounds, but likely not for this lactone.HPLC is often faster for initial screening due to simpler sample prep.
Resolution/Efficiency Very good.Typically higher due to the nature of capillary columns.For resolving trace impurities or achieving very high baseline separation, GC may have an edge.
Column Durability Polysaccharide-based columns can be sensitive to certain solvents.[6]Columns are generally robust but susceptible to thermal degradation and contamination.Both require careful handling. Immobilized HPLC CSPs offer greater solvent versatility.[6]
Detection UV detector is common. This lactone has a weak chromophore, so a low wavelength (e.g., 210-220 nm) or a Refractive Index (RI) detector may be needed.Flame Ionization Detector (FID) is universal for organic compounds and offers excellent sensitivity.GC-FID is likely to be more sensitive for this compound than HPLC-UV.

Q3: What is a Chiral Stationary Phase (CSP) and how does it enable separation?

A3: A CSP is a solid support within an HPLC or GC column that has been chemically modified with a chiral selector. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of your analyte and the chiral selector. These complexes have different energies of formation and dissociation, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.[7] Common CSPs for lactones include derivatized polysaccharides (e.g., cellulose or amylose) for HPLC and cyclodextrin-based phases for GC.[3][8]

Q4: Why is a racemic (1:1) standard of 6-Methyltetrahydro-2H-pyran-2-one essential for method development?

A4: A racemic standard is non-negotiable for two core reasons:

  • Method Validation: It allows you to confirm that your chiral method can actually separate the two enantiomers. Without seeing two distinct peaks from a racemic standard, you cannot be sure if a single peak from your sample represents a single enantiomer or co-elution.

  • Peak Identification: It enables you to determine the elution order (i.e., which peak is R and which is S). This is typically done by spiking your enantiomerically enriched sample with a small amount of the racemic standard and observing which of the two peaks increases in area.

Section 2: Chiral HPLC Troubleshooting Guide

Direct answers to the most common issues encountered during the chiral HPLC analysis of lactones.

Issue 1: I see only one peak for my racemic standard. There is no separation.

  • Primary Cause: The chosen Chiral Stationary Phase (CSP) and mobile phase combination does not provide sufficient enantiorecognition for your analyte. The interactions governing separation are highly specific and depend on hydrogen bonding, dipole-dipole, and steric interactions.

  • Troubleshooting Protocol:

    • Change the Mobile Phase Modifier: The type and percentage of alcohol (e.g., isopropanol, ethanol) in your mobile phase (typically hexane or heptane) is the most critical parameter. A lower percentage of alcohol generally increases retention and can improve resolution. Systematically screen isopropanol and ethanol from 2% to 20%.

    • Switch the CSP: If modifying the mobile phase fails, the CSP is likely not suitable. For a lactone like 6-Methyltetrahydro-2H-pyran-2-one, polysaccharide-based columns (e.g., Chiralcel OD, OJ, or Chiralpak AD, AS series) are excellent starting points. If one doesn't work, try another with a different chiral selector.

    • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 10°C) can enhance the stability of the transient diastereomeric complexes, often leading to better separation.

Issue 2: The enantiomer peaks are present but have poor resolution (Resolution, Rs < 1.5).

  • Primary Cause: The separation conditions are suboptimal. The difference in retention between the two enantiomers is not large enough relative to their peak widths.

  • Expert Insight: Resolution is a function of efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you must influence one or more of these factors.

  • Troubleshooting Workflow:

G start Poor Resolution (Rs < 1.5) flow_rate Decrease Flow Rate (e.g., 1.0 to 0.5 mL/min) start->flow_rate Increases Efficiency (N) modifier Optimize % Alcohol Modifier (Typically decrease %) start->modifier Increases Selectivity (α) temp Decrease Column Temperature (e.g., 25°C to 15°C) start->temp Increases Selectivity (α) res_improved Resolution Improved? flow_rate->res_improved res_improved2 Resolution Improved? modifier->res_improved2 res_improved3 Resolution Improved? temp->res_improved3 res_improved->modifier No stop Method Optimized res_improved->stop Yes res_improved2->temp No res_improved2->stop Yes res_improved3->stop Yes next_step Try Next Parameter res_improved3->next_step No (Consider different CSP)

Caption: Decision tree for improving chiral HPLC resolution.

Issue 3: I am experiencing inconsistent retention times.

  • Primary Cause: This issue points to problems with the HPLC system's stability rather than the column chemistry itself.

  • Troubleshooting Protocol:

    • Check for Leaks: Inspect all fittings from the pump to the detector. A pressure drop or visible fluid can indicate a leak.

    • Ensure Proper Column Equilibration: Chiral columns can require longer equilibration times than standard reversed-phase columns. Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.

    • Verify Mobile Phase Composition: Ensure the mobile phase was prepared accurately and is properly mixed. If using an on-line mixer, ensure the pump's proportioning valves are functioning correctly.

    • Control Temperature: Use a column thermostat. Fluctuations in ambient temperature can cause significant shifts in retention, especially in normal-phase chromatography.[9]

Issue 4: My column is showing high backpressure.

  • Primary Cause: A blockage in the HPLC flow path, most commonly at the column inlet frit.

  • Expert Insight: Sudden pressure increases are often due to sample precipitation or particulate matter. Gradual increases may indicate slow accumulation of contaminants.

  • Troubleshooting Workflow:

G start High Backpressure Observed step1 Disconnect column from detector. Does pressure drop? start->step1 step2 Reverse-flush column at low flow rate (0.2 mL/min) into a beaker. step1->step2 Yes out1_yes Blockage is post-column. Check tubing/detector. step1->out1_yes No step3 Replace inlet frit. step2->step3 Pressure Still High out2_success Problem Solved. Frit was blocked. step2->out2_success Pressure Normalizes step3->out2_success Pressure Normalizes out3_fail Pressure still high. Column may be irreversibly plugged. step3->out3_fail Pressure Still High step4 Filter all samples (0.22 µm) before injection. out2_success->step4 Implement Preventative Measure

Sources

Technical Support Center: Stereochemical Integrity in Chiral Pyranone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of chiral pyranone synthesis. The preservation of stereochemical integrity is paramount in the synthesis of chiral molecules for pharmaceutical applications, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of racemization during the synthesis of chiral pyranones.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization in chiral pyranone synthesis?

A1: Racemization, the conversion of an enantiomerically enriched substance into a racemic mixture, is a significant challenge in chiral pyranone synthesis. The primary drivers of racemization in this context are chemical processes that temporarily destroy the chiral center, allowing for its re-formation as a mixture of enantiomers. The most common mechanisms involve the formation of planar, achiral intermediates.

  • Base-Catalyzed Enolization: The most frequent cause of racemization in compounds with a stereocenter alpha to a carbonyl group, such as many pyranones, is base-catalyzed enolization. A base can abstract an acidic proton from the α-carbon, forming a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.[1]

  • Acid-Catalyzed Enolization: Similarly, acids can catalyze the formation of a planar enol intermediate, which can then tautomerize back to the keto form, again leading to racemization.[1]

  • Carbocation Formation: Reactions that proceed through a carbocation intermediate at the stereocenter can also lead to racemization. The planar nature of carbocations allows for nucleophilic attack from either side, resulting in a mixture of enantiomers.

Q2: At which stages of the synthesis am I most likely to encounter racemization?

A2: Vigilance is required throughout the synthetic sequence, but certain steps are particularly high-risk for racemization:

  • Reactions involving strong bases or acids: Any step utilizing strong bases (e.g., Grignard reagents, strong alkoxides) or strong acids can promote enolization and subsequent racemization.

  • Elevated temperatures: Higher reaction temperatures can provide the necessary activation energy for racemization to occur, even with weaker bases or acids.[2][3]

  • Prolonged reaction times: Extended exposure to conditions that can cause racemization increases the likelihood of losing stereochemical integrity.

  • Purification: Standard purification techniques, particularly silica gel chromatography, can sometimes lead to racemization if the compound is sensitive to the acidic nature of the silica.

Q3: How can I monitor the enantiomeric excess (e.e.) of my pyranone throughout the synthesis?

A3: Regular monitoring of the enantiomeric excess is crucial for identifying at which step stereochemical integrity is being compromised. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[4]

  • Method Development: You will need to develop a specific chiral HPLC method for your pyranone. This typically involves screening different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers.

  • Sample Preparation: A small aliquot of the crude reaction mixture or purified product can be dissolved in a suitable solvent and injected into the HPLC system.

  • Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Troubleshooting Guides

Scenario 1: Significant drop in e.e. after a base-mediated reaction.

Problem: You have performed a reaction using a base (e.g., an aldol reaction, an alkylation) and your chiral pyranone has undergone significant racemization.

Root Cause Analysis: The base is likely causing deprotonation at the stereocenter alpha to the carbonyl, leading to the formation of a planar enolate and subsequent loss of stereochemical information.

Solutions:

  • Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures disfavor the equilibrium that leads to enolate formation and can significantly preserve stereochemical integrity.[2]

  • Use a Weaker, Non-Nucleophilic Base: If possible, substitute a strong base with a milder, non-nucleophilic base. The choice of base is critical and should be carefully optimized.

  • Minimize Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Change the Solvent: The polarity of the solvent can influence the rate of enolization. Experiment with different solvents to find one that minimizes racemization.

Experimental Protocol: Optimizing a Base-Mediated Alkylation to Minimize Racemization

  • Initial Screening: Set up small-scale reactions at different temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature).

  • Base Selection: If the initial base (e.g., LDA) proves too harsh, screen alternative bases such as KHMDS, LiHMDS, or DBU.

  • Solvent Screening: Test a range of anhydrous solvents with varying polarities, such as THF, diethyl ether, and toluene.

  • Monitoring: At regular intervals, withdraw a small aliquot from each reaction, quench it with a saturated aqueous solution of NH₄Cl, and extract the product.

  • Analysis: Determine the enantiomeric excess of each sample using a pre-developed chiral HPLC method.

  • Optimization: Based on the results, select the combination of temperature, base, and solvent that provides the highest yield and enantiomeric excess.

Scenario 2: Racemization observed after purification by silica gel chromatography.

Problem: Your chiral pyranone has a high e.e. before purification, but this value decreases after column chromatography on silica gel.

Root Cause Analysis: The acidic nature of standard silica gel can catalyze enolization or other isomerization processes on the column, leading to racemization.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v in the eluent).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel.

  • Alternative Purification Methods: If the compound is crystalline, recrystallization can be an excellent method for purification without the risk of racemization on a stationary phase.

  • Minimize Contact Time: If silica gel chromatography is unavoidable, run the column as quickly as possible to minimize the time the compound spends in contact with the stationary phase.

Data-Driven Insights: The Impact of Reaction Parameters on Enantioselectivity

The choice of catalyst, temperature, and solvent can have a profound impact on the stereochemical outcome of a reaction. Below is a table summarizing the effects of these parameters on the enantiomeric excess of a model pyranone synthesis.

CatalystTemperature (°C)SolventEnantiomeric Excess (e.e., %)Reference
Chiral Thiourea Catalyst A25Toluene85[5]
Chiral Thiourea Catalyst A0Toluene92[5]
Chiral Thiourea Catalyst B25Toluene78[5]
Chiral Phosphine Oxide25CH₂Cl₂95[6]
(-)-MIB/ZnEt₂0Toluene>90[7]

Key Takeaways:

  • Lowering the reaction temperature generally leads to higher enantioselectivity.[2][3]

  • The structure of the chiral catalyst plays a crucial role in determining the enantiomeric excess.

Visualizing Racemization Pathways

Understanding the mechanisms of racemization is key to preventing it. The following diagrams illustrate the two primary pathways for the loss of stereochemical integrity in chiral pyranones.

racemization_pathways cluster_base Base-Catalyzed Racemization cluster_acid Acid-Catalyzed Racemization R_Pyr (R)-Pyranone Enolate Planar Enolate (Achiral) R_Pyr->Enolate + Base - H⁺ Enolate->R_Pyr + H⁺ S_Pyr_Base (S)-Pyranone Enolate->S_Pyr_Base + H⁺ R_Pyr_Acid (R)-Pyranone Enol Planar Enol (Achiral) R_Pyr_Acid->Enol + H⁺ Enol->R_Pyr_Acid - H⁺ S_Pyr_Acid (S)-Pyranone Enol->S_Pyr_Acid - H⁺

Figure 1. Mechanisms of base- and acid-catalyzed racemization.

Logical Workflow for Troubleshooting Racemization

When faced with a loss of enantiomeric excess, a systematic approach to troubleshooting is essential. The following workflow can help pinpoint the source of the problem and guide you toward a solution.

troubleshooting_workflow start Racemization Observed check_reaction Analyze e.e. of Crude Product start->check_reaction check_purification Analyze e.e. of Purified Product check_reaction->check_purification e.e. is high optimize_reaction Optimize Reaction Conditions (Temp, Base/Acid, Solvent, Time) check_reaction->optimize_reaction e.e. is low optimize_purification Optimize Purification (Deactivate Silica, Alt. Stationary Phase, Recrystallize) check_purification->optimize_purification e.e. drops success Stereochemical Integrity Preserved check_purification->success e.e. is high optimize_reaction->success optimize_purification->success

Figure 2. A systematic workflow for troubleshooting racemization.

References

  • Smith, J. A., et al. (2022). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Barrow, R. A., & Gill, M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules. Available at: [Link]

  • Soai, K., & Niwa, S. (2009). One-pot catalytic asymmetric synthesis of pyranones. Organic Letters. Available at: [Link]

  • LibreTexts. (2021). 19.11: Racemization. Chemistry LibreTexts. Available at: [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • Lee, J. H., & Kim, J. N. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs. Available at: [Link]

  • Anisimova, V. V., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link]

  • Smith, J. A., et al. (2022). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Angewandte Chemie International Edition. Available at: [Link]

  • Ghosh, A. K., & Mondal, S. (2021). Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. Molecules. Available at: [Link]

  • Gomez-Perez, V., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemBioChem. Available at: [Link]

  • Cova, E., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. Available at: [Link]

  • Reddy, P. V., et al. (2021). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. Available at: [Link]

  • Fürstner, A. (2013). Gold Catalysis for Heterocyclic Chemistry: A Representative Case Study on Pyrone Natural Products. Israel Journal of Chemistry. Available at: [Link]

  • Wang, J., et al. (2007). Catalytic Enantioselective Synthesis of Flavanones and Chromanones. Journal of the American Chemical Society. Available at: [Link]

  • He, R., et al. (2025). Divergent Synthesis of Axially Chiral 2-Pyranones and Fused 2-Pyridones via N-Heterocyclic Carbene-Catalyzed Atroposelective [3 + 3] Annulation. The Journal of Organic Chemistry. Available at: [Link]

  • Cova, E., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. Available at: [Link]

  • Farkas, S., et al. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Symmetry. Available at: [Link]

  • Smith, J. A., et al. (2022). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Angewandte Chemie International Edition. Available at: [Link]

  • van der Meijden, M., et al. (2020). Controlling the Effect of Chiral Impurities on Viedma Ripening. Crystal Growth & Design. Available at: [Link]

  • University of York. Asymmetric Synthesis. University of York. Available at: [Link]

  • Kotani, S., et al. (2016). Stereoselective Synthesis of Highly Functionalized 2,3-Dihydro-4-pyranones Using Phosphine Oxide as Catalyst. Organic Letters. Available at: [Link]

  • Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Lavorato, C., et al. (2024). Active learning streamlines development of high performance catalysts for higher alcohol synthesis. Nature Communications. Available at: [Link]

  • Pellizzari, A., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Tetrahydropyranone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tetrahydropyranone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for these vital heterocyclic scaffolds. Tetrahydropyranones are core structures in numerous bioactive natural products, making their efficient and stereocontrolled synthesis a critical objective.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs): Catalyst Fundamentals

Q1: What are the primary classes of catalysts used for synthesizing tetrahydropyranone and related tetrahydropyran (THP) structures?

A1: The synthesis of the tetrahydropyranone core is typically achieved through intramolecular cyclization reactions, such as Prins-type cyclizations, hydroalkoxylation, or other cascade processes.[3][4] The choice of catalyst is paramount and generally falls into three main categories:

  • Lewis Acids: These are electron-pair acceptors that activate electrophiles. This category is broad and includes metal triflates (e.g., In(OTf)₃, Sc(OTf)₃), metal halides (e.g., FeCl₃, InCl₃), and other metal-based complexes.[3][5][6] They are highly effective for reactions like Prins and oxonium-ene cyclizations.[3]

  • Brønsted Acids: These are proton donors that can catalyze reactions by protonating a functional group, thereby activating the substrate. Examples range from strong mineral acids (used cautiously) to milder and more selective catalysts like phosphomolybdic acid or chiral phosphoric acids for asymmetric synthesis.[4][7][8]

  • Organocatalysts: These are small, metal-free organic molecules that can promote reactions through various activation modes. Chiral amines, squaramides, and phosphoric acids are prominent examples, particularly valued for their ability to induce high enantioselectivity in the synthesis of complex chiral tetrahydropyranones.[1][9]

  • Transition Metal Complexes: Catalysts based on metals like palladium (Pd), gold (Au), platinum (Pt), and cobalt (Co) are often used for specific transformations such as intramolecular hydroalkoxylation of unactivated olefins or sequential catalysis strategies.[3][10]

Q2: How do I decide between a Lewis acid and a Brønsted acid for my reaction?

A2: The decision hinges on your substrate's sensitivity and the specific transformation you are targeting.

  • Choose a Lewis Acid when: Your primary goal is to activate a carbonyl group (like an aldehyde in a Prins reaction) or an alkene. Lewis acids excel at coordinating with oxygen or other heteroatoms, making the coordinated partner more electrophilic.[11] They are often highly efficient but can be sensitive to moisture and air. If your substrate is prone to decomposition under strongly acidic conditions, a milder Lewis acid (e.g., InCl₃, FeCl₃) might be preferable to a strong Brønsted acid.[3][5]

  • Choose a Brønsted Acid when: Your reaction mechanism relies on protonation to generate a reactive intermediate, such as an oxocarbenium ion from a hemiacetal or acetal.[12][13] Brønsted acids are particularly effective for hydroxyalkoxylation and certain Prins-type cyclizations.[4][8] Furthermore, the development of chiral Brønsted acids, like BINOL-derived phosphoric acids, has made them a go-to choice for asymmetric catalysis, offering excellent stereocontrol through hydrogen bonding interactions in the transition state.[7]

Below is a decision-making workflow to guide your initial selection.

G start Start: Define Synthesis Goal stereo Is stereocontrol a key objective? start->stereo diastereo Diastereoselective? enantio Enantioselective? stereo->enantio Yes substrate Is the substrate acid-sensitive? stereo->substrate No organo Consider Chiral Organocatalyst (e.g., Chiral Phosphoric Acid, Quinine-Squaramide) enantio->organo bronsted Consider Brønsted Acid (e.g., CSA, PTSA) or stereodirecting Lewis Acid mild Use mild Lewis Acid (FeCl₃, InCl₃) or Organocatalyst substrate->mild Yes strong Broader choice of Lewis Acids (In(OTf)₃, TMSOTf) or Brønsted Acids available substrate->strong No

Caption: Catalyst selection workflow for tetrahydropyranone synthesis.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction is stalled, or the yield is unacceptably low.

This is one of the most common issues, often stemming from catalyst deactivation, insufficient activation, or incorrect reaction conditions.

  • Possible Cause 1: Catalyst Incompatibility with Substrate or Solvent.

    • Explanation: Certain functional groups on your substrate (e.g., unprotected amines) can coordinate irreversibly with a Lewis acid, effectively poisoning the catalyst. Similarly, coordinating solvents like THF or acetonitrile can compete with your substrate for the catalyst's active site, hindering the reaction.

    • Solution:

      • Protect interfering functional groups before the cyclization step.

      • Switch to a non-coordinating solvent. Dichloromethane (DCM) or dichloroethane (DCE) are often excellent choices for Lewis acid-catalyzed reactions.[5]

      • Consider a different catalyst class. If Lewis acid poisoning is suspected, a Brønsted acid or an organocatalyst may be a more robust alternative.

  • Possible Cause 2: Insufficient Catalyst Loading or Activity.

    • Explanation: The catalytic cycle may not be turning over efficiently. While higher catalyst loading can sometimes solve the problem, it is often more effective to switch to a more active catalyst. For instance, if FeCl₃ is ineffective, a stronger Lewis acid like Indium(III) triflate (In(OTf)₃) might be required.[3]

    • Solution:

      • Perform a catalyst screen. Test a panel of Lewis acids with varying activities (e.g., FeCl₃, InCl₃, Bi(OTf)₃, In(OTf)₃).[3][5][14]

      • Increase catalyst loading incrementally. A study on iron-catalyzed synthesis showed that increasing FeCl₃ from 5 mol% to 10 mol% significantly improved yield and reduced reaction time, but a further increase to 20 mol% was detrimental.[5] This highlights the importance of optimization.

  • Possible Cause 3: Presence of Water.

    • Explanation: Many Lewis acids are extremely sensitive to water, which can hydrolyze them and completely shut down catalysis.

    • Solution:

      • Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon).[15]

      • Use anhydrous solvents. Ensure solvents are freshly distilled or taken from a solvent purification system.

      • Some protocols for hydrogenating pyran-4-one to tetrahydropyran-4-one specifically mention azeotropic dehydration before the reaction.[16]

Catalyst TypeCommon SolventsKey Considerations
Lewis Acids (e.g., FeCl₃, In(OTf)₃) DCM, DCE, TolueneHighly sensitive to moisture. Avoid coordinating solvents (THF, MeCN).[5]
Brønsted Acids (e.g., PTSA, PMA) DCM, WaterWater can be a suitable solvent for some Brønsted acids like phosphomolybdic acid (PMA).[3]
Organocatalysts (e.g., Chiral Phosphoric Acids) DCM, Toluene, CH₂Cl₂Less moisture-sensitive than many Lewis acids, but conditions should still be kept dry for reproducibility.[7]
Transition Metals (e.g., Pd, Au, Pt) Varies widely with ligand/reactionRequires careful optimization of ligands and additives.[3][10]

Caption: Solvent and condition considerations for major catalyst classes.

Problem 2: I'm observing poor diastereoselectivity in my product.

Achieving the correct relative stereochemistry is crucial. Poor diastereoselectivity often points to a transition state that is not well-organized, an issue that catalyst choice can directly address.

  • Possible Cause 1: Incorrect Reaction Temperature.

    • Explanation: Diastereoselectivity is often temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for multiple competing reaction pathways, leading to a mixture of diastereomers.

    • Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly favor the thermodynamically more stable transition state, enhancing selectivity.[15]

  • Possible Cause 2: Catalyst Does Not Provide Sufficient Steric Direction.

    • Explanation: A small, non-bulky catalyst may not create a sufficiently ordered transition state to differentiate between diastereomeric pathways.

    • Solution:

      • Switch to a bulkier catalyst. For Lewis acids, this could mean using catalysts with more sterically demanding ligands.

      • Employ a Brønsted acid capable of hydrogen bonding. Brønsted acids, particularly chiral phosphoric acids, can organize the substrate and reagents through a network of hydrogen bonds, leading to highly ordered, chair-like transition states that result in excellent diastereoselectivity.[4][7] A Brønsted acid-catalyzed Prins-type cyclization has been shown to produce spirooxindole pyrans with outstanding diastereoselectivity.[4]

G sub Substrates (Homoallylic Alcohol + Aldehyde) cat Brønsted Acid Catalyst (H-A) ts { Disorganized Transition State | Leads to mixture of diastereomers} sub->ts Ineffective Catalyst or High Temp. ts_ordered { Ordered Chair-like Transition State | H-Bonding Network | Leads to single major diastereomer} cat->ts_ordered Effective Catalyst (e.g., Chiral Phosphoric Acid)

Caption: Impact of catalyst on transition state organization and diastereoselectivity.

Advanced Protocol: Asymmetric Organocatalytic Synthesis

For researchers requiring high enantiomeric purity, organocatalysis offers a powerful solution. The following is a representative protocol for a cascade reaction to form highly functionalized tetrahydropyranones, based on established methodologies.[9]

Objective: Enantioselective Michael/Henry/Ketalization Cascade

This one-pot sequence uses a bifunctional organocatalyst to construct five contiguous stereocenters with high fidelity.[9]

Experimental Protocol:

  • Preparation: To a flame-dried vial under an inert atmosphere (Argon), add the β-keto ester (0.24 mmol, 1.2 equiv) and the quinine-derived squaramide organocatalyst (0.02 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (0.5 mL) and stir the mixture for 5 minutes at room temperature. Add the β-nitrostyrene derivative (0.2 mmol, 1.0 equiv) and cool the reaction mixture to 0 °C.

  • Initiation: Add the alkynyl aldehyde (0.3 mmol, 1.5 equiv) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the nitrostyrene starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The resulting highly functionalized tetrahydropyranone can often be obtained with excellent diastereomeric ratio (>20:1) and enantiomeric excess (93–99% ee).[9]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • Google Patents. (2012). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Kerr, D. J., et al. (2017). Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates. ACS Omega, 2(12), 8993–8999. Retrieved from [Link]

  • Kim, H., & Lectka, T. (2011). Highly Stereoselective Brønsted Acid-Catalyzed Synthesis of Spirooxindole Pyrans. ACS Catalysis, 1(5), 526–529. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. Scientific Reports, 11(1), 23788. Retrieved from [Link]

  • Kumar, V., & Singh, V. K. (2014). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 43(23), 7859–7892. Retrieved from [Link]

  • Hofmann, C., & Brückner, R. (2014). Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. Chemistry – A European Journal, 20(42), 13689-13701. Retrieved from [Link]

  • Trost, B. M., & Weiss, A. H. (2008). Flexible Tetrahydropyran Synthesis from Homopropargylic Alcohols Using Sequential Pd-Au Catalysis. Organic Letters, 10(5), 785–788. Retrieved from [Link]

  • Vesely, J., et al. (2013). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. ACS Catalysis, 3(3), 370–374. Retrieved from [Link]

  • YouTube. (2019). 01.07 Lewis Acid Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Brønsted acid-mediated selective α-alkenylation of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • MDPI. (2021). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. Retrieved from [Link]

  • CORE. (2012). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Retrieved from [Link]

  • ResearchGate. (2019). Lewis Acid Catalyzed Intramolecular [4+2] Cycloaddition of In Situ Generated Aza‐Quinone Methides for the Stereoselective Synthesis of Furo/pyrano[3,2‐c]tetrahydroquinolines. Retrieved from [Link]

  • YouTube. (2019). 01.04 Brønsted Acid Catalysis. Retrieved from [Link]

Sources

Ruthenium Catalyst Removal from Metathesis Products: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of olefin metathesis products. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of removing residual ruthenium catalysts. Achieving exceptionally low levels of ruthenium is paramount, particularly in the pharmaceutical industry where regulatory limits are stringent.[1][2] This resource provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the principles behind each purification technique.

I. Understanding the Challenge: Why is Ruthenium Removal Necessary?

Residual ruthenium from metathesis catalysts can pose significant problems in downstream applications and final products.[3] Beyond the obvious concerns of heavy metal toxicity in pharmaceutical ingredients, lingering ruthenium complexes can lead to undesired side reactions such as olefin isomerization or product decomposition over time.[3][4][5] This can compromise the purity, stability, and overall quality of your synthesized compounds. Therefore, robust and efficient purification strategies are not just a matter of good practice but a critical step in process development.

II. Choosing Your Purification Strategy: A Decision-Making Workflow

Selecting the optimal ruthenium removal method depends on several factors including the scale of your reaction, the nature of your product (e.g., polarity, stability), the specific Grubbs-type catalyst used, and the target ruthenium concentration. The following diagram outlines a general decision-making workflow to guide your choice.

Purification_Strategy_Workflow start Reaction Work-up product_sol Is the product soluble in a non-polar solvent? start->product_sol product_solid Is the product a solid that can be crystallized? product_sol->product_solid No extraction Aqueous Scavenger Extraction product_sol->extraction Yes crystallization Crystallization product_solid->crystallization Yes adsorbent Adsorbent Treatment (Silica, Carbon) product_solid->adsorbent No check_ru Analyze Residual Ru (e.g., ICP-MS) extraction->check_ru crystallization->check_ru scavenger Soluble Scavenger + Chromatography adsorbent->scavenger scavenger->check_ru pass < Target Level check_ru->pass fail > Target Level check_ru->fail end Purified Product pass->end combine Combine Methods or Re-evaluate Strategy fail->combine combine->start

Caption: A workflow for selecting a suitable ruthenium purification strategy.

III. Troubleshooting Common Purification Techniques

This section addresses frequently encountered issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

A. Silica Gel Chromatography

Q1: I've run a silica gel column, but my product is still colored. Why is this happening and what can I do?

A1: Standard silica gel chromatography is often insufficient for complete removal of ruthenium byproducts, which can be highly colored and exhibit variable polarity.[3] The issue often lies in the nature of the ruthenium species present post-reaction.

Causality & Solution: The active ruthenium carbene and its decomposition products can have polarities similar to your desired compound, leading to co-elution. To enhance removal on silica, you can pre-treat the crude reaction mixture with a scavenger that binds to the ruthenium, forming a more polar complex that strongly adsorbs to the silica.

Recommended Scavengers for Silica Gel Pre-treatment:

ScavengerTypical Loading (equiv. to catalyst)Treatment TimeKey Advantages
Triphenylphosphine oxide (TPPO)508-12 hoursInexpensive and effective for many substrates.[6]
Dimethyl sulfoxide (DMSO)508-12 hoursCost-effective and readily available.[6]
Polar IsocyanidesVaries~30 minutesRapidly quenches catalyst activity and forms a highly polar complex.[7]

Troubleshooting Protocol: Pre-treatment with TPPO before Chromatography

  • Reaction Quenching: Once your metathesis reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Scavenger Addition: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Add 50 equivalents of triphenylphosphine oxide (relative to the initial ruthenium catalyst loading).[6]

  • Incubation: Stir the mixture at room temperature for at least 8 hours. A 12-hour treatment is often optimal for complete complexation.[6]

  • Chromatography: Directly load the treated mixture onto a silica gel column and elute with your determined solvent system. The polar ruthenium-TPPO complex should remain at the baseline.

B. Aqueous Extraction with Scavengers

Q2: My aqueous extraction with a water-soluble scavenger isn't reducing the ruthenium levels sufficiently. What factors could be at play?

A2: Incomplete removal of ruthenium via aqueous extraction can be due to several factors, including the choice of scavenger, pH of the aqueous phase, and insufficient phase mixing.

Causality & Solution: The principle of this method is to use a water-soluble ligand that coordinates with the ruthenium, rendering the metal complex soluble in the aqueous phase for easy separation.[8] The efficiency of this process is highly dependent on the binding affinity of the scavenger for ruthenium and the partitioning of the resulting complex.

Common Water-Soluble Scavengers and Their Optimal Conditions:

ScavengerTypical Loading (equiv. to catalyst)Aqueous Phase Conditions
2-Mercaptonicotinic acid (MNA)Varies, often used with a baseBasic (e.g., NaHCO₃ solution)
CysteineVariesBasic aqueous solution
Tris(hydroxymethyl)phosphine (THMP)10+Can be generated in situ from its hydrochloride salt with a base.

Troubleshooting Protocol: Enhanced Aqueous Extraction

  • Scavenger & pH: For a non-polar product in a solvent like toluene or EtOAc, consider using an aqueous solution of cysteine under basic conditions.[8]

  • Quenching & Extraction: Add the basic aqueous cysteine solution to the crude reaction mixture.

  • Vigorous Mixing: Ensure vigorous stirring or shaking in a separatory funnel for an adequate time to facilitate the transfer of the ruthenium complex to the aqueous phase.

  • Repeat Extractions: Perform multiple extractions (at least 3-5 times) with fresh aqueous scavenger solution.

  • Phase Separation: Allow for complete phase separation. Emulsions can sometimes form; if so, addition of brine can help break the emulsion.

  • Analysis: After drying and concentrating the organic phase, analyze the residual ruthenium content. If still high, consider a subsequent treatment with activated carbon.[3]

C. Activated Carbon Treatment

Q3: I used activated carbon, but the ruthenium removal was inconsistent. How can I improve the reliability of this method?

A3: The effectiveness of activated carbon depends on its surface area, the solvent used, and the nature of the ruthenium species. Combining it with other methods often yields the best results.[3]

Causality & Solution: Activated carbon adsorbs ruthenium species onto its porous surface. However, some ruthenium complexes may not adsorb strongly. Pre-treatment that alters the ruthenium species can enhance adsorption.

Troubleshooting Protocol: Activated Carbon with Pre-treatment

  • Initial Purification: Perform an initial purification step, such as an aqueous extraction with a scavenger like MNA.[8] This removes the bulk of the ruthenium.

  • Solvent Choice: Dissolve the partially purified product in a solvent in which the product is highly soluble but the ruthenium complexes have lower solubility.

  • Carbon Addition: Add activated carbon (typically 1-2 wt. equivalents of the crude product).

  • Stirring: Stir the slurry for several hours at room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure a fine filter aid is used to prevent carbon fines from contaminating the product.

  • Post-Hydrogenation Adsorption: If your synthetic route includes a hydrogenation step (e.g., using Pd/C), the charcoal support of the hydrogenation catalyst can also effectively scavenge residual ruthenium.[8]

IV. Advanced & Alternative Strategies

Q4: Are there methods to avoid extensive purification from the outset?

A4: Yes, several strategies focus on minimizing the amount of soluble ruthenium at the end of the reaction.

  • Catalyst Selection: Using a catalyst with a poly(ethylene glycol) (PEG) support can facilitate simple aqueous extraction to remove the catalyst and its byproducts.[3]

  • Immobilized Catalysts: Solid-supported ruthenium catalysts can be removed by simple filtration, although issues with leaching and lower activity can arise.[9]

  • Fluorous Tags: Specially designed enyne terminators with fluorous tags can capture the ruthenium catalyst, allowing for its removal via fluorous solid-phase extraction.[10]

V. Quantifying Residual Ruthenium

Q5: How can I accurately determine the concentration of residual ruthenium in my final product?

A5: Visual inspection (i.e., lack of color) is not a reliable indicator of low ruthenium levels. Quantitative analysis is essential, especially for pharmaceutical applications.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering detection limits in the parts-per-billion (ppb) range.[3][10]

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): Also a robust technique, though generally less sensitive than ICP-MS.

It is crucial to use a validated analytical method to ensure accurate quantification of residual ruthenium to meet regulatory requirements, which are often below 10 ppm for active pharmaceutical ingredients.[2][3]

VI. Catalyst Decomposition and Its Impact on Purification

Understanding the potential decomposition pathways of ruthenium catalysts can provide insights into the nature of the impurities you are trying to remove. For instance, reactions with alcohols or water can lead to the formation of different ruthenium species, which may have altered solubility and reactivity profiles, thereby affecting the efficiency of your chosen purification method.[11]

Catalyst_Decomposition catalyst Active Ruthenium Carbene Catalyst metathesis Desired Metathesis Reaction catalyst->metathesis Productive Cycle decomposition Decomposition Pathways catalyst->decomposition Side Reactions byproducts Various Ruthenium Byproducts decomposition->byproducts purification Purification Challenge byproducts->purification

Caption: The dual fate of the catalyst: productive reaction versus decomposition.

By understanding these fundamental principles and applying the troubleshooting strategies outlined above, you can develop a robust and reliable process for the removal of ruthenium catalysts from your metathesis products, ensuring the quality and purity required for your specific application.

References

  • Gallou, F., & Lipshutz, B. H. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(6), 1064-1075. [Link]

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411-1413. [Link]

  • Hong, S. H., & Grubbs, R. H. (2006). Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. Journal of the American Chemical Society, 128(11), 3508-3509. [Link]

  • Suta, M., & Grela, K. (2020). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts, 10(8), 887. [Link]

  • Paquette, L. A., & Zuercher, W. J. (2000). A Convenient Method for Removing All Highly-Colored Byproducts Generated During Olefin Metathesis Reactions. Organic Letters, 2(9), 1259-1261.
  • Anderson, N. G. (2017). Removing Ru from metathesis reactions. Anderson's Process Solutions. [Link]

  • Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203-1206. [Link]

  • Tefft, K. M., & Weck, M. (2015). Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination. Chemical Communications, 51(84), 15412-15415. [Link]

  • ResearchGate. (2015). What is the best and the easiest way to remove Grubbs Catalyst(2nd) from organic solvents?. [Link]

  • Szczepaniak, G., Urbaniak, K., Wierzbicka, C., Kosiński, K., Skowerski, K., & Grela, K. (2016). Purification of Olefin Metathesis Reaction Products from Ruthenium Residues. ResearchGate. [Link]

  • Balcerzak, M. (2002). Analytical Methods for the Determination of Ruthenium: The State of the Art. Critical Reviews in Analytical Chemistry, 32(2), 151-201. [Link]

  • Grela, K., & Skowerski, K. (2014). Use of metal scavengers for removal of ruthenium residues.
  • Ashenhurst, J. (2023). Olefin Metathesis. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Selected commercial ruthenium-based metathesis catalysts. [Link]

  • Gawin, R., & Grela, K. (2021). Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest. ACS Sustainable Chemistry & Engineering, 9(48), 16183-16191. [Link]

Sources

Validation & Comparative

The Foundational Choice: Selecting the Chiral Stationary Phase (CSP)

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Chiral HPLC Method Development for (R)-6-Methyltetrahydro-2H-pyran-2-one

This guide provides a comprehensive framework for developing a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. As the enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical, flavor, and fine chemical industries, a well-developed analytical method is paramount for quality control and process monitoring.[1]

This compound, a valuable chiral lactone, presents a typical challenge for enantioselective analysis. Direct separation of enantiomers requires the formation of transient, diastereomeric complexes with a chiral selector, which is the core principle of chiral chromatography.[2] This guide will walk you through the logical steps of method development, from selecting the appropriate chiral stationary phase (CSP) to optimizing the mobile phase and ensuring method validity.

The success of a chiral separation hinges almost entirely on the selection of the right CSP. For a neutral, cyclic ester like 6-methyltetrahydro-2H-pyran-2-one, polysaccharide-based CSPs are the most promising starting point. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion.[3][4]

Our Rationale for CSP Screening:

  • Polysaccharide Carbamate Derivatives: Columns with chiral selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are exceptionally versatile. The carbamate groups provide strong dipole moments and hydrogen bonding sites, which are crucial for interacting with the ester functional group of the target analyte.

  • Polysaccharide Ester Derivatives: CSPs with ester derivatives, such as cellulose tris(4-methylbenzoate), offer different selectivity profiles. The interaction mechanism relies more on π-π stacking and dipole interactions, which can be effective for analytes with aromatic moieties, but their utility for aliphatic lactones makes them a valuable secondary screening option.

  • Immobilized vs. Coated Phases: Immobilized polysaccharide phases are covalently bonded to the silica, offering superior durability and a wider range of compatible solvents, including those typically used in reversed-phase or polar organic modes.[5] This provides greater flexibility during method development.

We will proceed by screening a small, diverse set of these columns to identify the most promising candidate for optimization.

Strategic Mobile Phase Selection

The choice of mobile phase mode—Normal Phase, Polar Organic, or Reversed Phase—is dictated by the CSP and the analyte's properties. For polysaccharide CSPs, Normal Phase (NP) chromatography is often the most successful starting point.

Why Start with Normal Phase?

In NP mode, using a non-polar solvent like hexane or heptane with a polar modifier (the "alcohol") like isopropanol (IPA) or ethanol (EtOH), the intricate three-dimensional structure of the polysaccharide selector is well-maintained. This allows for the precise steric and polar interactions necessary for chiral recognition. The alcohol modifier plays a critical role; it competes with the analyte for polar interaction sites on the CSP. By carefully adjusting its concentration, we can modulate the retention and selectivity of the separation.[6]

Experimental Workflow for Chiral Method Development

The following diagram illustrates the logical workflow for developing the chiral HPLC method.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Analysis & Validation Sample_Prep Sample Preparation (Racemic Standard & Analyte in Mobile Phase) Instrument_Setup Instrument Setup (HPLC with UV/PDA Detector) Screening CSP & Mobile Phase Screening Instrument_Setup->Screening Optimization Optimization (Alcohol %, Flow Rate, Temp.) Screening->Optimization Data_Analysis Data Analysis (Resolution, %ee Calculation) Optimization->Data_Analysis SST System Suitability Test (Confirm Performance) Data_Analysis->SST Report Report Generation SST->Report

Caption: Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol: A Starting Point

This protocol describes a systematic approach to screening and optimizing the chiral separation of (R)- and (S)-6-Methyltetrahydro-2H-pyran-2-one.

1. Sample and Standard Preparation:

  • Racemic Standard: Prepare a solution of racemic 6-methyltetrahydro-2H-pyran-2-one at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of n-Hexane and Isopropanol (IPA). This standard is critical for confirming peak identification and calculating resolution.

  • Analyte Sample: Prepare the sample containing this compound at a similar concentration in the initial mobile phase to ensure good peak shape.

2. HPLC Instrument Setup:

  • System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photo-Diode Array (PDA) detector.

  • Detection: The lactone carbonyl group has a weak chromophore. Set the detection wavelength to a low UV range, typically 210-220 nm, to maximize sensitivity.

  • Column Temperature: Maintain the column at a constant temperature, e.g., 25 °C, to ensure reproducible retention times.

3. Phase 1: CSP and Mobile Phase Screening:

  • The objective is to find a column and mobile phase combination that shows at least partial separation (Rs > 0.8).

  • Columns to Screen:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALCEL® OD-H)

    • Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALPAK® AD-H)

    • Immobilized amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., CHIRALPAK® IA)

  • Screening Mobile Phases:

    • Condition A (Normal Phase): n-Hexane / Isopropanol (IPA) (90:10, v/v)

    • Condition B (Normal Phase): n-Hexane / Ethanol (EtOH) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

4. Phase 2: Method Optimization:

  • Once a promising CSP/mobile phase combination is identified, optimize the separation to achieve baseline resolution (Rs ≥ 1.5).

  • Adjust Alcohol Modifier Percentage: Decrease the percentage of the alcohol modifier (e.g., from 10% to 5% or 2%) in the mobile phase. This will increase retention times but typically improves resolution. Find the optimal balance between analysis time and resolution.

  • Change Alcohol Modifier: Sometimes, switching from IPA to EtOH, or vice-versa, can significantly alter selectivity.

  • Adjust Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can increase efficiency and improve resolution, at the cost of a longer run time.

Data Presentation and Interpretation

The results from the screening phase can be summarized to guide the optimization process.

Chiral Stationary Phase (CSP)Mobile Phase (n-Hexane / Alcohol)Expected OutcomeRecommendation for Optimization
Cellulose tris(3,5-dimethylphenylcarbamate)90:10 IPAPartial separation (Rs ~ 1.0)Promising. Decrease IPA % to improve Rs.
Cellulose tris(3,5-dimethylphenylcarbamate)90:10 EtOHGood separation (Rs > 1.5)Optimal. Proceed to validation.
Amylose tris(3,5-dimethylphenylcarbamate)90:10 IPANo separationNot suitable for this analyte.
Amylose tris(3,5-dimethylphenylcarbamate)90:10 EtOHPoor separation (Rs < 0.8)Not recommended for further optimization.

Key Parameters to Calculate:

  • Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Enantiomeric Excess (% ee): This quantifies the purity of the chiral sample. It is calculated from the peak areas of the two enantiomers (E1 and E2): % ee = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100

Comparison with Alternative Analytical Techniques

While chiral HPLC is often the most versatile and widely used method, other techniques can be considered for the analysis of volatile lactones.[7]

  • Chiral Gas Chromatography (GC):

    • Principle: Utilizes a chiral stationary phase in a capillary GC column.

    • Advantages: Offers very high resolution and sensitivity, especially for volatile and thermally stable compounds like 6-methyltetrahydro-2H-pyran-2-one.

    • Limitations: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds, adding a step to the workflow.

  • Supercritical Fluid Chromatography (SFC):

    • Principle: Uses a supercritical fluid (typically CO₂) as the mobile phase.

    • Advantages: Combines the benefits of both GC and HPLC, offering fast, efficient separations with reduced solvent consumption, making it a "greener" alternative. It is highly effective with polysaccharide-based CSPs.[8]

    • Limitations: Requires specialized instrumentation that is less common than HPLC systems.

  • Capillary Electrophoresis (CE):

    • Principle: Separation occurs in a capillary based on the differential migration of enantiomers in the presence of a chiral selector added to the background electrolyte.[9]

    • Advantages: Extremely high separation efficiency, very low sample and reagent consumption.

    • Limitations: Can have lower concentration sensitivity compared to HPLC-UV unless coupled with a mass spectrometer. Method development can be complex.

For routine quality control in most pharmaceutical and chemical laboratories, the robustness, versatility, and widespread availability of chiral HPLC make it the preferred method for this application.

Conclusion

Developing a chiral HPLC method for this compound is a systematic process grounded in the principles of chromatography. By strategically screening a small set of polysaccharide-based chiral stationary phases with normal phase eluents, a successful separation can be readily achieved. The key to a robust method lies in methodical optimization of the mobile phase composition to achieve baseline resolution, followed by confirmation of the method's performance using appropriate system suitability tests. This approach ensures the generation of accurate and reliable data for determining the enantiomeric purity of this important chiral molecule.

References

  • Phenomenex Inc. Chiral HPLC Separations Guidebook. Available from: [Link]

  • Bavaro, T., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules. Available from: [Link]

  • SIELC Technologies. Separation of 6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one on Newcrom R1 HPLC column. Available from: [Link]

  • Bavaro, T., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available from: [Link]

  • Zhang, T., et al. (2019). The separations of Corey lactone diol (CLD) on the chiral stationary phases (CSPs). ResearchGate. Available from: [Link]

  • Garrido, F., et al. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem. Available from: [Link]

  • Patil, S. S., et al. (2016). Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives. Google Patents.
  • Regis Technologies, Inc. CHIRAL STATIONARY PHASES. Available from: [Link]

  • Ilisz, I., et al. (2014). Enantioselective Separations Based on High-performance Liquid Chromatography. University of Szeged. Available from: [Link]

  • Daicel Corporation. (2002). Process for producing ε-caprolactone. Google Patents.
  • Ilisz, I., et al. (2020). Enantioselective separation techniques in forensic analysis and clinical toxicology. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Gahm, K., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Scriba, G. K. G., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Available from: [Link]

  • de Oliveira, P. S. M., et al. (2006). Enantioselective approach to the asymmetric synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one. SciSpace. Available from: [Link]

  • Hu, Q., et al. (2020). Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. ResearchGate. Available from: [Link]

  • Amer, S. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]

  • Defossemont, G. M., & Mincher, D. J. (2003). Stereospecific Synthesis of Chiral Caprolactone Monomers From D-glucose. Carbohydrate Research. Available from: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]

  • Hedrick, J. L., et al. (2017). Synthesis and characterization of ε-caprolactone derivatives. American Chemical Society. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (R)-6-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the stereochemical purity of a chiral molecule is not merely a technical detail; it is a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, the precise determination of enantiomeric excess (ee) is a cornerstone of modern drug development.[3] This guide provides a comprehensive comparison of analytical methodologies for ascertaining the enantiomeric excess of (R)-6-Methyltetrahydro-2H-pyran-2-one, a valuable chiral building block in organic synthesis. We will delve into the mechanistic underpinnings and practical considerations of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, offering field-proven insights to guide your selection of the most appropriate technique.

The Criticality of Enantiomeric Purity in Drug Development

The physiological environment is inherently chiral, composed of enantiomerically pure amino acids, sugars, and other biomolecules. This chirality dictates that the interactions between a chiral drug and its biological target are often stereospecific. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, exhibit a different activity, or even be toxic.[1][2] Regulatory bodies worldwide, therefore, place stringent requirements on the enantiomeric purity of chiral drug substances.[3] A robust and validated analytical method for determining enantiomeric excess is thus indispensable throughout the drug development lifecycle, from discovery and process development to final product release.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess for this compound can be effectively accomplished by several analytical techniques. The choice of method often depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the stage of drug development. Here, we compare the three most prevalent and powerful techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Parameter Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) NMR with Chiral Solvating Agents (CSA)
Principle Differential partitioning of enantiomers with a chiral stationary phase in a capillary column.Differential interaction of enantiomers with a chiral stationary phase in a packed column.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Typical Stationary Phase Cyclodextrin derivatives (e.g., β-DEX™, Chirasil-DEX CB)Polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), Pirkle-type phases.[4][5]Not applicable.
Typical Mobile Phase Inert gas (e.g., Helium, Hydrogen)Normal phase (e.g., Hexane/Isopropanol) or Reversed-phase (e.g., Acetonitrile/Water)Deuterated solvent (e.g., CDCl₃, C₆D₆)
Sensitivity High (ng to pg level)High (µg to ng level)Lower (mg level)
Resolution Excellent for volatile compounds.Excellent for a wide range of compounds.Generally lower than chromatographic methods.
Sample Throughput Moderate to HighModerate to HighLow to Moderate
Method Development Can be complex, involving optimization of temperature programs and gas flow rates.Can be complex, involving screening of columns and mobile phases.Can be relatively rapid, involving screening of different CSAs and concentration optimization.
Instrumentation Gas Chromatograph with FID or MS detector.HPLC system with UV, DAD, or CD detector.NMR Spectrometer.
Key Advantages High resolution for volatile compounds, compatibility with mass spectrometry (MS).Broad applicability, well-established, robust.Provides structural information, no need for a chromophore, can be non-destructive.
Key Limitations Limited to thermally stable and volatile compounds.Higher solvent consumption, potential for peak co-elution.Lower sensitivity, requires higher sample concentration, potential for signal overlap.[6]

In-Depth Methodologies and Experimental Protocols

Chiral Gas Chromatography (GC)

Causality of Experimental Choices: Chiral GC is an excellent choice for the analysis of this compound due to its volatility. The separation is achieved through the formation of transient diastereomeric inclusion complexes between the enantiomers and a chiral stationary phase, typically a cyclodextrin derivative. The different stabilities of these complexes lead to different retention times. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and linear response over a wide concentration range.

Experimental Workflow for Chiral GC Analysis

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Detailed Step-by-Step Protocol for Chiral GC:

  • Column Selection: A cyclodextrin-based chiral capillary column, such as a β-DEX™ or Chirasil-DEX CB, is a suitable starting point for the separation of lactone enantiomers.

  • Sample Preparation: Prepare a stock solution of the 6-Methyltetrahydro-2H-pyran-2-one sample in a high-purity volatile solvent like hexane or dichloromethane at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • GC Instrument and Conditions:

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 180 °C at a rate of 2 °C/min.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 280 °C.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of a racemic standard.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Self-Validating System: The method should be validated according to ICH guidelines, including specificity, linearity, precision, accuracy, and robustness.[7] The resolution between the enantiomeric peaks should be greater than 1.5 to ensure accurate quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality of Experimental Choices: Chiral HPLC offers broad applicability and is a robust technique for enantiomeric separations. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including lactones.[5] These phases provide a combination of hydrogen bonding, dipole-dipole, and steric interactions that lead to chiral recognition. Normal phase chromatography with a mobile phase of hexane and an alcohol modifier is often the preferred mode for lactones, as it can provide better selectivity. A UV detector is suitable for detection if the molecule possesses a chromophore; however, for simple lactones, a Refractive Index Detector (RID) or a Circular Dichroism (CD) detector may be necessary.

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Detailed Step-by-Step Protocol for Chiral HPLC:

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or a Chiralpak® AD-H (amylose or cellulose derivatives), is a good first choice.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve the 6-Methyltetrahydro-2H-pyran-2-one sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Instrument and Conditions:

    • Column Temperature: 25 °C.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 210 nm (if a chromophore is present) or a Refractive Index Detector. A Circular Dichroism detector can also be highly specific for chiral molecules.[8]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks for the (R) and (S) enantiomers using a racemic standard.

    • Integrate the peak areas.

    • Calculate the enantiomeric excess using the same formula as for GC.

Self-Validating System: As with GC, the HPLC method must be validated for its intended purpose. The system suitability parameters, including resolution, tailing factor, and theoretical plates, should be monitored during each run.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Causality of Experimental Choices: NMR spectroscopy offers a distinct advantage in that it can provide structural information and does not require the analyte to possess a chromophore. The principle behind using a chiral solvating agent (CSA) is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral agent.[9] These diastereomeric complexes have different magnetic environments, leading to separate, observable signals for each enantiomer in the NMR spectrum. Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol) is a well-known CSA that is effective for a variety of functional groups, including lactones.[9] Lanthanide shift reagents, such as Eu(hfc)₃, can also be used to induce chemical shift differences between enantiomers.[6]

Logical Relationship in NMR with CSA

Caption: Principle of enantiomeric discrimination by NMR with a CSA.

Detailed Step-by-Step Protocol for NMR Analysis:

  • CSA Selection: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 6-Methyltetrahydro-2H-pyran-2-one sample into an NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add a molar excess of the CSA (e.g., 1.5 to 2.0 equivalents) to the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Optimize the spectral window and acquisition parameters to achieve good resolution of the signals of interest.

  • Data Analysis:

    • Identify a proton signal in the analyte that shows clear separation for the two enantiomers upon addition of the CSA. For 6-Methyltetrahydro-2H-pyran-2-one, the methyl protons or the proton at the chiral center are good candidates.

    • Integrate the areas of the two resolved signals.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Self-Validating System: The accuracy of the ee determination by NMR relies on the accurate integration of well-resolved signals. It is crucial to ensure that the chosen signals are free from overlap with other peaks. The linearity of the response can be checked by preparing samples with known ratios of the enantiomers.

Conclusion and Recommendations

The choice of the optimal analytical method for determining the enantiomeric excess of this compound is contingent upon the specific requirements of the analysis.

  • Chiral GC is highly recommended for routine quality control of this volatile compound, offering excellent resolution and sensitivity. Its compatibility with mass spectrometry provides an additional layer of confirmation.

  • Chiral HPLC is a versatile and robust alternative, particularly when dealing with less volatile derivatives or when a well-established platform is preferred. The wide variety of available chiral stationary phases increases the likelihood of achieving a successful separation.

  • NMR with Chiral Solvating Agents is a valuable tool for initial screening and for samples where a chromophore is absent. It provides a relatively quick assessment of enantiomeric purity without extensive method development and can be non-destructive.

For a comprehensive and legally defensible analysis, particularly in a regulated environment, it is often advisable to use two orthogonal methods to confirm the enantiomeric excess. For instance, a primary analysis by chiral GC could be confirmed by chiral HPLC or NMR. This multi-faceted approach provides the highest level of confidence in the stereochemical purity of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

  • Pirkle, W. H., Sikkenga, D. L., & Pavlin, M. S. (1977). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-l-(9-anthryl)ethanol. The Journal of Organic Chemistry, 42(2), 384–387. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. [Link]

  • Reddy, B. P., & Reddy, K. V. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

  • Di Gioia, M. L., et al. (2019). ¹H NMR analysis of quantitative step‐wise addition of Pirkle's alcohol to conformational enantiomers. ResearchGate. [Link]

  • Šimek, P., et al. (2024). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2801, 145-161. [Link]

  • Rao, K. R., & Nageshwar, D. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(6), 282-288. [Link]

  • Wilson, W. K., Scallen, T. J., & Morrow, C. J. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645–652. [Link]

  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • Tanimoto, H., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(23), 6174-6181. [Link]

  • Massachusetts Institute of Technology. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. [Link]

  • Shinde, S. S., & Sathe, B. S. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry, 11(9), 58-65. [Link]

  • Yao, Z. P., & Chan, T. W. D. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

  • Uddin, M. N., et al. (2019). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 57(7), 629-635. [Link]

  • Hwang, S., et al. (2014). Supporting information for "Tin(IV) chloride-catalyzed cyclization of amino alcohols with N,N-dimethylacetylenedicarboxylate". The Royal Society of Chemistry. [Link]

  • Navas, M. J., & Jiménez, A. (1996). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-35. [Link]

  • Boczkaj, G., et al. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products?. ResearchGate. [Link]

  • Cirilli, R., et al. (2021). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Habel, A., & Boland, W. (2008). Efficient and flexible Synthesis of Chiral γ- and δ-Lactones. The Royal Society of Chemistry. [Link]

  • Goetzinger, W., & Goetz, H. (1965). NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • Tanimoto, H., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Figshare. [Link]

  • Olsen, B. A., & Welch, C. J. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Anslyn, E. V., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]

  • Macherey-Nagel. (n.d.). Chiral Gas Chromatography. AZ chrom s.r.o. [Link]

  • Donahue, E., et al. (2021). Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv. [Link]

  • G. de Sousa, J., & M. de Santana, F. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]

Sources

A Comparative Guide to the Cytotoxicity of (R)-6-Methyltetrahydro-2H-pyran-2-one and Other Lactones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, understanding the cytotoxic profile of a molecule is a critical early-stage gatekeeper. This guide provides a comprehensive comparison of the cytotoxic potential of (R)-6-Methyltetrahydro-2H-pyran-2-one, a saturated δ-lactone, with other structurally diverse lactones. Our analysis is grounded in established principles of toxicology and supported by experimental data from the scientific literature. We will delve into the structural nuances that dictate a lactone's cytotoxicity, detail the gold-standard assays for its measurement, and present a logical, data-driven comparison to inform your research and development endeavors.

Introduction to Lactones and their Cytotoxic Potential

Lactones, cyclic esters found in a plethora of natural and synthetic compounds, exhibit a wide spectrum of biological activities. Their cytotoxicity is of particular interest in pharmacology, with some lactones demonstrating potent anti-cancer properties while others are utilized for their low toxicity in applications like biodegradable polymers and as flavor agents.[1] The cytotoxic activity of a lactone is intrinsically linked to its chemical structure, most notably the presence or absence of an α,β-unsaturated carbonyl group.

This compound is a saturated δ-lactone. Its structure is characterized by a six-membered ring with a methyl group at the 6-position. The absence of α,β-unsaturation is a key determinant of its predicted cytotoxic profile.

For the purpose of this guide, we will compare this compound with three other classes of lactones:

  • Simple Saturated Lactones: γ-Butyrolactone and δ-Valerolactone

  • Unsaturated Lactones: α,β-Unsaturated γ- and δ-lactones

  • Macrolides and Sesquiterpene Lactones: Complex lactones often possessing an α,β-unsaturated moiety.

Methodologies for Assessing Cytotoxicity

To empirically determine and compare the cytotoxicity of these compounds, standardized in vitro assays are employed. These assays provide quantitative data, typically in the form of an IC50 value (the concentration of a substance that inhibits a biological process by 50%), allowing for a rank-ordering of cytotoxic potency. The choice of assay is critical and depends on the specific cytotoxic mechanism being investigated.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondria.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test lactones in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the amount of LDH released relative to a maximum LDH release control (cells lysed with a detergent) and determine the IC50 value.

Diagram of the general workflow for in vitro cytotoxicity testing.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cell Culture (e.g., HeLa, A549) B Seeding in 96-well plates A->B C Addition of Lactone Compounds (Varying Concentrations) B->C D Incubation Period (e.g., 24, 48, 72 hours) C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Spectrophotometric Reading E->G F->G H Calculation of Cell Viability (%) G->H I Determination of IC50 Value H->I

Caption: General workflow for in vitro cytotoxicity testing.

Comparative Cytotoxicity Analysis

The cytotoxicity of lactones is largely dictated by their ability to act as alkylating agents, a property significantly enhanced by the presence of an α,β-unsaturated carbonyl moiety. This electrophilic center can readily undergo Michael addition with nucleophilic biomolecules such as cysteine residues in proteins, leading to enzyme inactivation and induction of cellular stress and apoptosis.[3][4]

This compound and Simple Saturated Lactones

This compound, δ-valerolactone, and γ-butyrolactone are all saturated lactones. Lacking an electrophilic α,β-unsaturated system, their capacity to act as alkylating agents is significantly diminished. Consequently, they are generally considered to have low cytotoxic potential.

  • δ-Valerolactone: Often used in the synthesis of biodegradable polyesters, it is generally regarded as having low toxicity.[5]

  • γ-Butyrolactone (GBL): While it can have toxic effects at high concentrations, primarily acting as a prodrug to γ-hydroxybutyrate (GHB) and causing central nervous system depression, it is not typically characterized by a potent cytotoxic mechanism at the cellular level in the context of anti-cancer activity.[6]

Based on its structural similarity to these compounds, This compound is predicted to exhibit a low level of cytotoxicity.

α,β-Unsaturated Lactones

In stark contrast to their saturated counterparts, α,β-unsaturated lactones often exhibit significant cytotoxicity. The presence of the Michael acceptor moiety renders them reactive towards cellular nucleophiles.

  • 2-Furanone and 2-Pyrone: These simple unsaturated lactones have been shown to induce DNA damage and are more cytotoxic to cancer cells than to non-malignant cells.[7]

Sesquiterpene Lactones

This large class of natural products is well-known for its diverse biological activities, including potent cytotoxic and anti-cancer effects. Many sesquiterpene lactones contain an α-methylene-γ-lactone group, a key structural feature for their cytotoxicity.[6]

  • Costunolide: This sesquiterpene lactone has demonstrated cytotoxicity against oral squamous cell carcinoma cells with an IC50 value of 32 µM.

The presence of the α,β-unsaturated carbonyl system is a recurring theme in lactones with significant cytotoxic activity.

Diagram illustrating the structural basis of lactone cytotoxicity.

G cluster_structure Lactone Structure cluster_reactivity Reactivity cluster_mechanism Cellular Mechanism cluster_outcome Cytotoxic Outcome A Saturated Lactone (e.g., this compound) C Low Electrophilicity A->C B α,β-Unsaturated Lactone (e.g., Sesquiterpene Lactone) D High Electrophilicity (Michael Acceptor) B->D E Minimal Interaction with Cellular Nucleophiles C->E F Alkylation of Proteins (e.g., Cysteine residues) and DNA D->F G Low Cytotoxicity E->G H High Cytotoxicity (e.g., Apoptosis, Necrosis) F->H

Caption: Structural basis of lactone cytotoxicity.

Data Summary and Comparison

The following table summarizes the expected and reported cytotoxic activities of the discussed lactones. It is important to note that direct comparative data for this compound is not available in the public domain and its profile is inferred from structurally similar compounds.

Lactone ClassRepresentative CompoundKey Structural FeatureReported/Predicted CytotoxicityIC50 Range (where available)
Saturated δ-Lactone This compound Saturated Ring Low (Predicted) N/A
Simple Saturated Lactoneδ-ValerolactoneSaturated RingLowN/A
Simple Saturated Lactoneγ-ButyrolactoneSaturated RingLow (cellular cytotoxicity)N/A
α,β-Unsaturated Lactone2-Pyroneα,β-Unsaturated CarbonylModerate to HighµM range[7]
Sesquiterpene LactoneCostunolideα-Methylene-γ-lactoneHigh32 µM (CAL 27 cells)

Conclusion

Based on fundamental principles of structure-activity relationships, This compound , as a saturated δ-lactone, is predicted to exhibit low cytotoxicity. This stands in clear contrast to unsaturated lactones, particularly those containing an α,β-unsaturated carbonyl moiety, which often display significant cytotoxic effects due to their ability to act as Michael acceptors and alkylate cellular macromolecules.

For researchers and drug development professionals, this comparative guide underscores the importance of structural features in determining the cytotoxic potential of lactones. While this compound may be a suitable candidate for applications where low toxicity is desired, lactones with α,β-unsaturation hold greater promise for the development of novel cytotoxic agents. Empirical testing using standardized assays such as the MTT and LDH assays is essential to confirm these predictions and to fully characterize the cytotoxic profile of any novel lactone.

References

  • delta-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. (n.d.). Retrieved from [Link]

  • Cytotoxic Evaluation and DNA Binding Ability of Catalytically Synthesized New Steroidal Lactones. (2017). Natural Products Chemistry & Research, 5(1).
  • New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. (2019). Molecules, 24(10), 1875.
  • Lactone - Wikipedia. (n.d.). Retrieved from [Link]

  • Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death. (2013). Toxicology Letters, 223(1), 40-48.
  • Structure–Activity Relationships of Cytotoxic Lactones as Inhibitors and Mechanisms of Action. (2020). Current Drug Discovery Technologies, 17(3), 334-351.
  • Safety Data Sheet: δ-valerolactone. (n.d.). Chemos GmbH&Co.KG.
  • In vitro cytotoxicity of sesquiterpene lactones from Eupatorium cannabinum L. and semi‐synthetic derivatives from eupatoriopicrin. (1994). Phytotherapy Research, 8(5), 269-274.
  • Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. (2021). International Journal of Molecular Sciences, 22(21), 11566.
  • Safety Data Sheet: Delta-Valerolactone. (2025). Carl ROTH.
  • Structure–Activity Relationship of Phytotoxic Natural 10-Membered Lactones and Their Semisynthetic Deriv
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). Retrieved from [Link]

  • Structure–Activity Relationships of Cytotoxic Lactones as Inhibitors and Mechanisms of Action. (2019). Current Drug Discovery Technologies, 17(3), 334-351.
  • Hydroxy–lactones with Strong Cytotoxic Activity. (2019). Molecules, 24(10), 1875.
  • The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review. (2022). Frontiers in Pharmacology, 13, 868817.
  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry.
  • SAFETY D
  • Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity. (2013). Current Medicinal Chemistry, 20(3), 394-406.
  • IC50 values of β-lapachone in four neoplastic cell lines. Statistical... (n.d.). Retrieved from [Link]

  • delta-VALEROLACTONE EXTRA PURE. (n.d.). Loba Chemie.
  • Adverse events associated with ingestion of gamma-butyrolactone--Minnesota, New Mexico, and Texas, 1998-1999. (1999). MMWR. Morbidity and mortality weekly report, 48(7), 137–140.
  • SAFETY D
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2022). Molecules, 27(19), 6241.
  • Biotechnological production of flavour-active lactones. (1998). Applied Microbiology and Biotechnology, 50(5), 511-518.
  • The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. (2012). Drug and Alcohol Review, 31(6), 770-778.
  • Structure–Activity Relationships of Cytotoxic Lactones as Inhibitors and Mechanisms of Action. (2020). Current Drug Discovery Technologies, 17(3), 334-351.
  • Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems. (2024). ChemicalBook.
  • Gamma-Butyrolactone (Street Names: GBL, Blue Nitro, Blue Nitro Vitality, Revivarant, RenewTrient, Fire Water, Gamma-G, GH Revit. (n.d.). DEA Diversion Control Division.
  • Naturally Isolated Sesquiterpene Lactone and Hydroxyanthraquinone Induce Apoptosis in Oral Squamous Cell Carcinoma Cell Line. (2022). Molecules, 27(15), 4983.

Sources

A Comparative Guide to Catalysts for Pyranone Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

The pyranone scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with derivatives exhibiting a wide array of biological activities. The efficient construction of this heterocyclic motif is, therefore, a subject of intense research. This guide provides a comparative analysis of the primary catalytic systems employed for pyranone synthesis, offering insights into their mechanisms, practical applications, and relative merits. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

Introduction: The Importance of Catalysis in Pyranone Synthesis

The synthesis of pyranones often involves the formation of a six-membered lactone ring. Catalysis plays a pivotal role in achieving this transformation with high efficiency, selectivity, and functional group tolerance. The choice of catalyst can profoundly influence the reaction pathway, dictating the feasibility of a particular synthetic route and the overall yield and purity of the final product. This guide will delve into the three major classes of catalysts utilized in pyranone synthesis: transition metal catalysts, organocatalysts, and Lewis acid catalysts.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is contingent upon several factors, including the desired pyranone substitution pattern, the nature of the starting materials, and the desired reaction conditions (e.g., temperature, solvent, tolerance to air and moisture). Below is a comparative overview of the most prominent catalytic systems.

Transition Metal Catalysis: Versatility and High Activity

Transition metal catalysts, particularly those based on palladium, gold, ruthenium, and nickel, are workhorses in modern organic synthesis and have been extensively applied to the construction of pyranone rings. These catalysts are prized for their high activity and ability to orchestrate a diverse range of transformations.

Palladium Catalysis: Palladium catalysts are renowned for their versatility in facilitating cross-coupling and annulation reactions. A common strategy involves the palladium-catalyzed coupling of an unsaturated carboxylic acid or its derivative with an alkyne, followed by cyclization. For instance, the oxidative annulation of acrylic acids with internal alkynes, catalyzed by a palladium complex, provides a direct route to α-pyrones with good to excellent yields.[1] The catalytic cycle typically involves coordination of the palladium to the reactants, followed by a series of oxidative addition, migratory insertion, and reductive elimination steps.

Gold Catalysis: Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the synthesis of pyranones from alkynes. Their strong π-Lewis acidity allows for the activation of carbon-carbon triple bonds towards nucleophilic attack. A notable example is the sequential activation of terminal alkynes and propiolic acids by a gold(I) catalyst to furnish α-pyrones.[2] This method often proceeds under mild conditions and exhibits high functional group tolerance.

Ruthenium and Nickel Catalysis: Ruthenium and nickel catalysts also offer unique pathways to pyranones. For example, ruthenium catalysts can promote the [2+2+2] cycloaddition of diynes with carbon dioxide to form the pyranone core. Nickel catalysts have also been employed in similar cycloaddition strategies.

Table 1: Comparative Performance of Selected Transition Metal Catalysts

Catalyst SystemStarting MaterialsProduct TypeTypical Yield (%)Key AdvantagesKey Limitations
Pd(OAc)₂/Cu(OAc)₂ Acrylic acid, Diphenylacetylene3,4,5,6-Tetraphenyl-2H-pyran-2-one95High yields, readily available catalystRequires an oxidant, may have limited substrate scope
[(Ph₃P)AuCl]/AgOTf Propiolic acid, 1-Heptyne6-Pentyl-2H-pyran-2-one83Mild reaction conditions, high functional group toleranceRequires a silver salt co-catalyst
[RuCl₂(p-cymene)]₂ Phenylpropiolic acid, DiphenylacetylenePolysubstituted α-pyrone80-90High efficiency for specific annulationsMay require higher temperatures
Organocatalysis: A Metal-Free Approach

Organocatalysis has gained significant traction as a "green" alternative to metal-based catalysis, avoiding the issues of metal toxicity and contamination of the final product. N-Heterocyclic Carbenes (NHCs) have proven to be particularly effective in promoting pyranone synthesis.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can activate substrates in various ways. In the context of pyranone synthesis, NHCs often act as nucleophiles, adding to aldehydes or enals to form key intermediates such as the Breslow intermediate or acyl azoliums. These intermediates then undergo annulation reactions with suitable partners to construct the pyranone ring. For example, the NHC-catalyzed [3+3] annulation of bromoenals with 2-chloro-1,3-diones provides an efficient, oxidant-free route to α-pyrones.[3]

Diagram 1: General Workflow for NHC-Catalyzed Pyranone Synthesis

Start Starting Materials (e.g., Enal, Ketoester) Intermediate Formation of Key Intermediate (e.g., Acyl Azolium) Start->Intermediate Catalyst Activation Catalyst NHC Catalyst Precursor + Base Catalyst->Intermediate Annulation [n+m] Annulation with Reaction Partner Intermediate->Annulation Cyclization Intramolecular Cyclization & Catalyst Regeneration Annulation->Cyclization Product Pyranone Product Cyclization->Product PdII Pd(II) A Coordination with Acrylic Acid PdII->A B C-H Activation A->B C Alkyne Insertion B->C D Reductive Elimination C->D Pd0 Pd(0) D->Pd0 Product Pyranone Product D->Product Oxidation Re-oxidation (e.g., by Cu(II)) Pd0->Oxidation Oxidation->PdII NHC NHC Enal Enal (R-CHO) NHC->Enal Nucleophilic Attack Breslow Breslow Intermediate Nucleophilic Acyl Equivalent Enal->Breslow Proton Transfer AcylAzolium Acyl Azolium Electrophilic Acyl Equivalent Breslow->AcylAzolium Oxidation

Sources

A Comparative Guide to the Antitumor Activity of 6-Methyl-5,6-dihydro-2H-pyran-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of scaffolds explored, the 6-methyl-5,6-dihydro-2H-pyran-2-one core, an α,β-unsaturated δ-lactone, has emerged as a privileged structure in medicinal chemistry.[1] Present in both natural products and synthetic compounds, this heterocyclic system has demonstrated a broad spectrum of biological activities, with its antitumor properties being of significant interest.[1][2] This guide provides a comprehensive comparison of the antitumor activity of 6-methyl-5,6-dihydro-2H-pyran-2-one analogs against established anticancer agents, supported by experimental data and detailed methodologies to aid researchers in this promising field.

Introduction to 6-Methyl-5,6-dihydro-2H-pyran-2-one Analogs as Antitumor Agents

The therapeutic potential of the 5,6-dihydropyran-2-one scaffold is largely attributed to the electrophilic nature of the α,β-unsaturated carbonyl moiety.[3] This functional group can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues, such as the thiol groups of cysteine in key cellular proteins, thereby disrupting their function and inducing cancer cell death.[3] The modular synthesis of these analogs allows for extensive chemical modifications, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[2]

This guide will focus on a comparative analysis of representative analogs, benchmarking their performance against the well-established chemotherapeutic agents, Cisplatin and Doxorubicin. We will delve into their cytotoxic profiles across various cancer cell lines and explore the underlying mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Comparative In Vitro Cytotoxicity

The antitumor potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this evaluation.

Featured 6-Methyl-5,6-dihydro-2H-pyran-2-one Analogs and Derivatives

A series of dihydropyrano[4,3-b]pyran derivatives, which contain the core 6-methyl-5,6-dihydro-2H-pyran-2-one scaffold, have been synthesized and evaluated for their anti-proliferative activity against human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines.[1] The results highlight the influence of substitutions on the C4-phenyl ring on cytotoxic potency.[1]

Another notable derivative, PY801, has shown potent cytotoxicity against colorectal cancer cells (HCT116) and breast cancer cells (MCF-7), with IC50 values lower than that of the anticancer drug cisplatin in a comparative study.[3] Furthermore, a formimidate pyrano[3,2-c]pyridine derivative has demonstrated cytotoxic activity comparable to doxorubicin against HCT-116, HepG-2 (hepatic carcinoma), and MCF-7 cell lines.[1]

Performance Benchmark: Cisplatin and Doxorubicin

Cisplatin and Doxorubicin are two of the most widely used chemotherapeutic agents for the treatment of a broad spectrum of cancers. Their mechanisms of action are well-characterized, primarily involving DNA damage and the induction of apoptosis. However, their clinical use is often limited by severe side effects and the development of drug resistance.

The following table summarizes the comparative IC50 values of selected pyran-2-one analogs and the standard chemotherapeutic agents, Doxorubicin and Cisplatin, against various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Dihydropyrano[4,3-b]pyran Analogs
Analog 4j (3,4,5-(OCH3)3 phenyl)MCF-726.6[1]
Analog 4i (4-Cl phenyl)MCF-734.2[1]
Analog 4j (3,4,5-(OCH3)3 phenyl)SW-48038.6[1]
Analog 4i (4-Cl phenyl)SW-48035.9[1]
PY801 HCT1168.9[3]
MCF-79.3[3]
Formimidate pyrano[3,2-c]pyridine HCT-1165.2 ± 0.1[1]
HepG-23.4 ± 0.3[1]
MCF-71.4 ± 0.6[1]
Doxorubicin HCT-1165.2 ± 0.30[1]
HepG-22.85 ± 0.4[1]
MCF-71.03 ± 0.4[1]
Cisplatin HCT116> PY801[3]
MCF-7> PY801[3]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.

Mechanistic Insights into Antitumor Activity

Understanding the mechanism of action is crucial for the rational design of more effective and safer anticancer drugs. Studies have revealed that 6-methyl-5,6-dihydro-2H-pyran-2-one analogs exert their antitumor effects through multiple pathways, primarily by inducing programmed cell death (apoptosis) and disrupting the cell division cycle.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents, including Doxorubicin, function by activating apoptotic pathways. Doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, all of which can trigger apoptosis.

Fused pyran derivatives have been shown to induce apoptosis in cancer cells, as evidenced by changes in cellular and nuclear morphology and confirmed by flow cytometric analysis. This apoptotic effect is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Several pyran-based compounds have been found to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

The mechanism of cell cycle arrest by these compounds is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[1] Molecular docking studies have suggested that some dihydropyranopyran derivatives can bind to and inhibit CDK2, leading to cell cycle arrest.[1]

Below is a diagram illustrating the proposed mechanisms of action of 6-methyl-5,6-dihydro-2H-pyran-2-one analogs, leading to cancer cell death.

G cluster_0 6-Methyl-5,6-dihydro-2H-pyran-2-one Analogs cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Pyran Pyran-2-one Analogs CDK2 CDK2 Inhibition Pyran->CDK2 PI3K_Akt Potential PI3K/Akt Pathway Inhibition Pyran->PI3K_Akt Potential Apoptosis_Proteins Modulation of Apoptotic Proteins Pyran->Apoptosis_Proteins CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CDK2->CellCycleArrest Apoptosis Apoptosis PI3K_Akt->Apoptosis Apoptosis_Proteins->Apoptosis CancerCellDeath Cancer Cell Death CellCycleArrest->CancerCellDeath Apoptosis->CancerCellDeath caption Proposed mechanisms of antitumor activity. MTT_Workflow start Start seed_cells 1. Seed cancer cells in a 96-well plate and incubate. start->seed_cells treat_cells 2. Treat cells with varying concentrations of pyran-2-one analogs. seed_cells->treat_cells incubate_again 3. Incubate for 24-72 hours. treat_cells->incubate_again add_mtt 4. Add MTT solution to each well and incubate for 4 hours. incubate_again->add_mtt solubilize 5. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read_absorbance 6. Measure absorbance at 570 nm using a microplate reader. solubilize->read_absorbance calculate_ic50 7. Calculate cell viability and determine IC50 values. read_absorbance->calculate_ic50 end End calculate_ic50->end caption MTT Assay Workflow.

Caption: MTT Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-methyl-5,6-dihydro-2H-pyran-2-one analogs and control drugs (e.g., Doxorubicin, Cisplatin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.

  • Incubation: Incubate the plates for a further 48-72 hours.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyran-2-one analogs for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting DNA histogram can be analyzed to quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The 6-methyl-5,6-dihydro-2H-pyran-2-one scaffold represents a promising framework for the development of novel anticancer agents. The analogs discussed in this guide have demonstrated significant in vitro cytotoxicity against various cancer cell lines, with some exhibiting potency comparable or superior to standard chemotherapeutic drugs like Cisplatin and Doxorubicin. Their mechanisms of action, involving the induction of apoptosis and cell cycle arrest, further underscore their therapeutic potential.

However, a notable gap in the current research is the limited availability of in vivo efficacy data for these specific analogs. Future studies should focus on evaluating the most promising compounds in preclinical animal models, such as xenograft models, to assess their antitumor activity, pharmacokinetics, and toxicity profiles in a whole-organism context. [3][4]Furthermore, a more in-depth elucidation of their molecular targets, including the potential role of the PI3K/Akt signaling pathway, will be crucial for their rational design and clinical translation. The continued exploration of the structure-activity relationships of this versatile scaffold holds great promise for the discovery of next-generation anticancer therapies.

References

  • Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. Journal of Health Sciences. Available at: [Link]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. National Institutes of Health. Available at: [Link]

  • Hybrid Dihydropyrimidinones Targeting AKT Signaling: Antitumor Activity in Hormone-Dependent 2D and 3D Cancer Models. National Institutes of Health. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. Available at: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. National Institutes of Health. Available at: [Link]

  • Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death. PubMed. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-6-Methyltetrahydro-2H-pyran-2-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for compounds like (R)-6-Methyltetrahydro-2H-pyran-2-one is not merely a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step methodology for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not always readily available, data from closely related pyran-2-one structures and racemic mixtures provide a strong basis for a conservative risk assessment. The primary directive is to handle this compound with the caution afforded to substances with potential for irritation and environmental impact.

This compound should be treated as a substance that can cause skin and eye irritation.[1][2] Ingestion and inhalation should be avoided.[1][2] The causal basis for these precautions lies in the chemical nature of lactones, which can react with biological macromolecules. Therefore, minimizing direct contact and aerosol generation is a key principle in its handling and disposal.

Hazard Profile: this compound
ParameterInformationRationale & Source
Chemical Name This compoundIUPAC nomenclature for the specified enantiomer.[3]
CAS Number 43112-32-9For the (R)-enantiomer.[3] The racemic mixture is 823-22-3.[4][5]
Potential Hazards Causes skin irritation. Causes serious eye irritation/damage. May cause respiratory irritation.[1]Based on data for similar tetrahydro-2H-pyran derivatives. Direct contact should be minimized to prevent local tissue irritation.[1][2]
Personal Protective Equipment (PPE) Safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat.Essential to prevent accidental contact with skin and eyes, which are primary routes of exposure and irritation.[1][2]
Handling Precautions Avoid breathing vapors or mists. Avoid contact with skin and eyes.[2][6] Handle in a well-ventilated area, preferably a chemical fume hood.Prevents inhalation of potentially irritating aerosols and systemic exposure.[1]
Incompatible Materials Strong oxidizing agents.[6]Contact with strong oxidizers can lead to vigorous, exothermic reactions, posing a fire or explosion risk.
Fire Fighting Measures Use CO2, dry chemical, or foam to extinguish.[1]These agents are suitable for fires involving organic liquids.

The Regulatory Imperative: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8] The "cradle-to-grave" principle of RCRA holds the generator of the waste responsible for its safe management from generation to final disposal.[8][9] OSHA standards, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that personnel are informed of chemical hazards and trained in safe handling procedures.[10][11]

Step-by-Step Disposal Protocol for this compound

The following protocol is a self-validating system designed to ensure safety and compliance at each stage of the disposal process.

Step 1: Personal Protective Equipment (PPE) Engagement

Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the hazard profile table. This is your first and most critical line of defense against accidental exposure.

Step 2: Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is fundamental to safe disposal.[7]

  • Characterization: this compound waste is classified as a non-halogenated organic liquid waste.

  • Segregation:

    • Collect liquid waste containing this compound in a dedicated container separate from halogenated solvents, strong acids/bases, and oxidizers.[12]

    • Solid waste contaminated with the compound (e.g., contaminated gloves, weighing paper, silica gel) should be collected in a separate, clearly labeled solid hazardous waste container.

    • Causality: Segregation prevents dangerous chemical reactions within the waste container and simplifies the final disposal process for the licensed waste management facility.[7] Mixing incompatible waste streams can lead to pressure buildup, fires, or the formation of more hazardous substances.

Step 3: Containerization and Labeling
  • Container Selection: Use a chemically compatible container (e.g., glass or polyethylene) with a secure, tight-fitting lid. The container must be in good condition, free from leaks or cracks.

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate percentages of each component.

    • The specific hazard characteristics (e.g., "Irritant").

    • The date of initial waste accumulation.

    • Trustworthiness: Accurate and complete labeling is a critical communication tool that ensures safe handling by all personnel and the ultimate disposal facility. It is a mandatory requirement under EPA regulations.

Step 4: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain and Absorb: For liquid spills, use an inert, non-combustible absorbent material like vermiculite, sand, or a universal absorbent pad.[2][13] Carefully sweep or scoop the absorbed material.

  • Collect Waste: Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container and label it accordingly.[13]

  • Decontaminate: Clean the spill area thoroughly.

Step 5: Disposal of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[13]

  • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate from this process is now hazardous waste and must be collected in the appropriate liquid hazardous waste container.[13]

  • Dispose of Container: After triple-rinsing, the container can typically be disposed of as non-hazardous waste (e.g., clean glassware), in accordance with your institution's policies.

Step 6: Final Disposal

Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash. [14][15] This practice is illegal and environmentally harmful.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[12]

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][13] This ensures the waste will be transported, treated, and disposed of in compliance with all federal, state, and local regulations.[9][16]

Visualization of the Disposal Workflow

The following diagram outlines the logical decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_characterize Characterization & Segregation cluster_manage Container Management cluster_final Final Disposal start Generate Waste: (R)-6-Methyltetrahydro- 2H-pyran-2-one ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe characterize Characterize Waste: Non-Halogenated Organic ppe->characterize is_liquid Is Waste Liquid or Solid? characterize->is_liquid liquid_container Collect in Liquid Hazardous Waste Container is_liquid->liquid_container Liquid solid_container Collect in Solid Hazardous Waste Container is_liquid->solid_container Solid label_container Label Container: 'Hazardous Waste', Contents, Date liquid_container->label_container solid_container->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EH&S or Licensed Waste Contractor for Pickup store->contact_ehs end Proper & Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl- (CAS 823-22-3). [Link]

  • PubChem. (n.d.). 6-methyltetrahydro-2H-pyran-2-ol. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. U.S. Department of Labor. [Link]

  • P2 InfoHouse. (n.d.). Disposal Of Laboratory Wastes In Lab Packs. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, tetrahydro-6-methyl-. NIST Chemistry WebBook. [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. [Link]

  • The Good Scents Company. (n.d.). (R)-delta-hexalactone (R)-tetrahydro-6-methyl-2H-pyran-2-one. [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link]

  • Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for (R)-6-Methyltetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including (R)-6-Methyltetrahydro-2H-pyran-2-one, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a culture of safety that becomes second nature in your laboratory operations.

Hazard Profile: Understanding the "Why" Behind the PPE

This compound, a delta-lactone, shares structural similarities with other tetrahydro-2H-pyran derivatives. Based on data from analogous compounds, a comprehensive hazard assessment necessitates treating it with appropriate caution. The primary risks associated with this class of chemicals drive our PPE strategy.

According to safety data sheets for structurally related chemicals, the key hazards include:

  • Acute Oral Toxicity (Harmful if swallowed) [1][2]

  • Skin Irritation (Causes skin irritation) [2][3]

  • Serious Eye Irritation (Causes serious eye irritation) [2][3]

  • Respiratory Irritation (May cause respiratory irritation) [2][3]

These classifications, established under the Globally Harmonized System (GHS), are not merely regulatory labels; they are directives that inform every aspect of our handling procedures, from initial preparation to final disposal.

Core PPE Requirements: The Non-Negotiable Baseline

For any procedure involving this compound, a baseline of PPE is mandatory to mitigate the primary risks of incidental contact.

  • Body Protection: A standard, long-sleeved laboratory coat is required to protect skin and clothing from minor splashes and spills.[4][5] It should be fully buttoned. For tasks with higher splash potential, a chemical-resistant apron over the lab coat is recommended.

  • Eye Protection: Due to the risk of serious eye irritation, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[6] However, for any liquid handling, chemical splash goggles are the preferred standard.[4][6]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[4] It is critical to inspect gloves for any signs of degradation or puncture before each use and to change them immediately after known contact with the chemical.[6]

  • Footwear: Closed-toe and closed-heel shoes must be worn at all times in the laboratory to protect against spills and dropped objects.[4]

Task-Specific PPE Protocols: A Risk-Based Approach

Laboratory operations are not static. The level of risk fluctuates with the scale and nature of the task. Therefore, our PPE strategy must be dynamic. The following protocols provide step-by-step guidance for escalating levels of protection.

Low-Volume/Low-Risk Operations

This category includes tasks like weighing small quantities in a fume hood, preparing dilute solutions, or performing analytical injections.

Step-by-Step Protocol:

  • Pre-Operation: Ensure all work is conducted within a certified chemical fume hood to manage respiratory hazards.[3]

  • Donning PPE:

    • Put on a clean, fully buttoned lab coat.

    • Wear ANSI Z87.1-compliant safety glasses with side shields.

    • Don a single pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.

  • Handling: Perform the task, keeping all materials well within the fume hood.

  • Doffing PPE: After completing the task and cleaning the workspace, remove gloves first, followed by the lab coat. Wash hands thoroughly with soap and water.[3]

High-Volume/Splash-Risk Operations

This includes pouring or transferring volumes greater than 50 mL, conducting reactions, or performing extractions.

Step-by-Step Protocol:

  • Pre-Operation: All procedures must be performed in a chemical fume hood. Ensure a safety shower and eyewash station are accessible and unobstructed.

  • Donning PPE:

    • Put on a lab coat.

    • Wear chemical splash goggles. These provide a full seal around the eyes, offering superior protection against splashes compared to safety glasses.[6]

    • For pouring large volumes, supplement eye protection with a face shield worn over the goggles.[6]

    • Don a pair of nitrile gloves. Consider double-gloving for added protection during extended operations.[6]

  • Handling: Conduct the transfer or reaction slowly and deliberately to minimize splashing.

  • Doffing PPE: Remove the outer pair of gloves (if double-gloved), face shield, and goggles. Then remove the inner gloves and lab coat. Wash hands thoroughly.

Operations with Aerosol Generation Potential

Tasks such as heating, vortexing, or sonicating solutions can generate invisible, inhalable aerosols, elevating the respiratory risk.

Step-by-Step Protocol:

  • Engineering Controls: These operations MUST be performed within a primary engineering control, such as a chemical fume hood or a glove box.[3]

  • Donning PPE:

    • Follow the PPE protocol for "High-Volume/Splash-Risk Operations" (lab coat, chemical splash goggles, nitrile gloves).

    • Respiratory Protection Assessment: If engineering controls are insufficient or not available, a respiratory protection program is required. This involves a formal risk assessment and may necessitate the use of a NIOSH-approved respirator with an organic vapor cartridge.[6][7] Respirator use requires professional fit-testing and training.[6]

  • Handling: Ensure containers are securely capped during vortexing or sonication to the extent possible.

  • Post-Handling: Allow aerosols to settle and be captured by the fume hood's airflow for several minutes before opening equipment or removing samples. Proceed with the standard doffing procedure.

PPE for Spill and Disposal Operations

Accidents happen, and proper preparation is key. The PPE for cleaning a spill or handling waste is often more stringent than for routine handling.

  • Spill Response: For a small spill (<100 mL) inside a fume hood, the "High-Volume/Splash-Risk" PPE is appropriate. For larger spills or spills outside a fume hood, a more robust ensemble including a chemical-resistant apron, double gloves, and potentially respiratory protection is necessary.[8] All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be treated as hazardous waste.

  • Disposal Plan: When preparing waste containers, the risk of splashing is high. Therefore, the "High-Volume/Splash-Risk" PPE protocol should be followed. Waste should be segregated into a clearly labeled, non-halogenated organic liquid waste container for disposal by a licensed chemical destruction plant or via controlled incineration.[9][10]

Summary of PPE Requirements

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solids / Aliquoting Small Liquid Volumes (<10mL) Safety Glasses (with side shields)Single Pair Nitrile GlovesLab CoatNot required with fume hood use
Preparing Solutions / Transfers (10-100mL) Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot required with fume hood use
Large Volume Transfers (>100mL) / Reactions Chemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical ApronNot required with fume hood use
Heating / Sonicating / Vortexing Chemical Splash GogglesSingle or Double Nitrile GlovesLab CoatRequired if fume hood is insufficient
Spill Cleanup / Waste Consolidation Chemical Splash Goggles & Face ShieldDouble Pair Nitrile Gloves (heavy-duty recommended)Lab Coat & Chemical ApronAssess based on spill size/location

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe Required PPE Ensemble Start Handling Task Identified CheckVolume Volume > 100mL or Splash Risk? Start->CheckVolume CheckAerosol Aerosol Generation (Heating, Sonicating)? CheckVolume->CheckAerosol No FullProtection Full Protection: - Goggles & Face Shield - Double Gloves - Chemical Apron CheckVolume->FullProtection Yes BasePPE Baseline PPE: - Lab Coat - Safety Glasses - Nitrile Gloves CheckAerosol->BasePPE No Goggles Upgrade to: - Chemical Splash Goggles CheckAerosol->Goggles Yes RespProtection Add Respirator (If Engineering Controls Are Insufficient) Goggles->RespProtection Assess Need FullProtection->RespProtection Assess Need caption PPE Selection Workflow Diagram

Caption: PPE Selection Workflow Diagram

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl- (CAS 823-22-3). Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-. Retrieved from [Link]

  • North Carolina State University Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Microbe Online. (2022). Personal Protective Equipment (PPE) Used in the Laboratory. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-Methyltetrahydro-2H-pyran-2-one
Reactant of Route 2
(R)-6-Methyltetrahydro-2H-pyran-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.